molecular formula C8H15ClFNO2 B1593268 Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride CAS No. 845909-49-1

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Cat. No.: B1593268
CAS No.: 845909-49-1
M. Wt: 211.66 g/mol
InChI Key: LMOYJYURBYZOPT-UHFFFAOYSA-N
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Description

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a useful research compound. Its molecular formula is C8H15ClFNO2 and its molecular weight is 211.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOYJYURBYZOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCNCC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646931
Record name Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845909-49-1
Record name Ethyl 4-fluoropiperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Technical Guide for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 845909-49-1[1][2]

Abstract

This technical guide provides an in-depth exploration of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a pivotal building block in modern medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, physicochemical properties, and critical applications, particularly in the realm of Central Nervous System (CNS) therapeutics and advanced imaging agents. By integrating field-proven insights with rigorous scientific data, this guide aims to be an essential resource for leveraging this versatile scaffold in the design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable physicochemical properties that often impart desirable pharmacokinetic profiles to drug candidates.[3] The strategic introduction of a fluorine atom onto this saturated heterocycle can profoundly influence a molecule's metabolic stability, lipophilicity, and, crucially, the basicity (pKa) of the piperidine nitrogen. This modulation is of paramount importance in the design of CNS-active agents, where fine-tuning these parameters is critical for blood-brain barrier penetration and target engagement.[4] this compound serves as a key intermediate, offering a synthetically accessible entry point to a diverse array of complex molecules, including novel T-type Ca2+ channel antagonists and potential dopamine D4 receptor antagonists.[3][5]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in drug discovery workflows.

PropertyValueSource
CAS Number 845909-49-1[1][2]
Molecular Formula C₈H₁₅ClFNO₂[2]
Molecular Weight 211.66 g/mol [2]
Appearance White to off-white solidInferred from typical piperidine salts
Solubility Soluble in water and polar organic solventsInferred from structure
Storage Sealed in dry, room temperature conditions[2]
Spectroscopic Data

While specific spectra for this exact compound are proprietary to suppliers, representative data for closely related structures are well-documented. The expected ¹H and ¹³C NMR spectra would be consistent with the assigned structure, showing characteristic shifts for the ethyl ester and the fluorinated piperidine ring. Mass spectrometry would confirm the molecular weight. For researchers requiring definitive characterization, it is recommended to acquire a Certificate of Analysis from a reputable supplier.[6][7]

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the fluorination of a suitable piperidine precursor. A common and well-documented strategy is the electrophilic fluorination of an enolate generated from a protected 4-oxopiperidine derivative, followed by deprotection and salt formation. A closely related and illustrative synthesis is that of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate, which provides a validated experimental framework.[8]

Illustrative Synthetic Workflow

The following diagram outlines a plausible and robust synthetic route, adapted from established methodologies for analogous compounds.[8]

Synthesis_Workflow cluster_protection Step 1: N-Protection cluster_enolate_formation Step 2: Enolate Formation cluster_fluorination Step 3: Electrophilic Fluorination cluster_deprotection Step 4: N-Deprotection cluster_salt_formation Step 5: Hydrochloride Salt Formation A Ethyl piperidine-4-carboxylate B N-Protected ethyl piperidine-4-carboxylate A->B Protection (e.g., Benzyl bromide, base) C Lithium enolate B->C Strong base (e.g., LDA, -78 °C) D N-Protected ethyl 4-fluoropiperidine-4-carboxylate C->D Electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide) E Ethyl 4-fluoropiperidine-4-carboxylate D->E Deprotection (e.g., Hydrogenolysis) F This compound E->F HCl in a suitable solvent (e.g., Ether) CNS_Drug_Logic A Ethyl 4-Fluoropiperidine-4-carboxylate HCl B Synthetic Elaboration A->B C Novel Fluorinated Piperidine Derivative B->C D Modulated pKa and Lipophilicity C->D E Improved CNS Penetration D->E F Enhanced Target Affinity and Selectivity D->F G Candidate for CNS Disorders (e.g., Epilepsy, Neuropathic Pain) E->G F->G

Sources

An In-depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a pivotal building block for researchers and scientists in the field of drug development. Its unique structural features, conferred by the strategic placement of a fluorine atom, offer significant advantages in the design of novel therapeutics. This document will delve into its chemical and physical properties, synthesis, applications, and the necessary protocols for its effective use and handling in a laboratory setting.

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom onto this privileged structure, as seen in this compound, is a deliberate design choice aimed at modulating key pharmacological properties. Fluorine's high electronegativity and small size allow it to subtly alter a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3][4] Specifically, the presence of a fluorine atom on the piperidine ring can lower the basicity of the nitrogen atom, which can be crucial for reducing off-target effects, such as hERG channel affinity, a common cause of cardiac toxicity in drug candidates.[2] This strategic fluorination makes this compound a highly valuable starting material for the synthesis of next-generation therapeutics, particularly in the realm of central nervous system (CNS) disorders where fine-tuning physicochemical properties for blood-brain barrier penetration is paramount.[5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 845909-49-1[7][8][9][10][11]
Molecular Formula C₈H₁₅ClFNO₂[7][9][10][12]
Molecular Weight 211.66 g/mol [7][9][10]
Appearance White to off-white solidInferred from typical hydrochloride salts
Solubility Soluble in water and polar organic solvents like methanol and ethanol.Inferred from structure
Storage Store in a cool, dry place, sealed in a dry environment.[7]Recommended for hygroscopic hydrochlorides[13][14][15]

Synthesis of this compound

The synthesis of this compound typically proceeds through the fluorination of a suitable piperidine precursor, followed by deprotection and salt formation. A representative synthetic workflow is outlined below. The causality behind this experimental choice lies in the accessibility of the starting materials and the robustness of the fluorination and deprotection steps.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Fluorination cluster_2 Step 3: Deprotection & Salt Formation Start Ethyl Piperidine-4-carboxylate BocProtected Ethyl 1-Boc-piperidine-4-carboxylate Start->BocProtected Boc₂O, Et₃N Fluorinated Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate BocProtected->Fluorinated 1. LDA, THF, -78 °C 2. NFSI FinalProduct Ethyl 4-Fluoropiperidine-4-carboxylate HCl Fluorinated->FinalProduct HCl in Dioxane or Ether

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical transformations for similar compounds and should be adapted and optimized by a qualified chemist.

Step 1: Synthesis of Ethyl 1-Boc-piperidine-4-carboxylate

  • To a solution of Ethyl piperidine-4-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (Et₃N) (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 1-Boc-piperidine-4-carboxylate.

Step 2: Synthesis of Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (n-BuLi) (1.05 equivalents) and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1 equivalent) in anhydrous THF and cool to -78 °C.

  • Slowly add the solution of the piperidine derivative to the LDA solution via cannula. Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.2 equivalents) in anhydrous THF to the reaction mixture.

  • Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate.[16]

Step 3: Synthesis of this compound

  • Dissolve the purified Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate (1 equivalent) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of hydrochloric acid (HCl) in dioxane or ether (e.g., 4M solution, 3-5 equivalents) dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring for the precipitation of the hydrochloride salt.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound.

Applications in Drug Discovery

The unique properties of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can be a key strategy in lead optimization to enhance drug-like properties.

Modulation of Physicochemical Properties for CNS Drug Design

The development of drugs targeting the Central Nervous System (CNS) is particularly challenging due to the blood-brain barrier (BBB). A successful CNS drug must possess a specific set of physicochemical properties to effectively cross the BBB.[5][6] The introduction of fluorine, as in this compound, can significantly impact these properties.

CNS_Drug_Properties cluster_input Molecular Scaffolds cluster_properties Modulated Physicochemical Properties cluster_outcome Improved Drug Candidate Profile Scaffold Ethyl 4-Fluoropiperidine- 4-carboxylate Hydrochloride pKa Lowered pKa Scaffold->pKa Lipophilicity Increased Lipophilicity Scaffold->Lipophilicity Metabolism Blocked Metabolic Sites Scaffold->Metabolism hERG Reduced hERG Liability pKa->hERG Reduces basicity BBB Enhanced BBB Permeability Lipophilicity->BBB Aids passive diffusion Potency Increased Target Potency Metabolism->Potency Increases half-life

Caption: Influence of fluorination on drug properties for CNS applications.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen. This reduction in basicity can decrease unwanted interactions with off-targets like the hERG channel, thereby improving the safety profile of the drug candidate.[2]

  • Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of the molecule, which can enhance its ability to cross the lipid-rich blood-brain barrier through passive diffusion.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Incorporating fluorine at a potential site of metabolism can block this pathway, leading to improved metabolic stability and a longer in vivo half-life.[2]

Experimental Protocols: Analysis and Safe Handling

Analytical Characterization

5.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and purity of the synthesized compound.

  • Protocol:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆) in a standard NMR tube.

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

    • Expected ¹H NMR signals: Resonances corresponding to the ethyl group (a quartet and a triplet), and complex multiplets for the piperidine ring protons. The presence of the hydrochloride salt may lead to broad signals for the N-H proton.

    • Expected ¹³C NMR signals: Signals for the carbonyl carbon of the ester, the ethyl group carbons, and the piperidine ring carbons. The carbon bearing the fluorine will show a characteristic large coupling constant (¹JCF).

    • Expected ¹⁹F NMR signal: A single resonance, likely a multiplet due to coupling with adjacent protons.

5.1.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the elemental composition of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the solution into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Expected Result: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base (C₈H₁₅FNO₂), which has a calculated mass of approximately 176.11 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safe Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Hygroscopicity: As a hydrochloride salt, this compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[13][14][15] This can affect its physical properties and reactivity.

    • Handling: Minimize exposure to the atmosphere. Work in a dry, well-ventilated area or a glove box if possible.

    • Storage: Store in a tightly sealed container in a desiccator or a dry, inert atmosphere.[13][14][15]

  • Disposal: this compound is a halogenated organic compound.

    • Dispose of waste in a designated, labeled container for halogenated organic waste.[17][18]

    • Do not mix with non-halogenated waste.[17][18]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a strategically designed building block that offers significant advantages to the medicinal chemist. Its unique combination of a privileged piperidine scaffold and a modulating fluorine atom provides a powerful tool for the synthesis of novel drug candidates with improved physicochemical and pharmacological properties. A thorough understanding of its synthesis, properties, and handling, as detailed in this guide, is essential for its effective application in the advancement of drug discovery programs.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]

  • Hygroscopic: What it Means, What You Need to Know. CORECHEM Inc. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]

  • The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Universiteit Antwerpen. [Link]

  • Hygroscopic Definition in Chemistry. ThoughtCo. [Link]

  • This compound. Abacipharma. [Link]

  • Ethyl 4-piperidinecarboxylate. PubChem - NIH. [Link]

  • Dosage forms for hygroscopic active ingredients.
  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • Accelerating CNS Drug Discovery. BioAscent. [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

  • CNS Drug Discovery. BioAscent. [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, appearing in the structure of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its saturated heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to optimize drug-receptor interactions. In the relentless pursuit of enhanced pharmacological properties, the strategic introduction of fluorine atoms into these piperidine rings has emerged as a powerful tool for drug designers.

Fluorine, with its high electronegativity and small atomic size, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2] The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. Furthermore, the introduction of fluorine can alter the basicity (pKa) of the piperidine nitrogen, which can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and reducing off-target effects such as hERG channel affinity.[3]

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (CAS No: 845909-49-1) is a prime example of a building block that embodies this design strategy. This compound provides a pre-functionalized fluorinated piperidine ring, ready for incorporation into more complex molecular architectures, making it a valuable asset in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its structure, synthesis, characterization, and applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 845909-49-1[4]
Molecular Formula C₈H₁₅ClFNO₂[4]
Molecular Weight 211.66 g/mol [4]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Storage Sealed in a dry, room temperature environmentGeneral knowledge

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process, commencing with a protected piperidone derivative. A common and logical synthetic route involves the fluorination of an N-Boc protected precursor, followed by deprotection and salt formation. This approach offers good control over the introduction of the fluorine atom and culminates in the desired hydrochloride salt, which often exhibits improved stability and handling characteristics compared to the free base.

A plausible and efficient synthesis workflow is outlined below:

Synthesis_Workflow A Ethyl piperidine-4-carboxylate B Ethyl 1-Boc-piperidine-4-carboxylate A->B Boc₂O, Base C Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate B->C LDA, NFSI (Electrophilic Fluorinating Agent) D This compound C->D HCl Applications A Ethyl 4-Fluoropiperidine-4-carboxylate HCl B Novel Drug Candidates A->B Key Building Block C Improved Metabolic Stability B->C D Enhanced Binding Affinity B->D E Modulated pKa B->E F Improved Pharmacokinetics (ADME) B->F

Sources

An In-depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its strategic incorporation of a fluorine atom at the C4 position of the piperidine ring offers medicinal chemists a valuable tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of its molecular characteristics, synthesis, analysis, and its burgeoning role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.

Molecular Profile and Physicochemical Properties

At its core, this compound is a piperidine derivative featuring an ethyl ester and a fluorine atom at the quaternary C4 position, supplied as a hydrochloride salt. This unique substitution pattern imparts desirable characteristics for drug design.

Molecular Formula: C₈H₁₅ClFNO₂[1][2]

Molecular Weight: 211.66 g/mol [1][2]

CAS Number: 845909-49-1[1][3]

The presence of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] The hydrochloride salt form generally enhances aqueous solubility and stability, making it amenable to various synthetic and formulation processes.

PropertyValueSource
Molecular Formula C₈H₁₅ClFNO₂[1][2]
Molecular Weight 211.66 g/mol [1][2]
CAS Number 845909-49-1[1][3]
Physical State SolidN/A
Melting Point Not definitively reported[1]
Boiling Point Not definitively reportedN/A
Solubility Soluble in water and polar organic solventsGeneral chemical principles

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process, beginning with a suitable piperidine precursor. A general and logical synthetic pathway is outlined below.

G A Ethyl Piperidine-4-carboxylate B N-Protected Ethyl Piperidine-4-carboxylate A->B Protection (e.g., Boc, Cbz) C α-Fluorination B->C Enolate formation followed by electrophilic fluorination (e.g., NFSI) D Ethyl 4-Fluoro-N-Protected-piperidine-4-carboxylate C->D E Deprotection D->E Acidic or hydrogenolytic cleavage F Ethyl 4-Fluoropiperidine-4-carboxylate E->F G Salt Formation (HCl) F->G Treatment with HCl in a suitable solvent (e.g., ether, dioxane) H This compound G->H G A Ethyl 4-Fluoropiperidine-4-carboxylate HCl B Increased Lipophilicity A->B Fluorine atom C Enhanced Metabolic Stability A->C Strong C-F bond D Modulated pKa A->D Inductive effect of Fluorine F Enhanced Target Binding A->F Conformational restriction E Improved CNS Drug Properties B->E C->E D->E F->E

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The incorporation of fluorine into piperidine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a critical building block in this field, providing a versatile scaffold for the synthesis of complex pharmaceutical agents. This guide presents a robust and well-documented synthetic route starting from the commercially available N-Boc-4-piperidone. The synthesis is logically divided into three primary stages: α-carboxylation to form a key β-keto ester intermediate, subsequent electrophilic fluorination, and final deprotection with concurrent hydrochloride salt formation. Each stage is detailed with field-proven protocols, mechanistic insights, and comprehensive references to support the experimental choices and ensure reproducibility.

Strategic Overview of the Synthetic Pathway

The chosen synthetic strategy is designed for efficiency, scalability, and high yield, relying on common laboratory reagents and well-understood reaction mechanisms. The pathway begins with the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, which serves to moderate the nitrogen's basicity and direct reactivity towards the C4 position. The synthesis then proceeds through the critical formation of a quaternary stereocenter bearing both a fluorine atom and an ethyl ester, culminating in the removal of the protecting group to yield the target hydrochloride salt.

Synthesis_Route Start N-Boc-4-Piperidone Intermediate1 1-tert-butyl 4-ethyl 4-oxopiperidine-1,4-dicarboxylate (β-Keto Ester) Start->Intermediate1 1. NaHMDS, THF, -78 °C 2. Ethyl Cyanoformate (α-Carboxylation) Intermediate2 tert-butyl 4-(ethoxycarbonyl)-4-fluoro- 1-piperidinecarboxylate Intermediate1->Intermediate2 N-Fluorobenzenesulfonimide (NFSI) NaH, THF, 0 °C to rt (Electrophilic Fluorination) FinalProduct Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride Intermediate2->FinalProduct 4M HCl in Dioxane 0 °C to rt (Deprotection & Salt Formation)

Caption: Overall synthetic workflow from N-Boc-4-Piperidone to the target compound.

Stage 1: α-Carboxylation of N-Boc-4-Piperidone

Mechanistic Rationale

The initial step involves the introduction of an ethoxycarbonyl group at the C4 position, adjacent to the ketone. This is achieved via an α-carboxylation reaction. A strong, non-nucleophilic base is required to selectively deprotonate one of the α-carbons of the piperidone ring, forming a transient enolate. Sodium hexamethyldisilazide (NaHMDS) is an excellent choice as its bulky nature minimizes side reactions, such as self-condensation, and its high basicity ensures complete enolate formation. The resulting nucleophilic enolate is then quenched with an electrophilic carboxylating agent, ethyl cyanoformate. This reagent is highly effective for installing the desired ethyl ester group.

Detailed Experimental Protocol: Synthesis of 1-tert-butyl 4-ethyl 4-oxopiperidine-1,4-dicarboxylate

This protocol is adapted from a well-established procedure for the α-acylation of N-Boc-4-piperidone[1].

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
N-Boc-4-piperidone199.2510.0 g50.2
Sodium hexamethyldisilazide (NaHMDS)183.3855.2 mL (1.0 M in THF)55.2
Ethyl Cyanoformate99.095.5 mL55.2
Tetrahydrofuran (THF), anhydrous-200 mL-
Saturated aq. NH₄Cl-100 mL-
Ethyl Acetate-300 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and dissolve in anhydrous THF (200 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add NaHMDS (55.2 mL of a 1.0 M solution in THF, 55.2 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Add ethyl cyanoformate (5.5 mL, 55.2 mmol) dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil via flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to yield the title compound as a pale yellow oil.

Stage 2: Electrophilic Fluorination

Mechanistic Rationale

This critical step establishes the C-F bond. The β-keto ester intermediate from Stage 1 is first deprotonated at the α-carbon (C4) to form an enolate. A moderately strong base like sodium hydride (NaH) is sufficient for this purpose. The resulting enolate then acts as a nucleophile, attacking an electrophilic fluorine source. N-Fluorobenzenesulfonimide (NFSI) is a highly effective, crystalline, and relatively safe electrophilic fluorinating reagent. The reaction proceeds via what is generally accepted as an SN2-type mechanism, where the enolate attacks the fluorine atom of NFSI, displacing the benzenesulfonimide anion to form the fluorinated product.

Detailed Experimental Protocol: Synthesis of tert-butyl 4-(ethoxycarbonyl)-4-fluoro-1-piperidinecarboxylate

This protocol is based directly on the patented synthesis of this specific intermediate[2].

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-tert-butyl 4-ethyl 4-oxopiperidine-1,4-dicarboxylate271.3310.0 g36.9
Sodium Hydride (NaH), 60% dispersion in mineral oil24.001.62 g40.6
N-Fluorobenzenesulfonimide (NFSI)315.2912.8 g40.6
Tetrahydrofuran (THF), anhydrous-150 mL-
Saturated aq. NaHCO₃-100 mL-
Ethyl Acetate-200 mL-
Brine-100 mL-
Anhydrous Na₂SO₄---

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.62 g of a 60% dispersion, 40.6 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Suspend the washed NaH in anhydrous THF (50 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the β-keto ester intermediate (10.0 g, 36.9 mmol) in anhydrous THF (100 mL) and add it dropwise to the NaH suspension over 20 minutes.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add NFSI (12.8 g, 40.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NaHCO₃ solution (100 mL).

  • Extract the mixture with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to afford the fluorinated intermediate as a clear oil.

Stage 3: N-Boc Deprotection and Hydrochloride Salt Formation

Mechanistic Rationale

The final step is the removal of the acid-labile Boc protecting group. This is efficiently achieved under strong acidic conditions. A 4M solution of hydrogen chloride (HCl) in dioxane is the reagent of choice as it provides anhydrous conditions, which are ideal for this transformation and subsequent salt precipitation. The reaction mechanism involves protonation of the Boc carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation, carbon dioxide, and the free piperidine amine. The amine is immediately protonated by the excess HCl in the reaction medium to form the stable and often crystalline hydrochloride salt, which can be easily isolated.

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection Boc_Amine Boc-Protected Amine Protonated Protonated Carbonyl Boc_Amine->Protonated + H⁺ (from HCl) Carbamic_Acid Carbamic Acid Intermediate + tert-butyl cation Protonated->Carbamic_Acid Cleavage Final_Amine Free Amine + CO2 Carbamic_Acid->Final_Amine Decarboxylation Salt Ammonium Salt (Product) Final_Amine->Salt + H⁺Cl⁻

Caption: Mechanism of acid-catalyzed N-Boc deprotection and salt formation.

Detailed Experimental Protocol: Synthesis of this compound

This protocol utilizes a standard and widely cited method for Boc deprotection[3][4].

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
tert-butyl 4-(ethoxycarbonyl)-4-fluoro-1-piperidinecarboxylate289.3410.0 g34.6
4M HCl in 1,4-Dioxane-86.5 mL346
Diethyl Ether-200 mL-

Procedure:

  • Dissolve the Boc-protected intermediate (10.0 g, 34.6 mmol) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 4M solution of HCl in 1,4-dioxane (86.5 mL, 346 mmol) via a dropping funnel over 15 minutes. Gas evolution (CO₂) will be observed.

  • After the addition is complete, remove the ice bath and stir the solution at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Add diethyl ether (200 mL) to the concentrated solution to precipitate the product.

  • Stir the resulting suspension for 30 minutes at 0 °C to maximize precipitation.

  • Collect the white solid product by vacuum filtration, wash with cold diethyl ether (2 x 30 mL), and dry under vacuum to yield this compound.

Characterization Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity. While a published spectrum was not available for direct inclusion, the following are expected chemical shifts based on the structure and data from similar compounds. Confirmation should be performed on the synthesized material.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.5-9.2 (br s, 2H, NH₂⁺), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.40-3.20 (m, 4H, piperidine H2/H6), 2.40-2.20 (m, 4H, piperidine H3/H5), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5 (d, J ≈ 25 Hz, C=O), 93.5 (d, J ≈ 190 Hz, C-F), 62.5 (OCH₂), 41.0 (d, J ≈ 20 Hz, C3/C5), 33.5 (C2/C6), 13.8 (CH₃). Note: J values are estimations for C-F coupling.

Conclusion

The synthetic route detailed in this guide provides a reliable and reproducible method for obtaining high-purity this compound. By leveraging a logical progression from α-carboxylation, through a key electrophilic fluorination, to a final acid-mediated deprotection, researchers can confidently access this valuable building block. The use of well-characterized intermediates and robust, referenced protocols ensures that this guide serves as a practical tool for professionals in drug discovery and development, facilitating the exploration of novel fluorinated chemical entities.

References

  • Title: Process for preparing piperidine derivatives.
  • Title: Preparation of fluorinated piperidines as calcium receptor-active compounds.
  • Title: 3-amido-pyrrolo[3,4-C]pyrazole-5(1H, 4H,6H) carbaldehyde derivatives.
  • Title: Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Source: Journal of Peptide Research, 2001, 58(4), 338-341. URL: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Substituted Ethyl 4-Piperidinecarboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-Substituted Piperidine Scaffold

The 4-substituted ethyl 4-piperidinecarboxylate framework is a cornerstone in modern medicinal chemistry and drug development. This privileged scaffold is a key structural motif in a vast array of biologically active molecules, including analgesics, antipsychotics, antihistamines, and cardiovascular agents. The versatility of the piperidine ring, coupled with the synthetic handles provided by the ester and the potential for diverse substitution at the 4-position, makes it an invaluable building block for the synthesis of novel therapeutics.[1][2] This guide provides an in-depth exploration of the core synthetic strategies employed to construct these vital compounds, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Strategic Approaches to Synthesis: A Multifaceted Overview

The synthesis of 4-substituted ethyl 4-piperidinecarboxylate derivatives can be broadly categorized into two strategic approaches:

  • Construction of the Piperidine Ring: These methods involve the formation of the heterocyclic core with the desired substitution pattern incorporated during the cyclization process.

  • Functionalization of a Pre-formed Piperidine Ring: These strategies commence with a readily available piperidine derivative, such as ethyl isonipecotate (ethyl 4-piperidinecarboxylate), which is then elaborated to introduce the desired substituent at the 4-position.

This guide will delve into the most robust and widely employed methodologies within these categories, providing both the theoretical underpinnings and practical execution of each approach.

Methodology 1: De Novo Synthesis of the Piperidine Ring via Dieckmann Condensation

A prevalent and powerful strategy for the synthesis of 4-substituted piperidines involves the initial construction of a 4-piperidone intermediate, which serves as a versatile hub for a multitude of subsequent functionalization reactions. The Dieckmann condensation is a classic and reliable method for achieving this.[3][4] This intramolecular cyclization of a diester is typically preceded by a double Michael addition of a primary amine to an acrylate.

Workflow for 4-Piperidone Synthesis

cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Primary Amine (R-NH2) C N,N-bis(β-propionate methyl ester) A->C Methanol, RT B Methyl Acrylate (2 equiv.) B->C D N,N-bis(β-propionate methyl ester) C->D F Cyclized β-keto ester D->F Toluene, Reflux E Sodium Metal E->F G Cyclized β-keto ester F->G I N-substituted-4-piperidone G->I Reflux H HCl (aq) H->I

Caption: Workflow for the synthesis of N-substituted-4-piperidones.

Experimental Protocol: Synthesis of 1-Benzyl-4-piperidone[4][5]

Step 1: Double Michael Addition

  • In a round-bottom flask, dissolve benzylamine (1 molar equivalent) and methyl acrylate (2-2.5 molar equivalents) in methanol.

  • Stir the reaction mixture at room temperature for 10-16 hours.

  • Remove the methanol under reduced pressure at 40-60°C to yield the crude N,N-bis(β-propionate methyl ester) of benzylamine. This intermediate is often used in the next step without further purification.

Causality: The Michael addition is a conjugate addition of the amine nucleophile to the electron-deficient alkene of methyl acrylate. Using a slight excess of methyl acrylate ensures the complete dialkylation of the primary amine. Methanol is a suitable protic solvent for this reaction.

Step 2: Dieckmann Condensation

  • To a dry three-necked flask equipped with a reflux condenser and a stirrer, add anhydrous toluene (150 mL) and sodium metal (2.8 g).

  • Heat the mixture to reflux with vigorous stirring. Add a small amount of anhydrous methanol (1 mL) to initiate the reaction.

  • Slowly add the N,N-bis(β-propionate methyl ester) of benzylamine (28 g) dropwise.

  • Continue to reflux for 6 hours. The reaction mixture will become thick, so additional anhydrous toluene (100 mL) may be added in portions to maintain stirring.

Causality: Sodium metal in toluene with a catalytic amount of methanol forms sodium methoxide, a strong base required to deprotonate the α-carbon of one of the ester groups, initiating the intramolecular cyclization. Toluene is an excellent high-boiling aprotic solvent for this reaction.

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture to room temperature and carefully quench with a 25% aqueous solution of hydrochloric acid (150 mL).

  • Transfer the mixture to a suitable flask and reflux for 5 hours. The completion of the reaction can be monitored by the disappearance of the β-keto ester using a ferric chloride test.

  • Cool the reaction mixture and neutralize to a pH of approximately 8.5 with a 35% sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the ethyl acetate by rotary evaporation, and distill the residue under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oil.

Causality: The acidic workup hydrolyzes the ester and promotes the decarboxylation of the resulting β-keto acid, yielding the desired 4-piperidone.

Methodology 2: Functionalization of 4-Piperidone Intermediates

Once the 4-piperidone is synthesized, the 4-position is primed for the introduction of a wide range of substituents.

2a. Synthesis of 4-Aryl-4-hydroxypiperidines via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of a 4-piperidone is a direct method for installing aryl or alkyl substituents at the 4-position.[5]

Workflow for Grignard Addition to 4-Piperidone

A N-substituted-4-piperidone C 4-Aryl-4-hydroxypiperidine A->C Anhydrous THF or Ether B Aryl Grignard Reagent (ArMgBr) B->C A Ethyl 4-piperidinecarboxylate C Iminium Ion Intermediate A->C B Aldehyde or Ketone B->C Acid catalyst (e.g., Acetic Acid) E N-substituted Ethyl 4-piperidinecarboxylate C->E D Reducing Agent (e.g., NaBH(OAc)3, Borane-Pyridine) D->E

Sources

An In-depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a key building block in contemporary medicinal chemistry. The strategic introduction of a fluorine atom at the C4 position of the piperidine ring imparts unique physicochemical properties that are highly sought after in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This document will delve into the synthetic pathways for this compound, its detailed characterization, and its burgeoning applications in drug discovery and molecular imaging.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility allows it to effectively mimic the presentation of functional groups in endogenous ligands, leading to potent and selective interactions with biological targets. The introduction of fluorine into organic molecules has become a cornerstone of modern drug design, offering a means to modulate metabolic stability, lipophilicity, and binding affinity.[3] Consequently, fluorinated piperidines have emerged as privileged scaffolds in the development of next-generation therapeutics.[1] this compound, in particular, serves as a versatile intermediate, providing a handle for further chemical elaboration while incorporating the beneficial properties of the 4-fluoropiperidine core.[4]

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 845909-49-1[5]
Molecular Formula C₈H₁₅ClFNO₂[5]
Molecular Weight 211.66 g/mol [5]
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents
Storage Store at room temperature in a dry, well-sealed container[6]

Synthetic Strategies: A Multi-faceted Approach

The synthesis of this compound can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, scalability, and the desired purity of the final product. Two plausible and commonly employed strategies are detailed below.

Route A: Electrophilic Fluorination of an N-Protected Piperidone Precursor

This route leverages the well-established chemistry of electrophilic fluorination, followed by deprotection to yield the target hydrochloride salt.

digraph "Synthetic_Route_A" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

A [label="Ethyl N-Boc-4-oxopiperidine-1-carboxylate"]; B [label="Ethyl N-Boc-4-fluoropiperidine-4-carboxylate"]; C [label="this compound"];

A -> B [label=" Selectfluor®\n Base (e.g., NaH)"]; B -> C [label=" HCl (in Dioxane or Ether)"]; }

Figure 1: Synthetic pathway via electrophilic fluorination.

3.1.1. Step 1: Synthesis of Ethyl N-Boc-4-fluoropiperidine-4-carboxylate

The key transformation in this step is the electrophilic fluorination of the enolate derived from Ethyl N-Boc-4-oxopiperidine-1-carboxylate. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used and effective electrophilic fluorinating agent for this purpose due to its high reactivity and ease of handling.[5][7]

Experimental Protocol:

  • To a solution of Ethyl N-Boc-4-oxopiperidine-1-carboxylate (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a strong, non-nucleophilic base like sodium hydride (NaH, 1.1 eq) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete enolate formation.

  • A solution of Selectfluor® (1.2 eq) in dimethylformamide (DMF) is then added dropwise, maintaining the temperature at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford Ethyl N-Boc-4-fluoropiperidine-4-carboxylate.[8]

3.1.2. Step 2: N-Boc Deprotection and Salt Formation

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine, which is then isolated as its hydrochloride salt.

Experimental Protocol:

  • Ethyl N-Boc-4-fluoropiperidine-4-carboxylate is dissolved in a suitable organic solvent such as 1,4-dioxane or diethyl ether.

  • A solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4 M HCl in dioxane) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which the hydrochloride salt typically precipitates.

  • The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

Route B: Catalytic Debenzylation of an N-Benzyl Precursor

An alternative strategy involves the synthesis of an N-benzyl protected intermediate, followed by catalytic hydrogenation to remove the benzyl group.

digraph "Synthetic_Route_B" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

D [label="Ethyl 1-benzyl-4-oxopiperidine-4-carboxylate"]; E [label="Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate"]; F [label="this compound"];

D -> E [label=" DAST or Deoxo-Fluor®"]; E -> F [label=" H₂, Pd/C\n HCl"]; }

Figure 2: Synthetic pathway via catalytic debenzylation.

3.2.1. Step 1: Synthesis of Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate

This intermediate can be prepared by the fluorination of the corresponding 4-hydroxy precursor, which is in turn derived from the 4-oxo compound. A detailed preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate has been reported in the literature.[6]

3.2.2. Step 2: Catalytic Debenzylation and Salt Formation

The removal of the N-benzyl group is typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure efficient debenzylation without affecting other functional groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[9]

Experimental Protocol:

  • Ethyl 1-benzyl-4-fluoropiperidine-4-carboxylate is dissolved in a suitable solvent, such as ethanol or methanol.

  • A catalytic amount of palladium on carbon (10% w/w) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred vigorously at room temperature.

  • The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • A solution of HCl in a suitable solvent is added to the filtrate to precipitate the hydrochloride salt.

  • The product is isolated by filtration, washed with a non-polar solvent, and dried under vacuum.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), as well as complex multiplets for the piperidine ring protons. The presence of the fluorine atom will likely cause splitting of the signals of adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the quaternary carbon bearing the fluorine atom, the carbons of the ethyl group, and the carbons of the piperidine ring. The signal for the carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing definitive evidence for the presence of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary ammonium salt, the C=O stretch of the ester, and the C-F bond.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules, with particular prominence in the field of CNS drug discovery.[10]

Central Nervous System (CNS) Agents

The introduction of a fluorine atom can enhance the metabolic stability of drug candidates and improve their ability to cross the blood-brain barrier.[10] This makes the 4-fluoropiperidine motif highly attractive for the design of novel antipsychotics, antidepressants, and anxiolytics.[11] The ester functionality of the title compound provides a convenient point for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Positron Emission Tomography (PET) Ligands

The development of selective ligands for CNS targets is crucial for understanding the pathophysiology of neurological disorders and for the development of new diagnostic tools. The 4-fluoropiperidine scaffold is a common feature in many PET ligands.[12][13] this compound can serve as a precursor for the synthesis of novel PET tracers, where the ester group can be modified to introduce a variety of pharmacophores.

Other Therapeutic Areas

The versatility of the piperidine scaffold extends beyond CNS applications. Derivatives of this compound could be explored for their potential as anti-inflammatory, analgesic, or antiviral agents, among others.

Conclusion

This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established synthetic methodologies. The unique properties conferred by the 4-fluoro-4-ethoxycarbonylpiperidine core make it an invaluable tool for researchers and scientists in the pharmaceutical industry, enabling the exploration of novel chemical space and the development of innovative therapeutics with improved pharmacological profiles.

References

  • Lecoutey, A., et al. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Janssen, P. A. (1964). 1-benzyl-4-substituted piperidines.
  • Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica. [Link]

  • Qualitas. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]

  • Google Patents. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • MDPI. (2018). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • PubChem. (n.d.). Ethyl 4-fluoropiperidine-2-carboxylate. PubChem. [Link]

  • ResearchGate. (2020). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a), 4-oxopiperidine-1-carbohydrazide (b) and (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide ligand (H2L, c). ResearchGate. [Link]

  • Empting, M., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]

  • ResearchGate. (2010). Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. [Link]

  • Bas, J., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews. [Link]

  • PubChem. (n.d.). Ethyl 4-aminopiperidine-4-carboxylate. PubChem. [Link]

  • Sugimoto, H., et al. (1994). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2005). Method for preparing 4-piperidyl piperidine.
  • BioAscent. (n.d.). Accelerating CNS Drug Discovery. BioAscent. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]

  • Sławiński, J., et al. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. European Journal of Medicinal Chemistry. [Link]

  • Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Kaczor, A. A., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]

Sources

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: From Sourcing to Synthesis

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its strategic incorporation of a fluorine atom at the C4 position of a piperidine scaffold offers chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides an in-depth analysis of this valuable reagent, covering the supplier landscape, critical quality control (QC) parameters, analytical characterization, synthetic applications, and safe handling protocols. Designed for researchers, chemists, and drug development professionals, this document serves as a practical resource for leveraging this compound to its full potential in the pursuit of novel therapeutics.

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, particularly in agents targeting the central nervous system (CNS).[1] Its saturated, basic nature often imparts favorable properties such as aqueous solubility. The introduction of fluorine, the most electronegative element, into organic molecules can have profound effects, including:

  • Modulation of pKa: Lowering the basicity of the piperidine nitrogen, which can affect receptor binding and cell permeability.

  • Enhanced Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Improved Lipophilicity: Increasing the molecule's ability to cross biological membranes.

  • Conformational Control: Influencing the puckering of the piperidine ring, which can lead to more selective binding to biological targets.

This compound (CAS No. 845909-49-1) combines these features, offering a pre-functionalized core ready for elaboration in drug discovery programs.[2][3][4]

Physicochemical & Structural Properties

A foundational understanding of the compound's properties is essential before its use in any application.

PropertyValueSource
CAS Number 845909-49-1[5]
Molecular Formula C₈H₁₅ClFNO₂[6]
Molecular Weight 211.66 g/mol [4][6]
IUPAC Name ethyl 4-fluoro-4-piperidinecarboxylate hydrochloride
Synonyms Ethyl 4-fluoro-4-piperidinecarboxylate, HCl; 4-Fluoro-4-piperidinecarboxylic acid ethyl ester HCl[3][4]
Appearance Typically a white to off-white solidN/A
Storage Sealed in a dry, room temperature environment[4]

Supplier Landscape and Quality Assessment

Sourcing high-quality starting materials is a critical, non-negotiable step in research and development. The market for this building block includes primary manufacturers and distributors.

Table of Representative Suppliers:

SupplierNotes
Sigma-Aldrich (Merck) A major global supplier offering various quantities with comprehensive documentation.[5]
PharmaBlock Sciences A specialized supplier of building blocks for drug discovery.[3]
Sunway Pharm Ltd. Offers various purity grades and quantities, with available analytical data like NMR.[4]
Accela ChemBio Co.,Ltd. Listed as a supplier on chemical marketplace platforms.[3]
Echemi A platform connecting buyers with various, often China-based, manufacturers and traders.[2]

Expert Insight: Beyond the Label

Choosing a supplier should not be based on price alone. The causality behind rigorous supplier selection lies in mitigating risk. An impure starting material can lead to failed reactions, misleading biological data, and costly project delays. A trustworthy supplier provides a comprehensive Certificate of Analysis (CoA) that is validated by in-house testing.

Analytical Characterization: A Self-Validating Workflow

Upon receiving any chemical, its identity and purity must be independently verified. This protocol forms a self-validating system, ensuring that the material used in subsequent experiments is precisely what it is claimed to be.

QC_Workflow cluster_0 Phase 1: Initial Inspection cluster_1 Phase 2: Physical & Chemical Verification cluster_2 Phase 3: Decision cluster_3 Phase 4: Outcome A Receive Compound B Visual Inspection (Color, Form) A->B C Check Documentation (CoA, SDS) B->C D Solubility Test (e.g., DMSO, H₂O) C->D E ¹H & ¹³C NMR Spectroscopy D->E Primary Structure ID F Mass Spectrometry (LC-MS) E->F Confirm Mass G HPLC for Purity F->G Quantify Purity H Data Matches Reference? G->H I Accept for Use H->I Yes J Quarantine & Reject H->J No

Caption: Quality Control (QC) workflow for incoming chemical reagents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Will confirm the presence of the ethyl ester group (triplet and quartet), and the piperidine ring protons. The integration of these signals should correspond to the expected proton count.

  • ¹³C NMR: Provides information on the carbon backbone. A ¹³C NMR spectrum for the title compound is available for reference.[7] The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: A simple spectrum, likely a singlet or a complex multiplet depending on adjacent protons, confirming the presence of the fluorine atom.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the [M+H]⁺ ion for the free base form of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a compound. A high-purity sample should exhibit a single major peak, with purity levels typically expected to be >95-98% for use in synthesis.[8]

Synthetic Utility & Key Reactions

The true value of a building block is defined by its synthetic versatility. This compound is primarily used in reactions involving its secondary amine. The hydrochloride salt must first be neutralized or the reaction must be run with an excess of a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine.

Synthetic_Utility cluster_Reactions Common Transformations cluster_Products Resulting Scaffolds Core Ethyl 4-Fluoropiperidine- 4-carboxylate (Free Base) R1 N-Alkylation (R-X, Base) Core->R1 R2 N-Arylation (Ar-X, Pd/Cu catalyst) Core->R2 R3 Amide Coupling (R-COCl or R-COOH + coupling agent) Core->R3 R4 Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) Core->R4 P1 N-Alkyl Piperidine R1->P1 P2 N-Aryl Piperidine R2->P2 P3 N-Acyl Piperidine R3->P3 P4 N-Substituted Piperidine R4->P4

Caption: Common synthetic transformations of the piperidine core.

The piperidine scaffold is a key component in many approved drugs and drug candidates.[1] This building block provides a direct route to novel fluorinated analogues of such compounds. For example, its related non-fluorinated parent, ethyl piperidine-4-carboxylate, is a crucial intermediate in the synthesis of analgesics and other CNS agents.[9]

Detailed Experimental Protocol: N-Acylation

This protocol describes a general, robust procedure for the amide coupling reaction, a cornerstone of medicinal chemistry.

Objective: To synthesize an N-benzoyl derivative as a model reaction to demonstrate the reactivity of the free amine.

Materials:

  • This compound

  • Benzoyl Chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the starting material.

  • Basification: Cool the solution to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. The extra equivalent of base is to neutralize the HCl salt and the HCl generated during the reaction. Stir for 10 minutes.

  • Acylation: Add a solution of benzoyl chloride (1.05 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes excess benzoyl chloride and any remaining acidic species.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via flash column chromatography on silica gel to obtain the pure N-benzoyl piperidine derivative.[10][11]

Safety and Handling

Proper handling of all chemicals is paramount for laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[12]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

    • Skin: Wash off immediately with soap and plenty of water.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[4]

Conclusion

This compound is more than just a chemical; it is an enabling tool for innovation in drug discovery. By understanding its properties, establishing rigorous quality control, and applying robust synthetic methods, researchers can effectively utilize this building block to construct novel molecular architectures with potentially superior therapeutic profiles. A commitment to quality and safety at the outset ensures the integrity of the scientific process from bench to breakthrough.

References

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  • This compound . Molekuula. [Link]

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An In-depth Technical Guide to the Solubility Profile of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Numbers – A Causal Approach to Solubility

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a property that dictates bioavailability, influences formulation strategies, and ultimately, can determine the clinical success of a therapeutic candidate. This guide is dedicated to the comprehensive analysis of the solubility of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a fluorinated piperidine derivative of interest.

However, this document will not merely present a table of solubility values. The absence of readily available, consolidated experimental data for this specific molecule in the public domain presents a unique opportunity. Instead of a simple data sheet, this guide will serve as a deep dive into the methodology and theoretical underpinnings required to robustly characterize the solubility of this compound. We will explore the "why" behind the "how," providing the causal reasoning that transforms a simple experimental protocol into a powerful analytical tool. Our focus will be on establishing a framework for understanding how the unique structural features of this compound—specifically its fluorination and its nature as a hydrochloride salt—are predicted to influence its solubility behavior. This guide is structured to empower the researcher to not only generate high-quality solubility data but also to interpret it with a nuanced understanding of the underlying physicochemical principles.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic properties is the prerequisite for any meaningful solubility investigation. This compound is a piperidine derivative, a structural motif prevalent in pharmaceuticals.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValue (for Hydrochloride Salt)Notes and Considerations
Molecular Formula C₈H₁₅ClFNO₂-
Molecular Weight 211.66 g/mol [2][3]
Structure A piperidine ring with a fluorine and an ethyl carboxylate group at the 4-position, presented as a hydrochloride salt.The presence of the basic piperidine nitrogen allows for salt formation.
Predicted pKa Not experimentally determined in available literature.The basicity of the piperidine nitrogen is a critical determinant of pH-dependent solubility. Fluorine at the 4-position is expected to lower the pKa compared to its non-fluorinated analog due to the electron-withdrawing nature of fluorine.[1][4]
Physical Appearance Typically a white to off-white solid.As with most hydrochloride salts of organic amines.

The introduction of a fluorine atom is a strategic decision in medicinal chemistry, often aimed at modulating physicochemical properties.[5] In the case of our target compound, the fluorine at the 4-position of the piperidine ring is expected to have several effects:

  • Basicity (pKa) Modulation : Fluorine is highly electronegative and exerts a strong electron-withdrawing effect. This is anticipated to decrease the basicity of the piperidine nitrogen, thereby lowering its pKa compared to the non-fluorinated parent compound.[4] This modulation of pKa has a profound influence on the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms.[1]

  • Lipophilicity : The impact of fluorine on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, the overall effect is context-dependent and also influenced by the decrease in basicity.[4][6] This interplay will affect the compound's solubility in both aqueous and organic media.

  • Conformational Effects : Fluorine substitution can significantly alter the conformational preferences of the piperidine ring, which can in turn affect crystal packing and, consequently, the energy required to dissolve the solid, i.e., its solubility.[5]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

Before embarking on experimental work, it is crucial to differentiate between two key types of solubility measurements: thermodynamic and kinetic solubility.[7]

  • Thermodynamic Solubility (or equilibrium solubility) is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. It is a true measure of a compound's intrinsic solubility under a given set of conditions (e.g., temperature, pH). This is the value that is most relevant for understanding the developability of a drug candidate.[7][8]

  • Kinetic Solubility , on the other hand, is a measure of how readily a compound precipitates from a solution when it is rapidly introduced from a high-concentration stock (typically in DMSO).[7][8] While useful for high-throughput screening in early drug discovery, kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and can be misleading for formulation development.[8]

For the purposes of a comprehensive technical guide aimed at drug development professionals, our focus will be on the determination of thermodynamic solubility .

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[8] It is a robust and reliable method that, when executed correctly, provides a true equilibrium solubility value. The protocol described below is a self-validating system, designed to ensure the attainment of equilibrium and the accuracy of the final measurement.

Principle

An excess amount of the solid compound is suspended in a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solid. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Materials and Reagents
  • This compound (solid powder)

  • Selected solvents for solubility determination (e.g., Deionized Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Thermostatted shaker/incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_compound Compound Properties cluster_factors Influencing Factors A Ethyl 4-Fluoropiperidine-4-carboxylate HCl B Fluorination A->B C Hydrochloride Salt A->C G Solubility Profile B->G affects pKa & lipophilicity C->G enhances aqueous solubility D pH of Solvent D->G determines ionization state E Solvent Polarity E->G dictates solvent interaction F Common Ion Effect F->G suppresses dissolution of salt

Caption: Factors Influencing the Solubility of the Target Compound.

Conclusion and Forward Look

This technical guide provides a comprehensive framework for the experimental determination and theoretical understanding of the solubility of this compound. While specific experimental data for this compound is not widely published, the principles and protocols outlined herein equip researchers and drug development professionals with the necessary tools to generate this critical data in a robust and scientifically sound manner. By understanding the causal relationships between the compound's structure, the properties of the solvent, and the resulting solubility, informed decisions can be made regarding formulation strategies, leading to more efficient and successful drug development pathways. The provided methodologies serve as a validated starting point for any laboratory tasked with the characterization of this and other similar novel chemical entities.

References

  • Apley, M., Crist, B., Gonzalez, M., Hunter, R. P., Martinez, M. N., Modric, S., Papich, M. G., Parr, A. F., Riviere, J. E., & Marques, M. R. C. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(1), 36-42. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

  • Jeschke, P. (2010). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 131(11), 1137-1147. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

  • O'Hagan, D. (2008). Understanding the role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 643-653. [Link]

  • Solubility of Things. (n.d.). Piperidine. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Liu, M., Grinberg Dana, A., Johnson, M. S., Goldman, M. J., & Jocher, A. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of Chemical & Engineering Data, 66(12), 4641–4653. [Link]

  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved January 4, 2026, from [Link]

  • Qiu, J., et al. (2021). Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(4), 1787–1798. [Link]

  • Abaci Pharma. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(1), 75-81. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085–11100. [Link]

  • Shah, K., Chokshi, A., & Vyas, N. (2024). Development of RP-HPLC-DAD method for quantitative analysis of quercetin and piperine in botanical extracts. Journal of Chemical Metrology, 18(2), 114-123. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

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An In-depth Technical Guide to the Stability Studies of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for conducting robust stability studies on Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. As a key building block in modern medicinal chemistry, understanding its stability profile is paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of protocols to provide the scientific rationale behind the experimental design, empowering researchers to not only execute but also to intelligently adapt these stability studies to their specific needs.

Introduction: The Criticality of Stability in Drug Development

This compound is a saturated heterocyclic compound featuring a secondary amine, an ethyl ester, and a fluorine atom at a quaternary carbon. Each of these functional groups presents a unique susceptibility to degradation under various environmental conditions. A thorough understanding of the molecule's intrinsic stability is not merely a regulatory requirement; it is a cornerstone of rational drug development.[1] Forced degradation studies, a key component of this understanding, provide invaluable insights into potential degradation pathways and inform the development of stability-indicating analytical methods.[1] These studies are typically initiated during the preclinical phases of development to guide formulation and manufacturing process design.[1]

This guide will delineate a systematic approach to:

  • Predicting and elucidating potential degradation pathways.

  • Designing and executing comprehensive forced degradation studies.

  • Developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Establishing a long-term stability study protocol in accordance with ICH guidelines.

Predicted Degradation Pathways of this compound

Based on the molecule's functional groups and established chemical principles, several degradation pathways can be anticipated. The primary sites of instability are the ethyl ester and the piperidine ring. The presence of a fluorine atom can also influence the reactivity of adjacent functional groups.[2]

Hydrolytic Degradation

The ethyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions.[3][4][5][6]

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the ester can be hydrolyzed to yield 4-Fluoro-piperidine-4-carboxylic acid and ethanol. This reaction is typically reversible.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo saponification to form the carboxylate salt of 4-Fluoro-piperidine-4-carboxylic acid and ethanol. This reaction is generally irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis.[5]

Oxidative Degradation

The tertiary amine of the piperidine ring is a potential site for oxidation.[7][8] Common oxidizing agents, including atmospheric oxygen, can lead to the formation of N-oxides or ring-opened products. The presence of a fluorine atom may influence the susceptibility of the ring to oxidation.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For nitrogen-rich heterocyclic esters, pyrolysis can proceed via radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds.[9] Potential thermal degradants could include products of decarboxylation or more complex rearranged structures. While piperidine derivatives are generally stable, high temperatures can promote degradation.[10]

Photodegradation

Exposure to light, particularly UV radiation, can induce photolytic degradation.[11] The energy from photons can initiate radical reactions, leading to a variety of degradation products. The OH-initiated photo-oxidation of piperidine has been shown to proceed via H-abstraction from both C-H and N-H bonds, leading to imines, nitramines, and nitrosamines.[12][13][14][15]

The following diagram illustrates the potential degradation pathways:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation parent Ethyl 4-Fluoropiperidine-4-carboxylate HCl acid_hydrolysis 4-Fluoro-piperidine-4-carboxylic acid + Ethanol parent->acid_hydrolysis H+ / H2O base_hydrolysis Carboxylate salt of 4-Fluoro-piperidine-4-carboxylic acid + Ethanol parent->base_hydrolysis OH- / H2O parent_ox Ethyl 4-Fluoropiperidine-4-carboxylate HCl n_oxide N-oxide derivative parent_ox->n_oxide [O] ring_opened Ring-opened products parent_ox->ring_opened [O] parent_th Ethyl 4-Fluoropiperidine-4-carboxylate HCl decarboxylation Decarboxylation products parent_th->decarboxylation Δ rearrangement Rearranged structures parent_th->rearrangement Δ parent_ph Ethyl 4-Fluoropiperidine-4-carboxylate HCl imine Imine derivatives parent_ph->imine hν / OH• nitrosamine Nitrosamine derivatives parent_ph->nitrosamine hν / OH•

Caption: Predicted degradation pathways for Ethyl 4-Fluoropiperidine-4-carboxylate HCl.

Design and Execution of Forced Degradation Studies

Forced degradation studies are essential for identifying likely degradation products and demonstrating the specificity of the stability-indicating analytical method.[1] The conditions should be sufficiently stringent to induce degradation, typically in the range of 5-20%, without causing complete decomposition of the molecule.

General Considerations
  • Concentration: A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or water).

  • Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

  • Termination: After the specified stress period, reactions should be neutralized or stopped to prevent further degradation before analysis.

Experimental Protocols

The following table outlines the recommended conditions for forced degradation studies.

Stress ConditionProtocolRationale
Acid Hydrolysis 1. Prepare a solution of the compound in 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M NaOH before analysis.To induce acid-catalyzed hydrolysis of the ethyl ester.
Base Hydrolysis 1. Prepare a solution of the compound in 0.1 M NaOH. 2. Incubate at room temperature for 8 hours. 3. Neutralize with 0.1 M HCl before analysis.To induce base-catalyzed hydrolysis (saponification) of the ethyl ester.
Oxidative Degradation 1. Prepare a solution of the compound in 3% H₂O₂. 2. Incubate at room temperature for 24 hours.To promote the oxidation of the piperidine ring.
Thermal Degradation 1. Store the solid compound and a solution at 80°C for 48 hours.To assess the impact of heat on the molecule's stability.
Photolytic Degradation 1. Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16][17][18][19] 2. A dark control should be run in parallel.To evaluate the compound's sensitivity to light.

Development and Validation of a Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.[1][20][21][22] The method must be able to separate the active ingredient from all potential impurities and degradants.

Method Development Strategy

Given the polar nature of this compound and its likely degradation products (e.g., the carboxylic acid), a reversed-phase HPLC (RP-HPLC) method is a suitable starting point.[1][23]

The following workflow outlines the key steps in method development:

G start Start: Define Analytical Target Profile col_select Column Selection (e.g., C18, polar-embedded) start->col_select mob_phase Mobile Phase Screening (Acetonitrile/Methanol, pH, buffer) col_select->mob_phase grad_opt Gradient Optimization mob_phase->grad_opt detect_select Detector Wavelength Selection (e.g., UV-Vis) grad_opt->detect_select forced_deg Inject Forced Degradation Samples detect_select->forced_deg peak_purity Assess Peak Purity and Resolution forced_deg->peak_purity method_opt Method Optimization (Fine-tune parameters) peak_purity->method_opt Resolution < 1.5? validation Method Validation (ICH Q2(R1)) peak_purity->validation Resolution ≥ 1.5 method_opt->forced_deg end End: Finalized Stability-Indicating Method validation->end

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Parameters (Starting Point)

The following table provides a starting point for HPLC method development.

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a polar-embedded phase columnC18 is a versatile stationary phase for reversed-phase chromatography. A polar-embedded phase can provide better retention and peak shape for polar analytes.[20][23]
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterProvides good peak shape for amines and is compatible with mass spectrometry if used.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in reversed-phase HPLC.
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)To ensure separation of both polar and non-polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[23]
Column Temperature 30°CTo ensure reproducible retention times.
Detection UV at a low wavelength (e.g., 210 nm)The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary.
Injection Volume 10 µLA typical injection volume.
Method Validation

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from all degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Long-Term Stability Study Protocol

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf life of the substance. These studies should be performed on at least three primary batches.

Storage Conditions

The choice of storage conditions should be based on the climatic zone where the product will be marketed. For zones I and II (temperate and subtropical), the following conditions are recommended:

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Testing Frequency

Samples should be tested at regular intervals. A typical testing schedule is:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 3, and 6 months

Test Parameters

The stability-indicating method developed should be used to monitor the following:

  • Assay of this compound

  • Quantification of known and unknown degradation products

  • Physical appearance (e.g., color, clarity of solution)

Conclusion

A comprehensive stability testing program for this compound is essential for ensuring its quality and suitability for use in drug development. This guide has provided a scientifically grounded framework for predicting degradation pathways, designing forced degradation studies, developing a stability-indicating analytical method, and establishing a long-term stability protocol. By following this systematic approach, researchers and drug development professionals can generate the robust stability data required for regulatory submissions and ensure the development of safe and effective medicines.

References

  • Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link].

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  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. Available at: [Link].

  • Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing). Available at: [Link].

  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. NIH. Available at: [Link].

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A - Figshare. Available at: [Link].

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. atlas-mts.com. Available at: [Link].

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link].

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link].

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  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link].

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The Piperidine Scaffold: A Comprehensive Technical Guide to the Discovery of Novel Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Piperidine Moiety in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone of modern medicinal chemistry.[1] Its remarkable prevalence in a vast number of natural products, FDA-approved drugs, and clinically investigated compounds underscores its status as a "privileged scaffold."[1][2] This structural motif is present in over twenty classes of pharmaceuticals, ranging from potent analgesics and antipsychotics to innovative anticancer and antiviral agents.[3][4] The conformational flexibility of the saturated piperidine ring, coupled with its capacity for diverse substitution, allows for precise three-dimensional arrangements of pharmacophoric groups, enabling tight and selective interactions with a multitude of biological targets.[2][5]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the multifaceted process of discovering novel piperidine derivatives. Moving beyond a mere recitation of facts, this guide will delve into the rationale behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature. We will navigate the key pillars of modern piperidine-based drug discovery: innovative synthetic strategies, the critical analysis of structure-activity relationships (SAR), the power of computational modeling, and the ultimate pharmacological evaluation.

I. Strategic Synthesis of Novel Piperidine Derivatives: A Modern Toolkit

The efficient and stereoselective synthesis of substituted piperidines is a paramount challenge in organic chemistry.[6] Modern methodologies have largely displaced classical, often harsh, synthetic routes, offering greater control, efficiency, and access to chemical diversity.

Hydrogenation of Pyridine Precursors: A Classic Reimagined

The catalytic hydrogenation of readily available pyridine precursors remains a robust and scalable method for accessing the piperidine core.[7][8] However, recent advancements have focused on developing more efficient and selective catalyst systems.

  • Heterogeneous Catalysis: Novel heterogeneous catalysts, such as nickel silicide and cobalt nanoparticles supported on titanium dioxide, have demonstrated exceptional efficiency and diastereoselectivity, particularly for the cis-hydrogenation of substituted pyridines under milder conditions than traditional methods.[3][8]

  • Homogeneous Catalysis: Homogeneous catalysts, including iridium and rhodium complexes, offer high activity and functional group tolerance, enabling the synthesis of N-substituted piperidines from primary amines and diols in a single step.[9]

Table 1: Comparison of Catalytic Systems for Pyridine Hydrogenation

Catalyst SystemSubstrate TypeProduct TypeYield (%)SelectivityReaction ConditionsReference
Heterogeneous Ni-silicideSubstituted PyridinesSubstituted Piperidines96-99%>99% cis (diastereoselectivity)100 °C, 50 bar H₂, 24h[9]
Heterogeneous Co@TiO₂-melSubstituted PyridinesSubstituted Piperidines86-99%Good to Excellent100 °C, 50 bar H₂, 24h[9]
Homogeneous [Cp*IrCl₂]₂Primary Amines + DiolsN-substituted Piperidines85-99%N/A110 °C, 20h[9]
Cyclization Strategies: Building the Ring from Acyclic Precursors

Intramolecular and intermolecular cyclization reactions offer a powerful means to construct the piperidine ring with a high degree of control over substitution patterns.

  • Metal-Catalyzed Cyclizations: Gold(I)-catalyzed intramolecular dearomatization/cyclization and palladium-catalyzed alkene cyclization are elegant methods for forming substituted piperidines.[3] These reactions often proceed under mild conditions and can be rendered enantioselective through the use of chiral ligands.[3]

  • Radical Cyclizations: Radical-mediated cyclizations of 1,6-enynes, initiated by reagents like triethylborane, can generate complex polysubstituted piperidines through a cascade of bond-forming events.[3]

  • Multi-component Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single pot to rapidly generate molecular complexity. These reactions are particularly valuable in the construction of diverse libraries of piperidine derivatives for high-throughput screening.[10]

G cluster_0 Synthetic Strategies for Piperidine Core Pyridine Pyridine Precursors Piperidine Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation (Ni, Co, Rh, Ir) Acyclic Acyclic Precursors Acyclic->Piperidine Cyclization Reactions (Metal-catalyzed, Radical, MCRs)

Caption: Key synthetic routes to the piperidine scaffold.

The Asymmetric Synthesis of Chiral Piperidines: Accessing Stereochemical Complexity

Given the stereospecific nature of biological interactions, the ability to synthesize enantiomerically pure piperidines is of utmost importance in drug discovery.[6][11]

  • Chiral Auxiliaries: The use of commercially available chiral amines as auxiliaries in condensation reactions, such as the nitroalkene/amine/enone (NAE) condensation, can induce high levels of stereocontrol, affording enantiopure piperidines after mild deprotection.[6]

  • Catalytic Asymmetric Methods: Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine derivatives provide a powerful route to enantioenriched 3-substituted piperidines.[12][13] Similarly, zinc-catalyzed enantioselective [4+2] cyclizations of 1-azadienes and nitroalkenes have emerged as an effective strategy.[14]

  • Chemo-enzymatic Approaches: The combination of chemical synthesis with biocatalysis, such as the use of amine oxidases and ene imine reductases, offers a sustainable and highly selective method for the asymmetric dearomatization of activated pyridines to yield stereo-defined piperidines.[15]

II. Deciphering the Code: Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a piperidine derivative and its biological activity is the cornerstone of lead optimization.[1] SAR studies guide the iterative process of modifying a lead compound to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[16]

Key Structural Modifications and Their Impact

The biological activity of piperidine-containing compounds is exquisitely sensitive to the nature, position, and stereochemistry of its substituents.

  • N-Substitution: The substituent on the piperidine nitrogen plays a crucial role in modulating the compound's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For example, the N-benzyl group is a common feature that can engage in hydrophobic and π-stacking interactions within receptor binding pockets.[16]

  • Ring Substitution: Substitution at the C2, C3, and C4 positions of the piperidine ring offers a vast chemical space for exploration. For instance, in the development of anticancer agents, the introduction of a thiosemicarbazone at the C4 position has been shown to be critical for dihydrofolate reductase (DHFR) inhibition.[1]

  • Stereochemistry: The absolute configuration of chiral centers within the piperidine ring and its substituents can have a profound impact on biological activity. The introduction of chirality can lead to enhanced potency and selectivity for the target receptor.[11]

Table 2: Illustrative SAR Data for Piperidine Derivatives in Oncology

Compound SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)Reference
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3[1]
OVCAR-8 (Ovarian)0.1 - 15.8[1]
HCT116 (Colon)0.2 - 21.4[1]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30[1]
Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. This involves substituting a part of the molecule with another group that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.[17]

  • Ring Bioisosteres: The piperidine ring itself can be replaced by other cyclic systems to modulate properties. For instance, replacement with a morpholine ring can increase polarity and potentially reduce metabolism at the atoms adjacent to the nitrogen.[17] Spirocyclic systems, such as azaspiro[3.3]heptane, offer novel vectors for substitution that are not accessible from a simple piperidine ring.[17]

III. The Power of Prediction: Computational Approaches in Piperidine Drug Design

In silico methods have become indispensable in modern drug discovery, accelerating the design-make-test-analyze cycle.[18] Computational chemistry provides invaluable insights into the molecular interactions governing the biological activity of piperidine derivatives, guiding the design of novel compounds with enhanced properties.[19][20]

Core Computational Methodologies
  • Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structures of piperidine derivatives with their biological activities.[20] These models help in identifying the key structural features that are important for activity and can be used to predict the potency of newly designed compounds.[21]

  • Molecular Docking: This technique predicts the preferred binding orientation of a piperidine derivative within the active site of a target protein.[18][22] It provides crucial information about the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.[23]

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time and a more detailed analysis of the intermolecular interactions.[20][23]

G cluster_1 In Silico Drug Design Workflow Start Virtual Library of Piperidine Derivatives Docking Molecular Docking Start->Docking Screening QSAR QSAR Modeling Start->QSAR Training Set MD Molecular Dynamics Simulations Docking->MD Top Candidates Lead Optimized Lead Compound MD->Lead Stable Binding Pose Identified QSAR->Lead Predictive Model Synthesis Synthesis & In Vitro Testing Lead->Synthesis

Caption: A generalized workflow for the computational design of piperidine-based compounds.

IV. From Bench to Biology: Pharmacological Evaluation

The ultimate validation of a novel piperidine derivative lies in its pharmacological evaluation. This involves a cascade of in vitro and in vivo assays to determine its biological activity, mechanism of action, and potential as a therapeutic agent.[22][24]

In Vitro Assays
  • Binding Assays: These assays are used to determine the affinity of a compound for its target receptor. For example, radioligand binding assays can be used to measure the affinity of novel piperidine derivatives for dopamine and serotonin receptors in the context of developing new antipsychotics.[24][25]

  • Enzyme Inhibition Assays: For compounds designed as enzyme inhibitors, in vitro assays are crucial to determine their inhibitory potency (e.g., IC₅₀ values). For instance, the inhibitory activity of novel piperidine derivatives against pancreatic lipase can be assessed to evaluate their potential as anti-obesity agents.[26]

  • Cell-Based Assays: These assays are used to evaluate the effect of a compound on cellular processes, such as cell proliferation, apoptosis, or signaling pathways. For anticancer drug discovery, the cytotoxic effects of novel piperidine derivatives are typically evaluated against a panel of cancer cell lines.[10][27]

In Vivo Models

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety in a whole-organism context. For example, in the development of novel analgesics, the tail-flick test and writhing test in rodents are commonly used to evaluate the antinociceptive effects of new piperidine derivatives.[22]

V. Experimental Protocols: A Practical Guide

To ensure the reproducibility and validity of research findings, detailed and well-documented experimental protocols are essential.

Protocol 1: General Procedure for the Synthesis of N-Substituted Piperidines via Reductive Amination
  • Reaction Setup: To a solution of a piperidone derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added the desired primary amine (1.1 eq.).

  • Imine Formation: The reaction mixture is stirred at room temperature for 1-2 hours. The formation of the imine intermediate can be facilitated by the addition of a dehydrating agent, such as magnesium sulfate or molecular sieves.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted piperidine.

Protocol 2: Characterization of Novel Piperidine Derivatives

Thorough characterization is imperative to confirm the structure and purity of newly synthesized compounds.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

    • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer. Other NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in structure elucidation.

  • Mass Spectrometry (MS):

    • Analysis: Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition of the synthesized compound.

  • Chromatographic Analysis:

    • Purity Determination: Assess the purity of the final compound using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

Conclusion: The Future of Piperidine-Based Drug Discovery

The piperidine scaffold continues to be a rich source of inspiration for the discovery of new medicines. The ongoing development of novel synthetic methodologies, coupled with the increasing sophistication of computational tools, is enabling the exploration of an ever-expanding chemical space of piperidine derivatives.[28] The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the exciting and challenging path of discovering the next generation of piperidine-based therapeutics that will address unmet medical needs.

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Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its saturated, three-dimensional structure allows for precise vectoral presentation of substituents to engage with biological targets. However, the inherent basicity and metabolic susceptibility of the piperidine ring often present challenges in drug development. The strategic introduction of fluorine offers a powerful tool to modulate these properties.[1][2][3]

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a versatile building block that leverages the unique properties of fluorine to address these challenges. The fluorine atom, positioned at the C4 position, exerts profound stereoelectronic effects that can significantly enhance a drug candidate's profile.[4][5] This guide provides an in-depth analysis of this reagent's utility, detailing its impact on molecular properties and providing robust protocols for its incorporation into discovery pipelines.

Physicochemical & Pharmacokinetic Implications of C4-Fluorination

The decision to incorporate a fluorine atom is driven by its ability to fine-tune key drug-like properties. The placement at the C4 position of the piperidine ring, particularly when geminal to an ester, has several predictable and advantageous consequences.

Modulation of Basicity (pKa)

The high electronegativity of the fluorine atom induces a strong negative inductive effect, withdrawing electron density from the piperidine ring.[6] This effect significantly lowers the basicity of the piperidine nitrogen.

  • Causality: A lower pKa reduces the degree of ionization at physiological pH (7.4). This can lead to improved cell membrane permeability, enhanced oral bioavailability, and a reduced risk of off-target effects associated with high basicity, such as hERG channel inhibition.[5][7]

  • Trustworthiness: The reduction in pKa is a well-documented and predictable outcome of α-fluorination relative to a nitrogen atom.[5][7] Chemoinformatic tools and experimental measurements consistently validate this trend.

CompoundTypical pKaImplication for Drug Design
Piperidine~11.2High basicity, often protonated, poor membrane permeability.
4-Fluoropiperidine~9.5-10.5Reduced basicity, improved balance of solubility and permeability.[7]
Metabolic Stability

The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s.[8]

  • Expertise: Placing the fluorine at C4 can block potential sites of oxidative metabolism on the piperidine ring, thereby increasing the metabolic stability and half-life of the drug candidate.[4][6] This is a proactive strategy to address metabolic "soft spots" early in the discovery process.

Conformational Control & Binding Affinity

The C-F bond can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[1] Furthermore, the steric bulk and gauche effect of the fluorine atom can lock the piperidine ring into a specific conformation, which may be more favorable for binding to the target protein. This pre-organization can enhance binding affinity and potency.[1]

Diagram: Impact of C4-Fluorination The following diagram illustrates the key molecular property changes imparted by the C4-fluoro substitution on the piperidine ring.

G cluster_main Strategic Impact of C4-Fluorination main Ethyl 4-Fluoropiperidine- 4-carboxylate Core pka Lowered pKa (Reduced Basicity) main->pka metabolism Increased Metabolic Stability (Blocks Oxidation) main->metabolism binding Enhanced Binding Affinity (Conformational Lock) main->binding permeability Improved Membrane Permeability pka->permeability

Caption: Influence of the C4-fluoro group on key drug-like properties.

Synthetic Utility & Experimental Protocols

This compound is a secondary amine, making it an ideal substrate for building molecular complexity, primarily through N-alkylation/arylation or subsequent modification of the ester.

Protocol 1: N-Alkylation via Reductive Amination

This is one of the most robust and versatile methods for functionalizing the piperidine nitrogen. The protocol is self-validating as the reaction's progress can be easily monitored by TLC or LC-MS, and the product can be unambiguously characterized by NMR and mass spectrometry.

Principle: The reaction proceeds via the formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild and selective hydride reagent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[9][10]

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, to neutralize the HCl salt)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).

  • Add anhydrous DCM (or DCE) to dissolve/suspend the starting material (approx. 0.1 M concentration).

  • Add Triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature to form the free base in situ.

  • Add the desired aldehyde or ketone (1.1 eq) to the mixture. Stir for an additional 30 minutes at room temperature.

  • Carefully add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Aldehyde/KetoneExpected YieldNotes
Benzaldehyde>85%Standard, reliable substrate.
4-Chlorobenzaldehyde>80%Electron-withdrawing groups are well-tolerated.
Cyclohexanone>90%Ketones react efficiently.
2-Pyridinecarboxaldehyde>75%Heterocyclic aldehydes are suitable substrates.
Protocol 2: Amide Bond Formation (Post-Ester Hydrolysis)

The ethyl ester can be readily converted into a carboxylic acid, which can then be coupled with a wide variety of amines to form amides—a key functional group in many pharmaceuticals.

Principle: This is a two-step process. First, the ethyl ester is saponified using a base like lithium hydroxide (LiOH). Second, the resulting carboxylic acid is coupled with an amine using a standard peptide coupling reagent, such as HATU or EDC/HOBt, which activates the carboxylic acid for nucleophilic attack by the amine.[11][12][13]

Diagram: Synthetic Workflow This diagram outlines the two-stage synthetic pathway from the starting material to a final N-alkylated amide derivative.

G start Ethyl 4-Fluoropiperidine- 4-carboxylate HCl step1 Step 1: N-Alkylation (Reductive Amination) start->step1 intermediate1 N-Alkyl Ethyl Ester Intermediate step1->intermediate1 step2 Step 2: Saponification (LiOH) intermediate1->step2 intermediate2 N-Alkyl Carboxylic Acid Intermediate step2->intermediate2 step3 Step 3: Amide Coupling (HATU/DIPEA) intermediate2->step3 final Final Amide Product step3->final

Caption: A common synthetic workflow utilizing the title compound.

Part A: Ester Hydrolysis

Materials:

  • N-alkylated ethyl ester from Protocol 1 (1.0 eq)

  • Lithium Hydroxide (LiOH) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) and Water (typically 3:1 to 1:1 mixture)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolve the N-alkylated ester (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by LC-MS, typically 2-6 hours).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl. A precipitate may form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Part B: Amide Coupling

Materials:

  • N-alkyl carboxylic acid from Part A (1.0 eq)

  • Amine of choice (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Step-by-Step Procedure:

  • To a dry flask, dissolve the carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 2-12 hours until completion (monitor by LC-MS).

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final amide.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Bioisosteric Considerations

The 4-fluoro-4-carboxylate piperidine motif can be considered a valuable bioisostere for other chemical groups in lead optimization.[14][15][16]

  • vs. Non-fluorinated analog: Offers a direct way to lower basicity and block metabolism without significantly altering size.[16]

  • vs. 4,4-difluoro piperidine: The mono-fluoro compound retains a chiral center (if the ester is hydrolyzed to an unsymmetrical amide) and has a less pronounced effect on lipophilicity compared to the difluoro analog.

  • vs. Morpholine: While morpholines are often used to reduce basicity and improve properties, the 4-fluoro-piperidine offers a different 3D geometry and set of potential interactions with the target.[17]

Conclusion

This compound is more than just a building block; it is a strategic tool for medicinal chemists. Its pre-installed fluorine atom provides a reliable method for modulating pKa, enhancing metabolic stability, and influencing conformation. The straightforward and high-yielding protocols for its derivatization allow for its rapid incorporation into synthesis campaigns, making it an invaluable asset for accelerating the discovery of safer and more efficacious drug candidates.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

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  • Wead, A., & McCaul, M. V. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(23), 7279. [Link]

  • In, S. (2024). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. R Discovery. [Link]

  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of the effects of the popular fluorine atom on biological systems. Journal of Fluorine Chemistry, 127(3), 303-319. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

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  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. [Link]

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  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

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The Strategic deployment of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride in Modern Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated basicity—make fluorinated building blocks indispensable tools for the modern synthetic chemist.[1][2] Among these, Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride has emerged as a particularly valuable and versatile synthon.

This guide provides an in-depth exploration of this compound as a key building block. We will delve into its applications, provide detailed, field-proven protocols for its use in common synthetic transformations, and discuss the underlying chemical principles that make it a powerful tool for researchers, scientists, and drug development professionals.

The Significance of the α-Fluoroamine Motif in Piperidine Scaffolds

The piperidine ring is a privileged scaffold, frequently encountered in a vast array of biologically active compounds and marketed pharmaceuticals.[2] The introduction of a fluorine atom at the C4 position, particularly when adjacent to a carboxylate group, confers several strategic advantages:

  • Modulation of pKa: The high electronegativity of the fluorine atom significantly lowers the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for mitigating off-target effects, such as binding to the hERG ion channel, which is associated with cardiac toxicity.[3]

  • Conformational Rigidity: The presence of the C-F bond can stabilize specific ring conformations, which may be beneficial for optimizing ligand-receptor interactions.[4]

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of a drug candidate.[2]

  • Enhanced Binding Interactions: The C-F bond can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, potentially increasing potency.

This compound serves as a readily available source of this valuable fluorinated piperidine core, with the ethyl ester providing a convenient handle for further synthetic elaboration.

Core Applications in Medicinal Chemistry

This compound is a versatile intermediate for the synthesis of a diverse range of therapeutic agents. Its bifunctional nature—a secondary amine for N-alkylation or acylation, and an ester for hydrolysis and subsequent amide bond formation—allows for the rapid construction of complex molecular architectures. Key therapeutic areas where this building block has proven valuable include:

  • Neurokinin 1 (NK1) Receptor Antagonists: These agents are used in the management of chemotherapy-induced nausea and vomiting. The piperidine core is a common feature in many NK1 antagonists.

  • Opioid Receptor Modulators: The piperidine scaffold is central to the structure of many opioid agonists and antagonists.[5]

  • Sigma (σ) Receptor Ligands: These ligands are being investigated for their potential in treating a variety of central nervous system disorders.[4]

  • CCR5 Receptor Antagonists: As HIV entry inhibitors, these molecules represent a critical class of antiviral agents. The piperidine motif is a key component in several CCR5 antagonists.[2][6]

  • ORL-1 Receptor Antagonists: These compounds are being explored for their potential in treating pain and other neurological conditions.[4]

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 845909-49-1[7]
Molecular Formula C₈H₁₅ClFNO₂[7]
Molecular Weight 211.66 g/mol [7]
Appearance White to off-white solid
Storage Store in a refrigerator (2 to 8 °C) under an inert atmosphere.[3]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for common and powerful transformations utilizing this compound. These protocols are designed to be robust and reproducible, with explanations for key steps to ensure success.

Protocol 1: N-Alkylation with 2-Chloro-5-fluoropyrimidine

This protocol details the N-alkylation of the piperidine nitrogen, a fundamental step in building more complex molecules. This specific example is adapted from a patented procedure for the synthesis of kinase inhibitors.[8]

Reaction Scheme:

N-Alkylation of the piperidine core.

Materials:

  • This compound (500 mg, 2.36 mmol, 1.0 equiv)

  • 2-Chloro-5-fluoropyrimidine (313 mg, 2.36 mmol, 1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.54 g, 4.72 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.36 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask, followed by cesium carbonate (1.54 g, 4.72 mmol) and 2-chloro-5-fluoropyrimidine (313 mg, 2.36 mmol).

  • Reaction Execution: Stir the reaction mixture at 50 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (5 mL) and extract with ethyl acetate (3 x 5 mL).

  • Washing: Combine the organic layers and wash with brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Ethyl 1-(5-fluoropyrimidin-2-yl)-4-fluoropiperidine-4-carboxylate.

Causality and Experimental Insights:

  • Base Selection: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the piperidinium hydrochloride in situ and neutralizing the HCl generated during the reaction. Its use is crucial for driving the reaction to completion.

  • Solvent Choice: DMF is an excellent polar aprotic solvent for this type of nucleophilic aromatic substitution reaction, as it effectively solvates the ions involved and allows for a higher reaction temperature.

  • Temperature: The reaction is heated to 50 °C to increase the rate of reaction without causing significant decomposition of the starting materials or product.

Protocol 2: Reductive Amination with an Aldehyde (Representative Protocol)

Reductive amination is a powerful and versatile method for forming C-N bonds. This representative protocol illustrates the coupling of the deprotected piperidine with an aldehyde to form a new secondary amine.

Reaction Scheme:

Reductive amination workflow.

Materials:

  • This compound (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (1.0 equiv)

  • Aldehyde (e.g., 4-oxoazepane-1-carboxylic acid ethyl ester) (1.0 equiv)

  • Zinc chloride (ZnCl₂) (2.5 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Methanol (MeOH)

  • Toluene

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Free Base Preparation: Dissolve this compound (1.0 equiv) in methanol. Add K₂CO₃ (1.0 equiv) dissolved in a minimal amount of water. Concentrate the mixture in vacuo and azeotrope with toluene to ensure dryness. This yields the free base of the piperidine.[9]

  • Reaction Setup: Dissolve the resulting free base and the aldehyde (1.0 equiv) in methanol.

  • Reagent Addition: Add zinc chloride (2.5 equiv) followed by the portion-wise addition of sodium cyanoborohydride (1.5 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Insights:

  • Reducing Agent: Sodium cyanoborohydride is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions formed in situ, while being less reactive towards the aldehyde starting material.

  • Lewis Acid: Zinc chloride acts as a Lewis acid to activate the carbonyl group of the aldehyde towards nucleophilic attack by the piperidine nitrogen.

  • In Situ Formation: The reaction proceeds via the in situ formation of an iminium ion, which is then rapidly reduced by the cyanoborohydride. This one-pot procedure is highly efficient.

Conclusion

This compound is a high-value building block that provides a strategic entry point into the synthesis of complex, fluorinated piperidine-containing molecules. Its utility is underscored by its successful application in the development of a wide range of therapeutic agents. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the unique properties of this synthon in their own drug discovery and development endeavors. By understanding the principles behind its reactivity and applying robust synthetic methodologies, the full potential of this versatile building block can be realized.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Pardo, L., et al. (2007). The role of hERG channels in cardiac risk assessment of drugs. Expert Opinion on Drug Safety, 6(5), 573-587.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Bohl, M., et al. (2010). Conformational analysis of piperidine-based sigma1 receptor ligands. Journal of Computer-Aided Molecular Design, 24(10), 825-836.
  • Stupple, P. A., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887.
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  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • WO2018213632A1 - Kinase inhibitors and uses thereof.
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  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3529-3532.
  • The Discovery and Synthesis of ORL1 Antagonists: A Technical Guide. Benchchem.
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The Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a valuable building block in contemporary drug discovery and development. The strategic incorporation of fluorine into piperidine scaffolds can significantly modulate the physicochemical and pharmacological properties of bioactive molecules, making this compound a key intermediate for medicinal chemists.[1] This document offers a multi-step synthetic pathway, grounded in established chemical transformations, and provides the necessary detail for replication in a research setting.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in a large percentage of FDA-approved small-molecule drugs.[1] Its saturated, three-dimensional structure is often crucial for biological activity. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[1][2] Consequently, the development of robust synthetic routes to fluorinated piperidine derivatives is of paramount importance to the pharmaceutical industry. This compound serves as a versatile intermediate, offering multiple points for further chemical elaboration.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available piperidone derivative. This is followed by the introduction of the ethyl carboxylate functionality at the 4-position, a key electrophilic fluorination step, and finally, deprotection and salt formation.

Synthesis_Overview A N-Boc-4-Oxopiperidine B Ethyl 1-Boc-4-oxopiperidine-4-carboxylate A->B Carboxylation C Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate B->C Electrophilic Fluorination D Ethyl 4-Fluoropiperidine-4-carboxylate C->D N-Boc Deprotection E Ethyl 4-Fluoropiperidine-4-carboxylate HCl D->E HCl Salt Formation

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Experimental Procedures

PART 1: Synthesis of N-Boc-4-Oxopiperidine (Intermediate 1)

The synthesis commences with the protection of the nitrogen atom of 4-piperidone. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.

Reaction Scheme:

4-Piperidone Hydrochloride Hydrate → N-Boc-4-Oxopiperidine

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
4-Piperidone Hydrochloride Hydrate153.6115.40.1
Di-tert-butyl dicarbonate (Boc₂O)218.2524.00.11
Triethylamine (Et₃N)101.1925.30.25
Dichloromethane (DCM)-200 mL-
Deionized Water-100 mL-
Saturated Sodium Bicarbonate Solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Protocol:

  • To a 500 mL round-bottom flask, add 4-piperidone hydrochloride hydrate (15.4 g, 0.1 mol) and dichloromethane (200 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (25.3 mL, 0.25 mol) to the stirred suspension.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in a minimal amount of dichloromethane.

  • Add the Boc₂O solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with deionized water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-oxopiperidine as a white to off-white solid.

Expected Yield: 90-95%.

PART 2: Synthesis of Ethyl 1-Boc-4-oxopiperidine-4-carboxylate (Intermediate 2)

This step involves the introduction of the ethyl carboxylate group at the 4-position of the piperidone ring. A plausible approach is a base-mediated carboxylation using diethyl carbonate.

Reaction Scheme:

N-Boc-4-Oxopiperidine → Ethyl 1-Boc-4-oxopiperidine-4-carboxylate

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
N-Boc-4-Oxopiperidine199.2519.90.1
Diethyl carbonate118.1335.40.3
Sodium Hydride (60% in oil)40.004.80.12
Anhydrous Tetrahydrofuran (THF)-250 mL-
Saturated Ammonium Chloride Solution-150 mL-
Ethyl Acetate-300 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Protocol:

  • To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF (100 mL).

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve N-Boc-4-oxopiperidine (19.9 g, 0.1 mol) and diethyl carbonate (35.4 mL, 0.3 mol) in anhydrous THF (150 mL).

  • Add this solution dropwise to the sodium hydride suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain Ethyl 1-Boc-4-oxopiperidine-4-carboxylate.

PART 3: Electrophilic Fluorination to Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate (Intermediate 3)

This crucial step introduces the fluorine atom at the 4-position. Selectfluor® is a common and effective electrophilic fluorinating agent for this type of transformation.[3][4][5][6]

Reaction Scheme:

Ethyl 1-Boc-4-oxopiperidine-4-carboxylate → Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (g)Moles (mol)
Ethyl 1-Boc-4-oxopiperidine-4-carboxylate271.3227.10.1
Selectfluor®354.2642.50.12
Anhydrous Acetonitrile-300 mL-
Saturated Sodium Bicarbonate Solution-200 mL-
Ethyl Acetate-400 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---

Protocol:

  • In a 500 mL round-bottom flask, dissolve Ethyl 1-Boc-4-oxopiperidine-4-carboxylate (27.1 g, 0.1 mol) in anhydrous acetonitrile (300 mL).

  • Add Selectfluor® (42.5 g, 0.12 mol) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (400 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate.[7]

PART 4: N-Boc Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group under acidic conditions, followed by the formation of the hydrochloride salt.

Deprotection_Salt_Formation cluster_0 Deprotection cluster_1 Salt Formation C Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate D Ethyl 4-Fluoropiperidine-4-carboxylate (Free Base) C->D TFA / DCM or HCl / Dioxane D_salt Ethyl 4-Fluoropiperidine-4-carboxylate (Free Base) E Ethyl 4-Fluoropiperidine-4-carboxylate HCl D_salt->E HCl in Ether or Isopropanol

Caption: Workflow for the deprotection and salt formation steps.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mL)Moles (mol)
Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate275.3227.5 g (0.1 mol)-
Trifluoroacetic Acid (TFA)114.0250 mL-
Dichloromethane (DCM)-150 mL-
Saturated Sodium Bicarbonate Solution---
Diethyl Ether (anhydrous)---
Hydrochloric Acid (e.g., 2M in Ether)-As needed-

Protocol:

  • Dissolve Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate (27.5 g, 0.1 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (50 mL) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the free base, Ethyl 4-Fluoropiperidine-4-carboxylate.

  • Dissolve the crude free base in anhydrous diethyl ether.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether (e.g., 2M) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure and the presence of all expected protons and carbons. The fluorine atom will cause characteristic splitting patterns in the adjacent proton and carbon signals.

  • ¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline salt.

  • Purity by HPLC: To determine the overall purity of the final product.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Selectfluor®: A strong oxidizing and fluorinating agent. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[2][9][10][11] It is also harmful if inhaled.[9] Always handle in a fume hood with appropriate PPE.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide provides a detailed and practical synthetic route to this compound. By following these protocols, researchers in drug discovery and medicinal chemistry can access this valuable fluorinated building block for the synthesis of novel therapeutic agents. The provided rationale behind the choice of reagents and reaction conditions aims to empower scientists to troubleshoot and adapt these methods as needed for their specific research goals.

References

  • National Center for Biotechnology Information. (n.d.). The Role of Ethyl 4-Hydroxypiperidine-1-carboxylate in Drug Synthesis. Retrieved from [Link]
  • Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved from [Link]
  • AmericanBio. (2015). TRIFLUOROACETIC ACID Safety Data Sheet. Retrieved from [Link]
  • Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Retrieved from [Link]
  • PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved from [Link]
  • REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. Retrieved from [Link]
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
  • MPG.PuRe. (n.d.). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. Retrieved from [Link]
  • Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from [Link]
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
  • ResearchGate. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
  • ResearchGate. (2025). (PDF) Selectfluor. Retrieved from [Link]
  • Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Retrieved from [Link]
  • Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]
  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]
  • PubMed. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Retrieved from [Link]
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-aminopiperidine-4-carboxylate. PubChem. Retrieved from [Link]
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
  • Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Retrieved from [Link]
  • ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... Retrieved from [Link]
  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

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The Cornerstone of Novel PET Tracers: Application and Protocols for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluoropiperidine Scaffold in PET Imaging

In the landscape of molecular imaging and drug development, Positron Emission Tomography (PET) stands as a powerful modality for visualizing and quantifying biological processes in vivo.[1] The success of PET imaging hinges on the development of specific and effective radiotracers. Among the vast array of molecular scaffolds used to build these tracers, the fluorinated piperidine motif has emerged as a structure of profound importance, particularly in neuroreceptor imaging.[2][3]

The piperidine ring is a prevalent structure in many centrally active pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties and engage with a variety of receptors and transporters in the brain.[4][5] The introduction of a fluorine atom, and more specifically the positron-emitting isotope Fluorine-18 (¹⁸F), offers several distinct advantages:

  • Favorable Nuclear Properties: ¹⁸F has a near-ideal half-life of 109.8 minutes, which is long enough for complex radiosynthesis, purification, quality control, and imaging over several hours, yet short enough to minimize the patient's radiation dose.[6][7] Its low positron energy results in high-resolution PET images.[8]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine can block sites of metabolism, leading to tracers with improved in vivo stability and cleaner pharmacokinetic profiles.[9]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's basicity (pKa), lipophilicity, and conformation, which can be strategically employed to fine-tune a tracer's binding affinity, selectivity, and ability to cross the blood-brain barrier.

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a key building block that embodies these advantages. As a secondary amine, it serves as a versatile handle for coupling to various molecular probes, while the strategically placed fluorine atom and ethyl ester group provide avenues for creating a diverse library of PET tracer candidates. This guide provides a detailed exploration of its application, focusing on a robust protocol for its incorporation into novel PET radiopharmaceuticals.

Precursor Profile: this compound

This precursor is typically derived from its more common N-Boc protected analogue, Ethyl N-BOC-4-fluoropiperidine-4-carboxylate. The deprotection of the tert-butyloxycarbonyl (Boc) group is readily achieved under acidic conditions, yielding the stable hydrochloride salt.[2][10]

PropertyValue
Chemical Name This compound
CAS Number 845909-49-1
Molecular Formula C₈H₁₅ClFNO₂
Molecular Weight 211.66 g/mol
Appearance White to off-white solid
Key Functional Groups Secondary amine (as HCl salt), Ethyl ester, Tertiary fluoride

The hydrochloride salt form ensures stability for storage and handling. However, for synthetic applications such as N-alkylation, the free secondary amine must be liberated. This is typically achieved in situ during the radiolabeling reaction by the addition of a suitable base.

Application Protocol: Radiosynthesis of an N-(2-[¹⁸F]Fluoroethyl) Piperidine Tracer

This protocol details the synthesis of a model PET tracer via the N-alkylation of this compound using the widely employed prosthetic group, [¹⁸F]fluoroethyl tosylate ([¹⁸F]FETs).[11][12] This two-step, one-pot approach is a cornerstone of modern radiochemistry, valued for its efficiency and applicability to a wide range of amine-containing precursors.[8][13][14]

Diagram of the Radiosynthesis Workflow

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoroethyl Tosylate Synthesis cluster_1 Step 2: N-Alkylation & Purification F18 [¹⁸F]Fluoride Trapping (QMA Cartridge) Elution Elution (K₂CO₃ / K₂₂₂ in MeCN/H₂O) F18->Elution Drying Azeotropic Drying (MeCN, 105°C) Elution->Drying PrecursorAdd Add Ethylene Glycol Ditosylate Drying->PrecursorAdd Reaction1 ¹⁸F-Fluorination (100°C, 5 min) PrecursorAdd->Reaction1 Forms [¹⁸F]FETs in situ Precursor2Add Add Precursor & Base (Ethyl 4-fluoropiperidine-4-carboxylate HCl + K₂CO₃ in DMSO) Reaction1->Precursor2Add One-Pot Transfer Reaction2 N-Alkylation (120°C, 15 min) Precursor2Add->Reaction2 Quench Quench with H₂O Reaction2->Quench SPE SPE Purification (C18 Cartridge) Quench->SPE HPLC Semi-Prep HPLC Purification SPE->HPLC Formulation Final Formulation (Sterile Filtration) HPLC->Formulation FinalProduct Final ¹⁸F-Tracer Formulation->FinalProduct

Caption: One-pot, two-step radiosynthesis workflow.

Step-by-Step Methodology

Materials & Equipment:

  • Automated Radiosynthesis Module (e.g., GE TRACERlab, Eckert & Ziegler)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Quaternary Methyl Ammonium (QMA) light cartridge

  • Sep-Pak C18 light cartridge

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethylene glycol-1,2-ditosylate

  • This compound (Precursor)

  • Semi-preparative HPLC system with radioactivity and UV detectors

  • Sterile filters (0.22 µm)

  • Reagents for Quality Control (see Section V)

Procedure:

  • [¹⁸F]Fluoride Trapping & Elution:

    • Load the aqueous [¹⁸F]Fluoride solution from the cyclotron onto a pre-conditioned QMA cartridge.

    • Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (15 mg) and K₂CO₃ (3 mg) in 1.5 mL of 80:20 (v/v) MeCN/H₂O.

  • Azeotropic Drying:

    • Heat the reaction vessel to 105°C under a stream of nitrogen to evaporate the water and acetonitrile. Repeat with two additions of 1 mL anhydrous MeCN to ensure an anhydrous K₂₂₂/[¹⁸F]F⁻ complex.

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETs):

    • To the dried residue, add a solution of ethylene glycol-1,2-ditosylate (5-10 mg) in 1 mL of anhydrous MeCN.

    • Heat the reaction vessel to 100°C for 5 minutes to form [¹⁸F]FETs.[3][15] The tosylate is a good leaving group, facilitating nucleophilic substitution by the activated [¹⁸F]fluoride.

  • N-Alkylation Reaction:

    • Cool the vessel slightly and add a solution of this compound (3-5 mg) and an additional portion of anhydrous K₂CO₃ (5-10 mg) in 1 mL of anhydrous DMSO. The K₂CO₃ is critical here to neutralize the hydrochloride salt and act as a base to facilitate the nucleophilic attack of the piperidine nitrogen.[16]

    • Heat the reaction mixture to 120°C for 15 minutes. The secondary amine of the piperidine displaces the tosylate group on [¹⁸F]FETs to form the desired N-alkylated product.[12]

  • Purification:

    • Cool the reaction mixture and quench by adding 4-5 mL of water.

    • Pass the diluted crude reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. This step traps the desired product and other organic components while allowing unreacted [¹⁸F]fluoride and polar impurities to pass through.

    • Elute the trapped radioactive components from the C18 cartridge with acetonitrile or methanol and inject onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm).

    • Elute with an appropriate mobile phase (e.g., a gradient of ethanol or acetonitrile in water or buffer) to separate the final product from precursors and byproducts. Collect the fraction corresponding to the product peak identified by the radioactivity detector.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 cartridge and eluting with a small volume of ethanol.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with ≤10% ethanol) and pass it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Self-Validating System: Comprehensive Quality Control

Every batch of a radiopharmaceutical intended for administration must undergo rigorous quality control (QC) to ensure its identity, purity, safety, and efficacy.[17][18] The QC process serves as a self-validating system for the synthesis protocol.

Diagram of the Quality Control Workflow

QC_Workflow cluster_qc Quality Control Tests FinalProduct Final ¹⁸F-Tracer (Formulated Dose) Appearance Visual Inspection (Clear, Colorless) FinalProduct->Appearance pH pH Measurement (pH 4.5 - 7.5) FinalProduct->pH RCP Radiochemical Purity (>95% via HPLC/TLC) FinalProduct->RCP RNP Radionuclidic Purity (>99.5% via MCA) FinalProduct->RNP ChemPurity Chemical Purity (Precursor, Solvents) FinalProduct->ChemPurity SA Specific Activity (GBq/µmol) FinalProduct->SA Sterility Sterility Test (Post-release) FinalProduct->Sterility Endotoxin Endotoxin Test (LAL) (< 5 EU/mL) FinalProduct->Endotoxin

Caption: Essential quality control tests for PET radiotracers.

QC Protocols & Acceptance Criteria
TestMethodAcceptance CriteriaRationale & Causality
Visual Inspection Direct observation against a white and black background.Clear, colorless solution, free of particulate matter.Ensures the absence of precipitates or foreign matter that could cause embolism or adverse reactions.
pH pH meter or validated pH strips.4.5 – 7.5Ensures the solution is physiologically compatible to prevent pain on injection and acidosis/alkalosis.
Radiochemical Purity Analytical Radio-HPLC and/or Radio-TLC.[19][20]≥ 95% of total radioactivity corresponds to the desired product.Confirms that the radioactivity is attached to the correct molecule. Impurities could lead to poor image quality, altered biodistribution, and unnecessary radiation dose to non-target organs.[21]
Radionuclidic Purity Gamma-ray spectroscopy using a multichannel analyzer (MCA) to confirm the 511 keV annihilation peak and measure half-life.≥ 99.5% of gamma emissions from 511 keV photons. Half-life: 105-115 minutes.Confirms that ¹⁸F is the primary radionuclide present and that long-lived impurities are absent, which would increase patient radiation dose.[18]
Chemical Purity Analytical HPLC with UV detection. Gas Chromatography (GC).Precursor and other UV-active impurities below defined limits. Residual solvents (e.g., MeCN, DMSO, EtOH) below USP/Ph. Eur. limits.Ensures that non-radioactive chemical components are below levels that could cause pharmacological effects or toxicity.[17]
Specific Activity (SA) Measured via analytical HPLC by correlating the radioactivity of the product peak with its mass, determined from a standard curve.Typically > 40 GBq/µmol at the time of injection.A high specific activity is crucial for receptor imaging to ensure that the injected mass is low enough to not cause pharmacological effects (i.e., receptor saturation), which would invalidate the tracer principle.[1]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test.< 5 EU/mL (or as per pharmacopeia for the specific dose volume).Endotoxins (pyrogens) can cause a severe fever response and must be strictly limited in parenteral drugs.[18]
Sterility Incubation in fluid thioglycollate and tryptic soy broth media.No microbial growth. (Test is retrospective due to ¹⁸F half-life).Confirms the absence of microbial contamination. The final product is passed through a 0.22 µm filter as the primary means of ensuring sterility before this test is completed.
Detailed QC Methodologies

1. Analytical Radio-HPLC for Radiochemical Purity:

  • Column: C18 reversed-phase, e.g., Phenomenex Gemini, 4.6 x 150 mm, 5 µm.[19]

  • Mobile Phase: Isocratic or gradient mixture, e.g., 40:60 (v/v) Acetonitrile:Water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detectors: In-series UV (e.g., 220 nm or 254 nm) and radioactivity detectors.

  • Procedure: Inject a small aliquot (10-20 µL) of the final product. The retention time of the main radioactive peak should match that of a co-injected, non-radioactive reference standard. The radiochemical purity is calculated as the area of the product peak divided by the total area of all radioactive peaks.

2. Radio-TLC for Rapid Purity Check:

  • Stationary Phase: Silica gel plate (TLC-SG).[18]

  • Mobile Phase: A mixture such as 95:5 (v/v) Acetonitrile:Water or 80:20 Ethyl Acetate:Hexane, depending on product polarity.[21]

  • Procedure: Spot ~1 µL of the final product onto the plate. Develop the plate in a chamber saturated with the mobile phase. Scan the plate using a radio-TLC scanner.

  • Expected Results: The final, more non-polar product will have a higher Rf value (e.g., 0.5-0.7), while any unreacted, highly polar [¹⁸F]fluoride will remain at the origin (Rf = 0.0).[20]

Conclusion and Future Outlook

This compound is a valuable and versatile precursor for the synthesis of novel ¹⁸F-labeled PET tracers. The N-alkylation protocol described herein, utilizing the [¹⁸F]fluoroethyl tosylate building block, represents a reliable and high-yield strategy for its incorporation into target molecules. This approach, combined with a stringent and self-validating quality control workflow, enables the consistent production of high-purity radiopharmaceuticals suitable for preclinical and clinical research. As the demand for more specific and effective molecular imaging agents continues to grow, particularly in the fields of oncology and neuroscience, the strategic use of such fluorinated building blocks will remain paramount in advancing the frontiers of PET imaging and personalized medicine.

References

  • Barrio, J. R., Satyamurthy, N., & Phelps, M. E. (2018). The Reporter Molecule Strategy in PET: A Powerful Tool for Basic and Clinical Research. Journal of Nuclear Medicine, 59(8), 1173-1179.
  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioorganic & Medicinal Chemistry, 22(21), 5940-5954.
  • Coenen, H. H., et al. (2017). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA Radioisotopes and Radiopharmaceuticals Series. Available at: [Link]

  • Dolle, F. (2005). Fluorine-18 Fluorination of Diazomethane-Derived Reagents: A Powerful and General Tool for the Preparation of 18F-Labeled Radiotracers for PET. Current Pharmaceutical Design, 11(25), 3221-3234.
  • Gao, M., et al. (2021). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. Applied Radiation and Isotopes, 176, 109865. Available at: [Link]

  • Hübner, R., et al. (2015). 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F based radiotracers for positron emission tomography. MedChemComm, 6(10), 1714-1754. Available at: [Link]

  • Hoover, T. L., & van Dam, R. M. (2023). Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods, 15(3), 377–387. Available at: [Link]

  • Jia, H., et al. (2014). Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent. Bioorganic & Medicinal Chemistry, 22(19), 5213-5221.
  • Lee, S. J., & Oh, S. J. (2015). Review of 18F-FDG Synthesis and Quality Control. Nuclear Medicine and Molecular Imaging, 49(1), 1-8. Available at: [Link]

  • Mach, R. H., et al. (1992). Synthesis and receptor binding properties of fluoro- and iodo-substituted high affinity sigma receptor ligands: identification of potential PET and SPECT sigma receptor imaging agents. Journal of Medicinal Chemistry, 35(12), 2221-2230. Available at: [Link]

  • Miller, P. W., et al. (2008). Fluorine-18-Labeled Building Blocks for PET Tracer Synthesis.
  • Philippe, C., et al. (2012). Radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines and its application to new radiotracers for NR2B NMDA receptor visualization. Journal of Labelled Compounds and Radiopharmaceuticals, 55(13), 449-457. Available at: [Link]

  • Pretze, M., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(12), 3848-3887. Available at: [Link]

  • Scott, P. J. H. (2018). Radiochemical Syntheses: Radiopharmaceuticals for Positron Emission Tomography. Wiley.
  • Wang, J., et al. (2018). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Contrast Media & Molecular Imaging, 2018, 4571985. Available at: [Link]

  • Zhang, M. R., et al. (2021). Radiosynthesis of 18F-fluoroethylated tracers via a simplified one-pot 18F-fluoroethylation method using [18F]fluoroethyl tosylate. Applied Radiation and Isotopes, 169, 109571. Available at: [Link]

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Application Notes and Protocols for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride in Novel Ligand Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 4-Fluoro-4-Carboxylate Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting pharmacophoric groups in precise vectors to optimize interactions with biological targets. The strategic introduction of a fluorine atom at the 4-position, particularly geminal to a carboxylate group, offers a sophisticated tool for modern drug designers to subtly modulate the physicochemical and pharmacokinetic properties of novel ligands.

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (CAS: 845909-49-1) is a versatile and highly valuable building block for these purposes. The electron-withdrawing nature of the fluorine atom significantly lowers the basicity (pKa) of the piperidine nitrogen.[2] This modification can be critical for mitigating off-target effects, such as hERG channel affinity, which is a common liability for basic amines and a source of cardiotoxicity.[2] Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation and can improve membrane permeability and binding affinity through favorable electrostatic and hydrophobic interactions.[3]

This guide provides an in-depth exploration of this compound as a precursor for novel ligand synthesis. We will detail core synthetic protocols, explain the rationale behind experimental choices, and provide workflows for the characterization and evaluation of the resulting compounds.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful and reproducible synthesis.

PropertyValueSource
CAS Number 845909-49-1[4][5]
Molecular Formula C₈H₁₅ClFNO₂[4]
Molecular Weight 211.66 g/mol [4]
Appearance White to off-white or brownish solid[2]
Storage Sealed in a dry environment at room temperature[6]
Key Functional Groups Secondary amine (as HCl salt), Ethyl ester, Tertiary fluorideN/A

Handling Considerations: As a hydrochloride salt, the compound is typically a stable, crystalline solid. The secondary amine is protonated, rendering it non-volatile and easier to handle than its freebase form. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Reactions involving this reagent should be conducted in a well-ventilated fume hood.

Core Synthetic Protocols for Ligand Elaboration

This compound offers two primary points for chemical diversification: the secondary amine (N1 position) and the ethyl ester (C4 position). The following protocols detail key transformations at these positions.

Workflow for Ligand Synthesis

The general strategy for elaborating this scaffold involves initial modification at the nitrogen, followed by optional manipulation of the ester functionality.

G cluster_0 Starting Material cluster_1 N-Functionalization cluster_2 Ester Modification cluster_3 Final Ligand A Ethyl 4-Fluoropiperidine-4- carboxylate HCl (CAS: 845909-49-1) B N-Arylation / N-Alkylation A->B Aryl/Alkyl Halide C Reductive Amination A->C Aldehyde/Ketone, Reducing Agent D Hydrolysis to Carboxylic Acid B->D LiOH or NaOH F Purified Novel Ligand (e.g., SIK/DGKα Inhibitor) B->F C->D E Amide Coupling D->E Amine, Coupling Reagent (HATU/EDC) E->F

Caption: General synthetic workflow starting from the title compound.

Protocol 1: N-Arylation of the Piperidine Core

N-arylation is a fundamental reaction for creating ligands that target protein kinases and other enzyme families. The following is a robust protocol adapted from patent literature for the synthesis of inhibitors targeting Salt-Inducible Kinases (SIK) and Diacylglycerol Kinase alpha (DGKα).[4][5]

Reaction Scheme:

(Self-generated image representing the N-arylation reaction)

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq.), this compound (1.2 eq.), sodium bicarbonate (NaHCO₃, 3.0 eq.), and potassium iodide (KI, 1.3 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 85-90 °C. Stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired N-arylated product.

Causality and Insights:

  • Base Selection: NaHCO₃ is a moderately weak base, sufficient to neutralize the HCl salt of the starting material and the HCl generated during the reaction without promoting unwanted side reactions like ester hydrolysis.

  • Catalyst: Potassium iodide acts as a catalyst, likely through the Finkelstein reaction, converting the less reactive aryl chloride to a more reactive aryl iodide in situ, thereby accelerating the rate of nucleophilic aromatic substitution.

  • Solvent and Temperature: DMF is a polar aprotic solvent that effectively dissolves the reagents and facilitates the SNAr reaction. The elevated temperature is necessary to overcome the activation energy for the substitution on an electron-deficient heteroaromatic ring.

ParameterConditionRationale
Base NaHCO₃Mild base, prevents ester hydrolysis.
Catalyst KIPromotes reaction via in situ halide exchange.
Solvent Anhydrous DMFPolar aprotic, good reagent solubility.
Temperature 85-90 °CProvides sufficient energy for SNAr.
Protocol 2: Hydrolysis of the Ethyl Ester

Conversion of the ethyl ester to the corresponding carboxylic acid is a common step to enable further derivatization, such as amide coupling, or to introduce a negatively charged group for ionic interactions with a target protein.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-functionalized ethyl ester (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 3:1 ratio).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully acidify the reaction mixture to pH ~5-6 with 1 M HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Isolation: Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent to yield the carboxylic acid, which can often be used without further purification.

Protocol 3: Amide Bond Formation

The carboxylic acid intermediate is a versatile handle for creating diverse amide libraries, which are prevalent in drug molecules.

Step-by-Step Methodology:

  • Activation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add a coupling reagent such as HATU (1.1 eq.) or EDC (1.2 eq.) in combination with HOBt (1.2 eq.).

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq.), and stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete as monitored by LC-MS.

  • Purification: Purify the reaction mixture directly using preparative HPLC or perform an aqueous work-up followed by flash chromatography to isolate the final amide product.

Causality and Insights:

  • Coupling Reagents: Reagents like HATU and EDC/HOBt convert the carboxylic acid into a highly reactive activated ester intermediate, which is readily attacked by the amine nucleophile.[6][7] This process avoids the high temperatures and harsh conditions required for direct condensation.[3]

  • Base: DIPEA acts as a scavenger for the acid generated during the activation step and ensures the amine nucleophile remains in its freebase form for efficient reaction.

Application in Kinase Inhibitor Development

Ligands derived from this compound have shown promise as inhibitors of key signaling kinases. The N-aryl piperidine motif is a common scaffold for ATP-competitive kinase inhibitors.

Target Pathway: SIK/CREB Signaling

Salt-Inducible Kinases (SIKs) are key regulators of macrophage polarization and inflammatory responses. Inhibition of SIKs leads to the dephosphorylation and activation of the CRTC3 co-activator, which in turn promotes the transcription of anti-inflammatory genes (e.g., IL-10) and suppresses pro-inflammatory cytokine secretion (e.g., IL-12).[4]

G cluster_nucleus Transcriptional Regulation LPS Pro-inflammatory Stimuli (e.g., LPS) SIK SIK Kinase LPS->SIK Activates CRTC3 CRTC3 (Active) SIK->CRTC3 Phosphorylates CRTC3_P CRTC3-P (Inactive) IL12 IL-12 Gene (Pro-inflammatory) Nucleus Nucleus CRTC3->Nucleus Translocates CREB CREB IL10 IL-10 Gene (Anti-inflammatory) CREB->IL10 Activates Transcription CREB->IL12 Represses Transcription Inhibitor Novel Ligand (Derived from Scaffold) Inhibitor->SIK Inhibits

Caption: Simplified SIK signaling pathway targeted by novel ligands.

Characterization of Final Compounds

Rigorous characterization is essential to confirm the structure and purity of newly synthesized ligands.

TechniquePurposeExpected Observations for an N-Arylated Product
¹H NMR Structural elucidation and confirmation.Appearance of aromatic proton signals. Characteristic shifts for piperidine ring protons and the ethyl ester (triplet and quartet).
¹⁹F NMR Confirmation of fluorine incorporation.A singlet or complex multiplet confirming the presence of the fluorine atom.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the expected product.
HRMS Exact mass determination.Provides the elemental composition, confirming the molecular formula with high accuracy.

Representative Data (¹H NMR for an N-arylated product): ¹H NMR (400 MHz, DMSO-d₆) δ ppm: 8.2-7.5 (m, Ar-H), 4.21 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.8-3.6 (m, 2H, piperidine NCH₂), 3.2-3.0 (m, 2H, piperidine NCH₂), 2.4-2.1 (m, 4H, piperidine CH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).[5]

Conclusion

This compound is a powerful and strategically designed building block for modern medicinal chemistry. The presence of the fluorine atom provides a handle to fine-tune key drug-like properties, including basicity, metabolic stability, and target affinity. The straightforward and robust protocols for N-functionalization and subsequent ester modification allow for the rapid generation of diverse chemical libraries. As demonstrated by its use in the development of potent kinase inhibitors, this scaffold provides a reliable and effective starting point for the discovery of novel ligands targeting a wide range of diseases.

References

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Sources

Application Notes and Protocols for the Fluorination of Piperidine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is the most ubiquitous nitrogen-containing heterocycle found in pharmaceuticals, forming the core scaffold of numerous blockbuster drugs.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as aqueous solubility and basicity, which are crucial for drug-receptor interactions and pharmacokinetic profiles. In parallel, the introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2][3] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[3][4]

Consequently, the strategic incorporation of fluorine into piperidine rings is a powerful tactic in drug discovery, offering a route to fine-tune molecular properties and enhance therapeutic efficacy.[4][5] However, the synthesis of fluorinated piperidines presents significant challenges, often requiring multi-step, impractical approaches.[6] This guide provides an in-depth overview of modern, field-proven experimental procedures for the fluorination of piperidine rings, explaining the underlying chemical principles and offering detailed, actionable protocols.

Strategic Approaches to Piperidine Fluorination

The method chosen for fluorinating a piperidine ring depends heavily on the available starting materials, the desired position of the fluorine atom, and the overall complexity of the target molecule. We will explore three robust and versatile strategies:

  • From the Top Down: Hydrogenation of Fluoropyridines

  • Building Up: Electrophilic Fluorination of Piperidine Precursors

  • Modern Functionalization: Photoredox-Mediated Decarboxylative Fluorination

Below is a decision-making workflow to guide the selection of an appropriate fluorination strategy.

Fluorination Strategy Selection Start Starting Material? Fluoropyridine Readily Available Fluoropyridine? Start->Fluoropyridine Yes PiperidinePrecursor Piperidine Precursor (e.g., enamine, olefin, alcohol)? Start->PiperidinePrecursor No Method1 Strategy 1: Catalytic Hydrogenation Fluoropyridine->Method1 PiperidineAcid Piperidine Carboxylic Acid? PiperidinePrecursor->PiperidineAcid No Method2 Strategy 2: Electrophilic or Nucleophilic Fluorination PiperidinePrecursor->Method2 Yes Method3 Strategy 3: Photoredox Decarboxylative Fluorination PiperidineAcid->Method3 Yes

Caption: Decision workflow for selecting a piperidine fluorination strategy.

Strategy 1: Catalytic Hydrogenation of Fluoropyridines

This "top-down" approach is arguably one of the most robust and straightforward methods for accessing a wide range of cis-substituted fluorinated piperidines.[7] It leverages the vast commercial availability of substituted fluoropyridines. The core principle involves the reduction of the aromatic pyridine ring to the saturated piperidine ring, a transformation that must be carefully controlled to prevent hydrodefluorination (loss of the fluorine atom).[1][8]

Causality and Mechanistic Insight

The key challenge in hydrogenating fluoropyridines is the competing C-F bond cleavage. Researchers have discovered that performing the hydrogenation under acidic conditions using a palladium catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), effectively suppresses this undesired side reaction.[1][8] The Brønsted acid protonates the pyridine nitrogen, which deactivates the ring towards hydrodefluorination and facilitates a stereoselective cis-hydrogenation.[8]

Hydrogenation Mechanism cluster_0 Reaction Pathway Start Fluoropyridine Protonation Protonation (H+) Start->Protonation Adsorption Adsorption onto Pd/C Catalyst Protonation->Adsorption Hydrogenation Stepwise Hydrogen Addition (H₂) Adsorption->Hydrogenation Product cis-Fluoropiperidine Hydrogenation->Product

Caption: Simplified workflow for the catalytic hydrogenation of fluoropyridines.

Protocol: cis-Selective Hydrogenation of 2-Fluoro-5-methylpyridine

This protocol is adapted from a procedure developed by Glorius and coworkers.[1][8]

Materials:

  • 2-Fluoro-5-methylpyridine

  • Palladium(II) hydroxide on carbon (20 wt%, Pearlman's catalyst)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl, 4 M)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • High-pressure autoclave equipped with a magnetic stir bar and gas inlet.

Procedure:

  • Vessel Preparation: To a glass liner for the autoclave, add 2-fluoro-5-methylpyridine (e.g., 1.0 mmol, 1.0 equiv).

  • Catalyst and Solvent Addition: Carefully add Pd(OH)₂/C (5 mol%). Dissolve the starting material in MeOH (e.g., 5 mL) and add aqueous HCl (4 M, 1.2 equiv).

  • Hydrogenation: Place the glass liner inside the autoclave. Seal the vessel and purge with hydrogen gas three times. Pressurize the autoclave to 50 bar with hydrogen.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Protection: Carefully vent the autoclave. Filter the reaction mixture through a pad of celite to remove the catalyst, washing with MeOH. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in DCM, and add Et₃N (3.0 equiv) followed by Boc₂O (1.2 equiv). Stir at room temperature for 12 hours.

  • Purification: Quench the reaction with water and extract with DCM. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-protected cis-2-fluoro-5-methylpiperidine.

ParameterValueReference
Substrate Substituted Fluoropyridines[1][8]
Catalyst Pd(OH)₂/C (20 wt%)[1][8]
Pressure 50 bar H₂[9]
Solvent MeOH / aq. HCl[1][8]
Typical Yield 60-95%[1]
Stereoselectivity High cis-selectivity[7]

Strategy 2: Electrophilic Fluorination with Selectfluor®

This "building-up" strategy involves the introduction of fluorine onto a pre-existing, non-aromatic piperidine precursor. Electrophilic fluorinating agents, particularly F-TEDA-BF₄ (commercially known as Selectfluor®), are highly effective for this purpose.[10] They are stable, easy-to-handle crystalline solids that act as a source of "F⁺".[11] This method is particularly useful for creating fluorohydrins or for allylic fluorination of tetrahydropyridines.

Causality and Mechanistic Insight

The reaction of an olefinic piperidine derivative with Selectfluor® proceeds through an initial electrophilic attack on the double bond by the reagent, forming a cyclic fluoronium ion intermediate. This intermediate is then opened by a nucleophile present in the reaction mixture. If the reaction is conducted in a water/acetonitrile mixture, water acts as the nucleophile, leading to a fluorohydrin product via an anti-addition.

Selectfluor Mechanism cluster_1 Fluorohydroxylation Pathway Start Piperidinyl Olefin Selectfluor Selectfluor® (F-TEDA-BF₄) Start->Selectfluor Electrophilic Attack Intermediate Fluoronium Ion Intermediate Selectfluor->Intermediate Nucleophile Nucleophilic Attack (H₂O) Intermediate->Nucleophile anti-addition Product Fluorohydrin Product Nucleophile->Product

Caption: Mechanism of Selectfluor®-mediated fluorohydroxylation.

Protocol: Fluorohydroxylation of an N-Sulfonyl Piperidinyl Olefin

This protocol is based on work demonstrating the regioselective fluorohydroxylation of exocyclic olefins.

Materials:

  • N-Benzenesulfonyl-4-methylenepiperidine

  • Selectfluor® (F-TEDA-BF₄)

  • Acetonitrile (MeCN)

  • Deionized Water

  • Round-bottom flask with reflux condenser and magnetic stir bar.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-benzenesulfonyl-4-methylenepiperidine (e.g., 1.0 mmol, 1.0 equiv) in a mixture of acetonitrile (10 mL) and water (1 mL).

  • Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorohydrin.

ParameterValueReference
Substrate Piperidinyl Olefins
Fluorinating Agent Selectfluor®[10]
Solvent MeCN / H₂O
Temperature Reflux
Typical Yield 61-93%
Key Feature Forms fluorohydrins

Strategy 3: Photoredox-Mediated Decarboxylative Fluorination

This cutting-edge strategy represents a powerful method for late-stage functionalization, converting readily available piperidine carboxylic acids into fluoropiperidines.[12][13] The reaction is enabled by visible-light photoredox catalysis, which allows for the generation of radical intermediates under exceptionally mild conditions.[14][15]

Causality and Mechanistic Insight

The reaction, pioneered by MacMillan and coworkers, operates via an oxidative quenching cycle.[16][17]

  • Excitation: A photocatalyst (e.g., an Iridium complex) absorbs visible light and is promoted to an excited state.

  • Oxidation: The excited photocatalyst is oxidized by Selectfluor®, generating a highly oxidizing Ir(IV) species.

  • SET Oxidation: The Ir(IV) complex oxidizes the carboxylate (formed by deprotonation of the carboxylic acid starting material), generating a carboxyl radical.

  • Decarboxylation: The carboxyl radical rapidly extrudes CO₂ to form an alkyl radical centered on the piperidine ring.

  • Fluorine Transfer: This alkyl radical is trapped by Selectfluor® to form the C-F bond and the final product.[15][18]

Photoredox Cycle PC Ir(III) Photocatalyst PC_excited *Ir(III) PC->PC_excited Visible Light (hν) PC_oxidized Ir(IV) PC_excited->PC_oxidized Selectfluor® PC_oxidized->PC R-COO⁻ Carboxylate R-COO⁻ Carboxyl_Radical R-COO• Carboxylate->Carboxyl_Radical SET Alkyl_Radical R• Carboxyl_Radical->Alkyl_Radical -CO₂ Product R-F Alkyl_Radical->Product Selectfluor® Selectfluor Selectfluor® Selectfluor_reduced Selectfluor•⁺ Selectfluor->Selectfluor_reduced

Caption: Simplified photoredox cycle for decarboxylative fluorination.

Protocol: Decarboxylative Fluorination of N-Benzoyl-4-piperidinecarboxylic Acid

This protocol is adapted from the seminal work by MacMillan and coworkers.[16][17]

Materials:

  • N-Benzoyl-4-piperidinecarboxylic Acid

  • Selectfluor®

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Acetonitrile (MeCN) and Deionized Water (degassed)

  • Reaction vial, magnetic stir bar, and a blue LED light source.

Procedure:

  • Reaction Setup: To an oven-dried 4 mL vial, add N-benzoyl-4-piperidinecarboxylic acid (e.g., 0.1 mmol, 1.0 equiv), Selectfluor® (1.5 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), and Na₂HPO₄ (1.0 equiv).

  • Solvent Addition: Add a 3:1 mixture of degassed MeCN:H₂O (1.0 mL).

  • Degassing: Seal the vial and sparge the solution with argon for 10 minutes.

  • Irradiation: Place the vial approximately 2 cm from a 34W blue LED lamp and stir vigorously at room temperature. Use a fan to maintain ambient temperature.

  • Reaction: Irradiate for 24 hours or until TLC/LCMS analysis indicates full consumption of the starting material.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the 4-fluoro-1-benzoylpiperidine.

ParameterValueReference
Substrate Aliphatic Carboxylic Acids[17]
Catalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆[16]
Fluorinating Agent Selectfluor®[15]
Base Na₂HPO₄[16]
Light Source Blue LEDs[16]
Key Feature Mild, radical-based C-F formation[18]

Conclusion and Outlook

The fluorination of piperidine rings is a dynamic field of research with profound implications for drug discovery. The methods outlined in this guide—catalytic hydrogenation, electrophilic fluorination, and photoredox catalysis—provide researchers with a versatile toolkit to access these valuable fluorinated scaffolds. The choice of method is dictated by a strategic analysis of the starting material and the desired final structure. As synthetic methodologies continue to advance, particularly in the area of late-stage C-H functionalization, the ability to precisely and efficiently install fluorine onto complex piperidine-containing molecules will undoubtedly accelerate the development of next-generation therapeutics.

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  • M. Wasa, et al., Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv, 2025. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/661e5f884353051f67183e8a]
  • Synthesis of 2-alkyl piperidines from aziridine. ResearchGate. [URL: https://www.researchgate.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/055.shtm]
  • Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [URL: https://www.kofo.mpg.
  • Decarboxylative fluorination of aliphatic carboxylic acids via photoredox catalysis. Pure, 2015. [URL: https://pure.princeton.
  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group, Princeton University. [URL: https://macmillan.princeton.edu/wp-content/uploads/2018/10/48_JACS_2015_137_5654.pdf]
  • S. Ventre, F. R. Petronijevic, D. W. C. MacMillan, Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PubMed, 2015. [URL: https://pubmed.ncbi.nlm.nih.gov/25879840/]

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Application Notes & Protocols: The Strategic Use of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Fluorine Advantage in Modern Crop Protection

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design. Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a molecule's efficacy and stability.[1][2] Introducing fluorine or fluorinated motifs can improve metabolic resistance, increase lipophilicity for better membrane transport, and alter the acidity (pKa) of nearby functional groups, thereby optimizing interactions with biological targets.[2][3][4]

Within this context, fluorinated heterocyclic scaffolds are of paramount importance. The piperidine ring, a common motif in pharmaceuticals and agrochemicals, serves as a versatile framework for building complex molecules.[5] When functionalized with fluorine, the resulting fluoropiperidine building blocks offer a powerful tool for creating next-generation fungicides, insecticides, and herbicides.[6][7] Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a prime example of such a high-value intermediate, providing a stable, pre-functionalized core ready for elaboration into sophisticated agrochemical active ingredients.

This guide provides an in-depth look at the applications of this key building block, outlining its strategic value and providing detailed protocols for its derivatization.

Section 1: Physicochemical Profile and Strategic Value

This compound is a bifunctional building block. Its value lies in the orthogonal reactivity of its three key components: the secondary amine (protected as a hydrochloride salt), the ethyl ester, and the sterically demanding C4-fluoro substituent.

Key Molecular Features

The strategic utility of this reagent is best understood by examining its constituent parts.

Caption: Key functional components of the title compound.

  • The Secondary Amine (as HCl salt): Provides a nucleophilic site for introducing the piperidine core into larger molecular frameworks, typically via N-alkylation or N-arylation reactions. The hydrochloride form ensures stability and simplifies handling.

  • The Ethyl Ester: A versatile functional group that serves as a "handle" for further synthetic transformations. It is most commonly converted into amides, which are a critical pharmacophore in many successful agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides.[8]

  • The C4-Fluoro Group: This is arguably the most critical feature. Positioned at a quaternary carbon, the fluorine atom acts as a metabolic shield, preventing oxidative degradation at that site. This can significantly increase the bioavailability and residual activity of the final product in the field. Furthermore, its strong electron-withdrawing effect lowers the pKa of the piperidine nitrogen, which can reduce off-target binding (e.g., to the hERG ion channel) and fine-tune the molecule's physicochemical properties.[4]

Physicochemical and Safety Data

Proper handling and storage are critical for maintaining the integrity of the reagent.

PropertyValue
CAS Number 845909-49-1[9][10][11]
Molecular Formula C₈H₁₅ClFNO₂[12]
Molecular Weight 211.66 g/mol [9][12]
Appearance White to off-white solid
IUPAC Name ethyl 4-fluoro-4-piperidinecarboxylate hydrochloride[10]
InChI Key LMOYJYURBYZOPT-UHFFFAOYSA-N[10][12]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed. Recommended storage: 2-8°C.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Section 2: Core Synthetic Workflows and Protocols

The transformation of this compound into an advanced agrochemical intermediate typically follows a logical sequence: functionalization of the nitrogen, followed by modification of the ester.

G start Ethyl 4-Fluoropiperidine-4-carboxylate HCl step1 Step 1: Basification (Free Amine Generation) start->step1 step2 Step 2: N-Functionalization (e.g., Buchwald-Hartwig, S_NAr) step1->step2 step3 Step 3: Ester Hydrolysis (Saponification) step2->step3 step4 Step 4: Amide Coupling (EDC, HOBt, etc.) step3->step4 end Advanced Agrochemical Intermediate (e.g., Fluorinated Piperidine Carboxamide) step4->end

Caption: General synthetic workflow for agrochemical intermediates.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of the fluoropiperidine core with an aryl bromide, a common step in constructing molecules where the piperidine is linked to an aromatic or heteroaromatic system.

Principle: The hydrochloride salt is first neutralized to generate the free secondary amine. This amine then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide to form a new C-N bond. The choice of palladium catalyst and ligand is crucial for achieving high yields.

Reagents and Equipment

Reagent/EquipmentPurpose/Specification
Ethyl 4-Fluoropiperidine-4-carboxylate HClStarting Material
Aryl Bromide (Ar-Br)Coupling Partner
Pd₂(dba)₃ or similar Pd(0) sourcePalladium Catalyst
Xantphos or other bulky phosphine ligandLigand for Palladium
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base
Toluene or DioxaneAnhydrous Solvent
Round-bottom flask, condenser, magnetic stirrerReaction Vessel
Nitrogen or Argon atmosphereInert atmosphere to protect catalyst
Standard work-up and purification supplies(Silica gel, solvents, etc.)

Step-by-Step Procedure:

  • Free Amine Generation: Suspend Ethyl 4-Fluoropiperidine-4-carboxylate HCl (1.0 equiv.) in dichloromethane (DCM). Add aqueous sodium bicarbonate (sat. solution, ~5 mL per gram of starting material) and stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free amine as an oil. Use immediately.

  • Reaction Setup: To a dry, oven-flamed round-bottom flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the ligand (e.g., Xantphos, 0.05 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Addition of Reagents: Add the aryl bromide (1.1 equiv.) and the freshly prepared free amine (1.0 equiv.) to the flask, followed by anhydrous toluene.

  • Reaction: Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the N-arylated product.

Causality and Trustworthiness: The use of a strong, non-nucleophilic base like NaOtBu is critical to deprotonate the amine for the catalytic cycle without promoting side reactions like ester hydrolysis. The bulky phosphine ligand (Xantphos) facilitates the reductive elimination step, which is often rate-limiting in C-N cross-coupling. The entire protocol is conducted under inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Protocol 2: Synthesis of a Piperidine-4-Carboxamide Derivative

This protocol details the conversion of the ethyl ester to a carboxamide, a key transformation for accessing a wide range of biologically active compounds, including many modern fungicides.

Principle: The synthesis is a two-step process. First, the ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). Second, the resulting carboxylic acid is coupled with a primary or secondary amine using a peptide coupling reagent to form the stable amide bond.

G A N-Functionalized Ester Intermediate B Step 1: Saponification (LiOH, THF/H₂O) A->B C N-Functionalized Carboxylic Acid B->C D Step 2: Amide Coupling (R₂NH, EDC, HOBt, DIPEA) C->D E Final Product: N-Functionalized Amide D->E

Caption: Reaction scheme for the two-step amide synthesis.

Reagents and Equipment

Reagent/EquipmentPurpose/Specification
N-functionalized ethyl 4-fluoropiperidine-4-carboxylateStarting Material (from Protocol 1)
Lithium Hydroxide (LiOH)Base for hydrolysis
Tetrahydrofuran (THF) / WaterSolvent system for hydrolysis
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC)Coupling Agent
Hydroxybenzotriazole (HOBt)Additive to suppress racemization
Diisopropylethylamine (DIPEA)Organic base for coupling step
Target Amine (R-NH₂)Amine coupling partner
Dichloromethane (DCM) or Dimethylformamide (DMF)Anhydrous solvent for coupling

Step-by-Step Procedure:

  • Ester Hydrolysis (Saponification):

    • Dissolve the N-functionalized ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (2.0-3.0 equiv.) and stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

    • Carefully acidify the reaction mixture to pH ~3-4 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid, which is often used in the next step without further purification.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM, add the target amine (1.1 equiv.), EDC (1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.0 equiv.).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the final pure amide.

Expertise and Self-Validation: The choice of EDC/HOBt is a classic and reliable method for amide bond formation that minimizes side products. DIPEA is used as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and the ammonium salts formed during the reaction, driving the coupling to completion. The aqueous work-up is designed to remove excess reagents and byproducts: the acid wash removes unreacted amine and DIPEA, while the base wash removes unreacted carboxylic acid and HOBt.

Section 3: Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for molecular design in agrochemistry. Its pre-installed fluoro-substituent provides a reliable method for enhancing the metabolic stability and overall performance of active ingredients. The orthogonal reactivity of the amine and ester functionalities allows for a modular and highly adaptable approach to synthesis. As the demand for more efficient, selective, and environmentally benign agrochemicals continues to grow, the use of such sophisticated, fluorine-containing building blocks will undoubtedly become even more critical in the discovery and development pipeline.[7][13]

References

  • Fluorine-Containing Agrochemicals: An Overview of Recent Developments. (n.d.). SpringerLink.
  • Current Trends in the Design of Fluorine‐Containing Agrochemicals. (n.d.).
  • 3-FLUOROPIPERIDINE 116574-75-5 wiki. (n.d.). Guidechem.
  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (n.d.).
  • The unique role of fluorine in the design of active ingredients for modern crop protection. (2004). PubMed.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019).
  • Ethyl 4-fluoropiperidine-4-carboxyl
  • Research progress on piperidine-containing compounds as agrochemicals. (n.d.). ScienceDirect.
  • This compound - CAS:845909-49-1. (n.d.). Sunway Pharm Ltd.
  • This compound | 845909-49-1. (n.d.). Sigma-Aldrich.
  • 845909-49-1 | Ethyl 4-fluoropiperidine-4-carboxyl

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals.[1][2] The strategic incorporation of fluorine into this motif can significantly enhance a molecule's pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a crucial building block, providing a synthetically versatile handle for introducing this valuable fluorinated quaternary center into complex drug candidates.

This document provides a detailed, field-proven protocol for the scale-up synthesis of this compound. The narrative emphasizes the rationale behind key procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry, moving beyond a simple recitation of steps to empower researchers in their process development efforts.

Synthetic Strategy: A Multi-Step Approach to a Quaternary Fluorine Center

The introduction of a fluorine atom at a quaternary carbon, adjacent to a carbonyl group, presents a unique synthetic challenge. Direct fluorination of the unsubstituted piperidine ring is not feasible. Therefore, a multi-step, well-controlled sequence is required. The most reliable and scalable strategy involves the synthesis of a protected piperidine precursor, followed by a directed electrophilic fluorination, and concluding with deprotection and salt formation.

This approach circumvents challenges associated with the direct hydrogenation of highly functionalized fluoropyridines, which can often lead to hydrodefluorination and other side reactions.[3][4] Our chosen route prioritizes commercially available starting materials and robust, high-yielding transformations suitable for kilogram-scale production.

Below is a visual representation of the overall synthetic workflow.

G cluster_0 Overall Synthetic Workflow A Ethyl Isonipecotate B Step 1: N-Protection (Boc Anhydride) A->B C Ethyl 1-(tert-butoxycarbonyl)-piperidine-4-carboxylate B->C D Step 2: α-Fluorination (LDA, NFSI) C->D E Ethyl 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylate D->E F Step 3: Deprotection & Salt Formation (HCl) E->F G This compound (Final Product) F->G

Caption: Overall workflow for the synthesis of the target compound.

Detailed Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Principle: The first step involves protecting the secondary amine of the piperidine ring. The tert-butyloxycarbonyl (Boc) group is selected for its robustness under the basic conditions of the subsequent fluorination step and its facile removal under acidic conditions. This protection prevents unwanted side reactions at the nitrogen atom.

Protocol:

  • To a stirred solution of Ethyl isonipecotate (1.0 eq) in dichloromethane (DCM, 5-10 volumes), add triethylamine (1.2 eq).

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM (2 volumes) to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. The product is often of sufficient purity (>95%) to proceed to the next step without further purification.

Step 2: Electrophilic Fluorination to Synthesize Ethyl 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylate

Principle: This is the critical C-F bond-forming step. A strong, non-nucleophilic base, Lithium diisopropylamide (LDA), is used to deprotonate the α-carbon, forming a lithium enolate. This enolate is then quenched with an electrophilic fluorine source, N-Fluorobenzenesulfonimide (NFSI). The choice of NFSI is critical for scale-up due to its solid nature, thermal stability, and high reactivity compared to gaseous or more hazardous fluorinating agents.[5] Strict temperature control is paramount to prevent side reactions and ensure high regioselectivity.

G cluster_1 Key α-Fluorination Transformation start N-Boc Protected Ester enolate Lithium Enolate (Generated with LDA at -78 °C) start->enolate Deprotonation product α-Fluorinated Product enolate->product Fluorination nfsi NFSI (Electrophilic F+ Source) nfsi->enolate

Caption: The core transformation of the synthesis.

Protocol:

  • Prepare a solution of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) in a suitably sized reactor under an inert nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LDA by slowly adding n-Butyllithium (1.1 eq, 2.5 M in hexanes) to a solution of diisopropylamine (1.15 eq) in anhydrous THF at -20 °C. Stir for 30 minutes before use.

  • Slowly add the freshly prepared LDA solution to the ester solution via cannula, maintaining the internal temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF (5 volumes) dropwise to the reaction mixture, ensuring the temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours, monitoring for completion by quenching an aliquot and analyzing via GC-MS or LC-MS.

  • Once complete, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution (5 volumes) at -78 °C.

  • Allow the mixture to warm to room temperature. Dilute with ethyl acetate (10 volumes) and separate the layers.

  • Wash the organic layer with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure fluorinated product.[6]

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

Principle: The final step involves the cleavage of the Boc protecting group and the concurrent formation of the stable hydrochloride salt. A solution of hydrogen chloride in an organic solvent is used to effect this transformation cleanly and efficiently, allowing for the direct precipitation of the desired product.

Protocol:

  • Dissolve the purified Ethyl 1-(tert-butoxycarbonyl)-4-fluoropiperidine-4-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate (5-10 volumes).

  • Cool the solution to 0 °C.

  • Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in dioxane (4 M, 3-4 eq) dropwise.

  • A white precipitate will begin to form. Stir the resulting slurry at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 3 volumes) to remove any non-polar impurities.

  • Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a white crystalline solid.

Process Data and Scale-Up Considerations

For successful and safe scale-up, careful control of reaction parameters is essential. The following table summarizes typical parameters and expected outcomes.

Parameter Step 1: Protection Step 2: Fluorination Step 3: Deprotection/Salt Formation
Key Reagents Ethyl isonipecotate, (Boc)₂ON-Boc Ester, LDA, NFSIN-Boc Fluoro Ester, HCl
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Diethyl Ether / Dioxane
Temperature 0 °C to RT-78 °C0 °C to RT
Reaction Time 12-16 hours3-4 hours3-5 hours
Typical Yield >95%60-75%>90%
Purity (Post-Workup) >95% (LC-MS)>98% (Post-Chromatography)>99% (HPLC)
Key IPC TLC/LC-MSGC-MS/LC-MSTLC/LC-MS

Critical Scale-Up Insights (E-E-A-T):

  • Exotherm Control: The addition of (Boc)₂O and, more critically, the quenching of the fluorination reaction are exothermic. For large-scale batches, ensure the reactor has adequate cooling capacity and implement slow, controlled addition rates.

  • Moisture Sensitivity: The LDA-mediated fluorination is extremely sensitive to moisture. All glassware must be oven-dried, solvents must be anhydrous, and the reaction must be conducted under a strictly inert atmosphere (Nitrogen or Argon).

  • Reagent Handling: n-Butyllithium is pyrophoric and requires specialized handling procedures. NFSI is an oxidizer and should be handled with care, avoiding contact with reducing agents.

  • Purification Strategy: While column chromatography is suitable for lab-scale, for multi-kilogram production, developing a crystallization or slurry procedure for purifying the intermediate (Step 2 product) or the final hydrochloride salt is highly recommended to improve throughput and reduce solvent waste.

  • Material Selection: Ensure reactors and transfer lines are compatible with strong bases (LDA), pyrophoric reagents (n-BuLi), and corrosive acids (HCl).

References

  • Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development.[7]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences.[1]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[8]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (PMC).[3]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health (PMC).[4]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.

  • This compound. Abaci Pharma.

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.[2]

  • Preparation method of piperidine and derivatives thereof. Google Patents.

  • Ethyl N-BOC-4-fluoropiperidine-4-carboxylate. Synblock.[6]

  • Ethyl 4-piperidinecarboxylate synthesis. ChemicalBook.[9]

  • This compound. Sigma-Aldrich.

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate.[5]

  • PROCESS FOR PRODUCING 1-CHLOROCARBONYL-4-PIPERIDINOPIPERIDINE OR HYDROCHLORIDE THEREOF. European Patent Office.[10]

  • Ethyl 4-Piperidinecarboxylate. Tokyo Chemical Industry.[11]

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Application Note: The Strategic Use of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride in Modern API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a pivotal heterocyclic building block in contemporary pharmaceutical development. Its unique structural features, particularly the quaternary stereocenter bearing a fluorine atom, offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This guide provides an in-depth analysis of the compound's significance, detailed protocols for its application in N-alkylation reactions, and a mechanistic exploration of its role in constructing complex Active Pharmaceutical Ingredients (APIs). The content herein is designed for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast number of commercial drugs and clinical candidates due to its favorable physicochemical properties and its ability to act as a versatile pharmacophore. The strategic introduction of a fluorine atom, the most electronegative element, can profoundly and beneficially alter a molecule's properties.[1][2]

Key advantages conferred by fluorine incorporation include:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can improve oral bioavailability by reducing ionization at physiological pH.[2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2][3]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes, a critical factor for reaching its target site of action.[1][3]

  • Improved Binding Affinity: The fluorine atom can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, potentially increasing ligand-binding affinity and potency.[2][4]

This compound serves as a readily available and versatile starting material that embodies these advantages, making it a high-value intermediate for synthesizing next-generation therapeutics.

Physicochemical Properties & Structural Features

A comprehensive understanding of the starting material is critical for successful process development.

PropertyValue
CAS Number 845909-49-1[5][6]
Molecular Formula C₈H₁₅ClFNO₂[6][7]
Molecular Weight 211.66 g/mol [6][7]
Appearance White to off-white solid
InChIKey LMOYJYURBYZOPT-UHFFFAOYSA-N[7]

The molecule's key features are the secondary amine of the piperidine ring, which is the primary site for synthetic modification, and the ethyl ester at the C4 position. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base.

Core Application: Synthesis of N-Substituted Piperidines

A primary application of this intermediate is the synthesis of N-substituted 4-fluoropiperidine derivatives. This is a crucial step in the assembly of many APIs where the piperidine nitrogen is connected to other parts of the drug molecule. The following protocol details a standard N-alkylation reaction.

Workflow for N-Alkylation

The overall process involves the deprotection of the amine hydrochloride followed by its reaction with an alkylating agent to form the desired N-C bond.

N_Alkylation_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation start Ethyl 4-Fluoropiperidine-4-carboxylate HCl base_add Addition of Base (e.g., K₂CO₃, Et₃N) in an Aprotic Solvent (e.g., ACN, DMF) start->base_add Step 1 free_base In-situ formation of Free Base base_add->free_base Deprotonation reaction N-Alkylation Reaction (Heat may be required) free_base->reaction Nucleophilic Attack alkyl_halide Alkylating Agent (R-X) (e.g., Benzyl Bromide) alkyl_halide->reaction quench Reaction Quenching (e.g., Water Addition) reaction->quench Step 2 extract Solvent Extraction (e.g., EtOAc) quench->extract purify Purification (Column Chromatography) extract->purify product Isolated N-Substituted Product purify->product Final Product Mechanism cluster_step1 Step 1: Deprotonation (Base Neutralization) cluster_step2 Step 2: SN2 Nucleophilic Substitution Piperidine_HCl R₂NH₂⁺Cl⁻ Free_Base R₂N-H (Free Base) (Nucleophilic) Piperidine_HCl->Free_Base + :B Base :B (K₂CO₃) Salt HB⁺ + Cl⁻ Free_Base->Salt - H⁺ Nucleophile R₂N-H Free_Base->Nucleophile Connects Steps Electrophile R'-CH₂-Br (δ+)   (δ-) Nucleophile->Electrophile Lone pair attacks δ+ carbon TS [R₂N···H···CH₂(R')···Br]‡ (Transition State) Nucleophile->TS Electrophile->TS Product R₂N-CH₂-R' TS->Product Leaving_Group HBr TS->Leaving_Group

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The information provided is based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question: Why is my overall yield of this compound consistently low?

Low overall yield in a multi-step synthesis can be attributed to inefficiencies at various stages. The most common synthesis proceeds through the formation of an N-protected 4-oxopiperidine ester, followed by fluorination and finally deprotection and salt formation. Let's break down the potential culprits:

1. Inefficient Piperidine Ring Formation:

  • Problem: The initial construction of the piperidine ring, often via a Dieckmann condensation or a double reductive amination, is a critical step.[1][2] Incomplete reaction or formation of side products here will impact the entire synthesis.

  • Troubleshooting:

    • Reaction Conditions: Ensure anhydrous conditions and the appropriate base (e.g., sodium ethoxide for Dieckmann) are used. The reaction temperature and time should be carefully optimized.

    • Starting Material Quality: The purity of the starting materials, such as N-substituted diethanolamines or their derivatives, is crucial.[3]

    • Alternative Routes: Consider alternative strategies like the double reductive amination of a suitable dicarbonyl compound, which can be a straightforward method to access the piperidine skeleton.[1]

2. Poor Yield in the Fluorination Step:

  • Problem: The fluorination of the 4-keto group is often the most challenging step. The choice of fluorinating agent and reaction conditions are critical. Using reagents like Diethylaminosulfur Trifluoride (DAST) can be effective but also problematic.[4][5]

  • Troubleshooting:

    • Fluorinating Agent: DAST is a common choice but can lead to decomposition if not handled correctly.[6][7] Consider alternative, milder fluorinating agents if you are facing issues with DAST.

    • Reaction Temperature: The addition of DAST should be performed at low temperatures (e.g., -78 °C) to control the reaction's exothermicity and minimize side reactions.

    • Substrate Purity: The N-protected ethyl 4-oxopiperidine-4-carboxylate precursor must be of high purity. Impurities can react with the fluorinating agent, leading to a complex mixture of byproducts.

3. Product Loss During Work-up and Purification:

  • Problem: The desired product, being a hydrochloride salt, is water-soluble. Significant loss can occur during aqueous work-ups. Purification by chromatography can also be a source of yield loss.

  • Troubleshooting:

    • Extraction: When performing extractions, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent. Back-extraction of the combined organic layers with a minimal amount of acidic water can sometimes help.

    • Crystallization: Optimize the crystallization conditions (solvent system, temperature) to maximize the recovery of the hydrochloride salt.

    • Chromatography: If column chromatography is necessary, use a stationary phase and eluent system optimized for polar compounds to minimize tailing and product loss on the column.

Question: I am observing significant byproduct formation during the fluorination step with DAST. What are these byproducts and how can I minimize them?

The use of DAST for the conversion of ketones to geminal difluorides is effective, but side reactions are common.[4][5]

Common Byproducts:

  • Elimination Products: Formation of α,β-unsaturated esters is a common side reaction, especially if the reaction temperature is not well-controlled.

  • Rearrangement Products: Cationic rearrangements can be promoted by DAST, leading to structurally isomeric products.[5]

  • Partially Fluorinated or Hydroxylated Species: Incomplete reaction can leave unreacted starting material or partially reacted intermediates.

Minimization Strategies:

ParameterRecommendationRationale
Temperature Maintain a low temperature (typically -78 °C) during the addition of DAST.Reduces the rate of side reactions like elimination and rearrangement.[6]
Reagent Purity Use freshly distilled or high-purity DAST.Impurities in DAST can catalyze decomposition and side reactions.
Solvent Use a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).Protic solvents will react violently with DAST.
Stoichiometry Use a slight excess of DAST (e.g., 1.1-1.5 equivalents).Ensures complete conversion of the starting ketone.
Quenching Quench the reaction at low temperature with a saturated aqueous solution of sodium bicarbonate.Neutralizes the highly acidic reaction mixture and prevents further side reactions during work-up.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A frequently employed synthetic pathway involves the following key steps:

  • Synthesis of N-Protected Ethyl 4-Oxopiperidine-4-carboxylate: This precursor is often synthesized via a Dieckmann condensation of a suitable N-protected amino diester.[8][9] Alternatively, it can be prepared from commercially available starting materials like ethyl 4-oxopiperidine-1-carboxylate.[10][11]

  • Fluorination: The keto group at the 4-position is then fluorinated. A common method is the use of a deoxofluorinating agent such as Diethylaminosulfur Trifluoride (DAST).[4][5]

  • Deprotection and Salt Formation: The N-protecting group (e.g., benzyl or Boc) is removed, and the resulting secondary amine is converted to its hydrochloride salt by treatment with HCl.

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Start [label="Starting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step1 [label="Synthesis of N-Protected\nEthyl 4-Oxopiperidine-4-carboxylate"]; Step2 [label="Fluorination of Keto Group"]; Step3 [label="N-Deprotection and\nHCl Salt Formation"]; End [label="Ethyl 4-Fluoropiperidine-4-carboxylate HCl", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1 [label="e.g., Dieckmann Condensation"]; Step1 -> Step2 [label="e.g., DAST"]; Step2 -> Step3 [label="e.g., Hydrogenolysis (for Bn)\nor TFA (for Boc) then HCl"]; Step3 -> End; } .enddot Caption: General synthetic workflow for Ethyl 4-Fluoropiperidine-4-carboxylate HCl.

What are the critical safety precautions when working with Diethylaminosulfur Trifluoride (DAST)?

DAST is a powerful but hazardous reagent that requires careful handling.[12]

  • Violent Reaction with Water: DAST reacts violently with water, releasing toxic and corrosive HF gas. All glassware must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Instability: DAST can decompose explosively when heated above 90 °C.[6] It is crucial to avoid heating the reagent and to perform reactions at controlled, low temperatures.

  • Corrosive and Toxic: DAST can cause severe burns upon skin contact.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Work in a well-ventilated chemical fume hood.

  • Quenching: The reaction should be quenched carefully at low temperatures by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate.

How can I monitor the progress of the fluorination reaction?

Effective reaction monitoring is key to achieving good results.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting ketone and the appearance of the fluorinated product. Staining with potassium permanganate can help visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more detailed analysis, a small aliquot of the reaction mixture can be quenched and analyzed by GC-MS. This will confirm the presence of the desired product and help identify any major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool to directly observe the formation of the fluorinated product. The appearance of a characteristic signal for the fluorine atom confirms the success of the fluorination. ¹H NMR can also be used to monitor the disappearance of the starting material.

Experimental Protocols

Protocol: Fluorination of N-Boc-Ethyl 4-Oxopiperidine-4-carboxylate using DAST

Materials:

  • N-Boc-Ethyl 4-Oxopiperidine-4-carboxylate

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-Ethyl 4-Oxopiperidine-4-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding it to a vigorously stirred, cooled saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-Ethyl 4-Fluoropiperidine-4-carboxylate.

.dot digraph "Troubleshooting_Fluorination" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Low Yield in Fluorination Step", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity [label="Check Starting Material Purity", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Review Reaction Temperature Control", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="Assess DAST Quality and Stoichiometry", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Optimize Work-up and Purification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

PurifySM [label="Purify Ketone Precursor"]; LowTemp [label="Ensure slow DAST addition at -78°C"]; FreshDAST [label="Use fresh DAST, check stoichiometry"]; OptimizeExtract [label="Optimize extraction and crystallization"];

Start -> Impurity; Impurity -> PurifySM [label="Impure"]; Impurity -> Temp [label="Pure"];

Temp -> LowTemp [label="Poor Control"]; Temp -> Reagent [label="Good Control"];

Reagent -> FreshDAST [label="Issue Suspected"]; Reagent -> Workup [label="Reagent OK"];

Workup -> OptimizeExtract [label="Losses Observed"];

{rank=same; PurifySM; LowTemp; FreshDAST; OptimizeExtract;} } .enddot Caption: Decision tree for troubleshooting low yield in the fluorination step.

References

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. Available at: [Link]

  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. Available at: [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789–795. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146. Available at: [Link]

  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Taylor & Francis Online. Available at: [Link]

  • Middleton, W. J., & Bingham, E. M. (n.d.). DIETHYLAMINOSULFUR TRIFLUORIDE. Organic Syntheses. Available at: [Link]

  • Reductive amination and amide synthesis. ResearchGate. Available at: [Link]

  • Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... ResearchGate. Available at: [Link]

  • Diethylaminosulfur trifluoride. Wikipedia. Available at: [Link]

  • Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. ResearchGate. Available at: [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • Loperamide. Wikipedia. Available at: [Link]

  • This compound. Abaci Pharm. Available at: [Link]

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. Available at: [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
  • Ethyl piperidine-4-carboxylate. Cheméo. Available at: [Link]

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Institutes of Health. Available at: [Link]

  • Ethyl 4-fluoropiperidine-2-carboxylate. PubChem. Available at: [Link]

  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. Supporting Information. Available at: [Link]

  • 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof. Google Patents.
  • Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. Google Patents.
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Institutes of Health. Available at: [Link]

  • Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof. Google Patents.

Sources

Technical Support Center: Purification of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of purification strategies, troubleshooting common issues, and ensuring the integrity of your material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as ethyl piperidine-4-carboxylate.

  • Byproducts of fluorination: Depending on the fluorinating agent used, various byproducts can form.

  • Hydrolyzed product: The ester can hydrolyze to the corresponding carboxylic acid, particularly in the presence of water and acid or base.

  • De-fluorinated product: Loss of the fluorine atom can occur under certain conditions, leading to the formation of ethyl piperidine-4-carboxylate.

  • Solvent residues: Residual solvents from the reaction or initial workup.

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a salt like this compound, direct recrystallization is often the most effective initial purification method. The choice of solvent is critical and is discussed in detail in the protocols below. If recrystallization does not yield the desired purity, an acid-base extraction to convert the salt to the free base, followed by purification of the free base and subsequent salt formation, is a robust alternative.

Q3: How can I assess the purity of my purified product?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for quantifying purity and detecting non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any structural impurities. ¹⁹F NMR is particularly useful for confirming the presence and purity of the fluorinated compound.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify unknown impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q4: What are the optimal storage conditions for this compound?

A4: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture to prevent hydrolysis.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Purification Workflow and Troubleshooting

The following diagram outlines a general workflow for the purification of this compound, including key decision points and troubleshooting loops.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Secondary Purification (If Needed) Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check (TLC, HPLC) Purity Check (TLC, HPLC) Recrystallization->Purity Check (TLC, HPLC) Pure Product Pure Product Purity Check (TLC, HPLC)->Pure Product >98% Purity Acid-Base Extraction Acid-Base Extraction Purity Check (TLC, HPLC)->Acid-Base Extraction <98% Purity Column Chromatography (Free Base) Column Chromatography (Free Base) Acid-Base Extraction->Column Chromatography (Free Base) Salt Formation Salt Formation Column Chromatography (Free Base)->Salt Formation Recrystallization_2 Recrystallization Salt Formation->Recrystallization_2 Final Polish Recrystallization_2->Purity Check (TLC, HPLC)

Caption: A general workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Rationale
Isopropanol/Diethyl EtherVariesIsopropanol dissolves the salt upon heating, and the slow addition of diethyl ether as an anti-solvent induces crystallization upon cooling.
Ethanol/HexaneVariesSimilar to the above, ethanol is the primary solvent and hexane is the anti-solvent.
AcetonitrileN/ACan be effective as a single solvent system for some hydrochloride salts.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a reflux condenser, add the crude this compound. Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield. If using a co-solvent system, slowly add the anti-solvent (e.g., diethyl ether) to the warm solution until it becomes slightly turbid, then allow it to cool.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This method is particularly useful if the crude product contains significant amounts of neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolution and Basification: Dissolve the crude hydrochloride salt in water. Transfer the aqueous solution to a separatory funnel and make it basic (pH > 10) by the slow addition of a base such as 1M sodium hydroxide or a saturated sodium bicarbonate solution. This will convert the hydrochloride salt to the free base.

  • Extraction of the Free Base: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.[2] The basic free base will move into the organic layer.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude free base.

  • Purification of the Free Base (Optional): If the free base is still impure, it can be further purified by silica gel column chromatography. A common eluent system for piperidine derivatives is a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e.g., 1%) to prevent the basic compound from tailing on the acidic silica gel.

  • Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a stoichiometric amount of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • Isolation of the Hydrochloride Salt: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with the solvent (e.g., diethyl ether), and dry under vacuum.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. The cooling rate is too fast. The solution is supersaturated.Use a lower boiling point solvent or a solvent mixture. Slow down the cooling process. Try adding more solvent before cooling.
Poor recovery from recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Choose a less polar solvent or a different solvent/anti-solvent system. Use the minimum amount of hot solvent necessary for dissolution.
Compound appears as a gum after salt formation Residual water or other impurities are present.Ensure the free base is completely dry before adding HCl. Consider purifying the free base by column chromatography before salt formation.
Low purity after a single purification step The impurities have similar properties to the desired compound.A combination of purification techniques may be necessary. For example, follow an acid-base extraction with a recrystallization.
Presence of de-fluorinated impurity in final product Harsh acidic or basic conditions during workup or purification.Use milder conditions for pH adjustments. Avoid prolonged exposure to strong acids or bases. Monitor the reaction and purification steps by an appropriate analytical method like ¹⁹F NMR or LC-MS.[3]

Analytical Data for Purity Assessment

Expected Spectroscopic Data for this compound:

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), and characteristic multiplets for the piperidine ring protons. The presence of the hydrochloride salt may cause broadening of the N-H proton signal.
¹³C NMR Resonances for the carbonyl carbon, the quaternary carbon bearing the fluorine, the carbons of the ethyl group, and the carbons of the piperidine ring.
¹⁹F NMR A single resonance, the chemical shift of which is characteristic of a fluorine atom attached to a quaternary carbon.
Mass Spec (ESI+) The mass spectrum should show the molecular ion peak for the free base (M+H)⁺.

References

  • Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (2009).
  • PubChem. Ethyl 4-piperidinecarboxylate. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal.

Sources

Technical Support Center: Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of fluorine can significantly modulate a molecule's physicochemical properties, making this a key building block in drug discovery.[1][2] However, its synthesis presents several challenges that can lead to side reactions and low yields. This guide is structured to address these issues by synthetic stage.

A common synthetic route proceeds via the formation of a 4-hydroxypiperidine precursor, followed by deoxyfluorination and final salt formation. We will address potential pitfalls at each of these critical junctures.

Stage 1: Piperidine Ring Formation & Functionalization

The synthesis often begins with the construction of a suitable piperidine precursor, such as Ethyl 1-Boc-4-hydroxypiperidine-4-carboxylate. A typical method involves the addition of a primary amine to two equivalents of an acrylate ester, followed by a Dieckmann condensation to form the 4-piperidone ring.[3] This is then followed by further functionalization to install the hydroxyl and carboxylate groups at the 4-position.

FAQ 1.1: My Dieckmann condensation yield for the piperidone ring is low, and I'm observing a significant amount of linear diester starting material. What's going wrong?

Answer: This issue typically points to two primary causes: an inappropriate choice of base or incomplete reaction.

  • Causality (Base Choice): The Dieckmann condensation is an intramolecular Claisen condensation that requires a strong, non-nucleophilic base to deprotonate the α-carbon of one ester, initiating the cyclization.[4][5] If you are using a nucleophilic base like sodium ethoxide in ethanol, you risk a competing side reaction: reversible cleavage of the β-keto ester product.[5] Furthermore, ethoxide can act as a nucleophile, leading to transesterification if different alkyl esters are present.

  • Troubleshooting Protocol (Base Optimization):

    • Switch to a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) or toluene.[4] These bases minimize side reactions.

    • Ensure Anhydrous Conditions: The enolates formed during the reaction are highly sensitive to water. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously anhydrous.

    • Temperature Control: Perform the base addition and reaction at a controlled temperature (e.g., 0 °C or lower for LDA) to prevent uncontrolled side reactions.

    • Monitor Reaction Completion: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting diester before quenching the reaction.

Stage 2: Deoxyfluorination of the Hydroxy-Piperidine Intermediate

This is arguably the most critical and challenging step. The conversion of the tertiary alcohol in the Ethyl 1-Boc-4-hydroxypiperidine-4-carboxylate intermediate to the corresponding fluoride is prone to several side reactions, primarily elimination. Diethylaminosulfur trifluoride (DAST) is a common reagent for this transformation, but it must be handled with care.[6][7]

FAQ 2.1: My fluorination reaction with DAST is giving me a major byproduct that appears to be an elimination product. How can I suppress this?

Answer: The formation of an alkene byproduct (an unsaturated piperidine derivative) is a classic side reaction in DAST-mediated deoxyfluorinations of alcohols, especially tertiary alcohols.[8][9][10] This occurs because the reaction can proceed through a carbocation-like intermediate, which can easily lose a proton to form a double bond.

  • Causality (Mechanism of Elimination): DAST activates the hydroxyl group, converting it into a good leaving group. Departure of this group can generate a tertiary carbocation at the C4 position. A base (such as the diethylamide anion byproduct or another molecule of the substrate) can then abstract a proton from an adjacent carbon (C3 or C5), leading to the formation of a double bond within the piperidine ring.

  • Troubleshooting Workflow: The key to suppressing elimination is to favor the direct displacement (Sₙ2-like) pathway over the carbocation-mediated (Sₙ1/E1) pathway.

    G

    Caption: Troubleshooting workflow for minimizing elimination byproducts.

  • Detailed Protocol (Minimizing Elimination):

    • Lower the Temperature: Perform the reaction at -78 °C (dry ice/acetone bath). Add the DAST dropwise to a cooled solution of the alcohol. Low temperatures disfavor the formation of the carbocation intermediate.[7]

    • Solvent Choice: Use a non-polar solvent like toluene or hexane instead of more polar options like dichloromethane (DCM). Polar solvents can stabilize the carbocation intermediate, promoting the E1 pathway.

    • Consider Alternative Reagents: If elimination persists, consider more modern and often milder deoxyfluorinating agents.

      • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Generally more thermally stable than DAST and can sometimes provide higher yields with less elimination.[10][11]

      • PyFluor® (2-pyridinesulfonyl fluoride): A crystalline, stable reagent that often shows greater chemoselectivity and significantly reduces elimination side reactions.[10]

Table 1: Comparison of Common Deoxyfluorinating Agents
ReagentTypical ConditionsKey AdvantagesCommon Side Reactions/Disadvantages
DAST DCM, -78 °C to rtReadily available, well-establishedThermally unstable, moisture-sensitive, prone to elimination byproducts.[7][11]
Deoxo-Fluor® THF, rt to refluxMore thermally stable than DAST, often higher yielding.[11]More expensive, still moisture-sensitive.
XtalFluor-E® DCM, Et₃N·3HFCrystalline solid, easy to handle, high yielding.Requires activating base.
PyFluor® MeCN or DCMCrystalline, stable, high chemoselectivity, minimizes elimination.[10]Newer reagent, may be more costly.

Stage 3: N-Deprotection and Hydrochloride Salt Formation

The final steps typically involve the removal of the N-protecting group (e.g., Boc) and the formation of the hydrochloride salt. While seemingly straightforward, this stage can present challenges related to ester hydrolysis and product isolation.

FAQ 3.1: During the formation of the hydrochloride salt using aqueous HCl, I'm seeing evidence of ethyl ester hydrolysis. How can I form the salt while preserving the ester?

Answer: This is a common problem caused by the presence of water and acid, which catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The use of concentrated aqueous HCl is often the culprit.[12]

  • Causality (Ester Hydrolysis): Under acidic aqueous conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule can then act as a nucleophile, attacking the carbonyl carbon and leading to the eventual loss of ethanol and formation of the carboxylic acid.

  • Troubleshooting Protocol (Anhydrous Salt Formation):

    • Use Anhydrous HCl: The most effective solution is to use a solution of anhydrous HCl gas dissolved in an appropriate organic solvent. Common choices include HCl in diethyl ether, HCl in 1,4-dioxane, or HCl in methanol/ethanol.[12][13]

    • Procedure: a. Dissolve the purified freebase (Ethyl 4-Fluoropiperidine-4-carboxylate) in a minimal amount of a suitable solvent, such as diethyl ether, ethyl acetate, or isopropanol. b. Cool the solution in an ice bath (0 °C). c. Slowly add a stoichiometric amount (e.g., 1.05 equivalents) of the anhydrous HCl solution dropwise with stirring. d. The hydrochloride salt will typically precipitate out of the solution as a solid. e. The solid can then be isolated by filtration, washed with cold solvent (e.g., diethyl ether), and dried under vacuum.

    • Monitor pH: If using an anhydrous solution, you can use pH paper moistened with methanol to monitor the vapor above the solution to avoid adding a large excess of acid.

FAQ 3.2: My final hydrochloride salt is an oil or a hygroscopic solid that is difficult to handle. What are my options?

Answer: This issue relates to the crystallization properties of the salt and its affinity for atmospheric moisture.[13]

  • Causality: The physical form of a salt depends on its crystal lattice energy. Some hydrochloride salts do not form stable, high-melting-point crystal lattices easily and may be amorphous or "oily." Their hygroscopic nature is due to the polar salt readily forming hydrogen bonds with water molecules from the air.

  • Troubleshooting Protocol (Improving Isolation):

    • Solvent Screening for Crystallization: The choice of solvent for precipitation is critical. If ether or ethyl acetate yields an oil, try a co-solvent system. Often, adding a non-polar solvent like heptane or hexane to a solution of the product in a more polar solvent (like ethyl acetate or acetone) can induce crystallization.

    • Trituration: If an oil forms, remove the supernatant and add a fresh, anhydrous, non-polar solvent (like hexane or pentane). Vigorously stir or sonicate the mixture. This process, called trituration, can often induce the oil to solidify.

    • Alternative Salt Forms: If the hydrochloride salt remains problematic, consider forming a salt with a different acid, such as methanesulfonic acid or hydrobromic acid, which may have better crystallization properties.[13]

    • Rigorous Drying: Ensure the final product is dried thoroughly under high vacuum, possibly with gentle heating (if thermally stable) or in the presence of a desiccant like P₂O₅ to remove all traces of water and solvent.

Summary of Key Synthetic Stages and Side Reactions

// Nodes for main pathway Start [label="Acyclic Diester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dieckmann\nCondensation", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Intermediate1 [label="β-Keto Ester\n(Piperidone derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Functionalization\n(Reduction/Protection)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Intermediate2 [label="N-Boc-4-hydroxy-\npiperidine-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Deoxyfluorination\n(e.g., DAST)", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; Intermediate3 [label="N-Boc-4-fluoro-\npiperidine-4-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Deprotection &\nHCl Salt Formation", shape=ellipse, fillcolor="#FFFFFF", color="#4285F4"]; End [label="Final Product:\nEthyl 4-Fluoropiperidine-4-\ncarboxylate Hydrochloride", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for side reactions Side1 [label="Side Reaction:\nRing Opening / Hydrolysis", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side2 [label="Side Reaction:\nElimination (Alkene formation)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Side3 [label="Side Reaction:\nEster Hydrolysis", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End;

// Edges to side reactions Step1 -> Side1 [dir=back, style=dashed, color="#EA4335", label="Wrong Base"]; Step3 -> Side2 [dir=back, style=dashed, color="#EA4335", label="High Temp / Polar Solvent"]; Step4 -> Side3 [dir=back, style=dashed, color="#EA4335", label="Aqueous HCl"]; }

Caption: Overview of the synthesis pathway and common side reactions.

References

  • Wollenburg, M. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available at: [Link]

  • Wollenburg, M. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health (PMC). Available at: [Link]

  • Taylor, P. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Piperidine Synthesis. Defense Technical Information Center (DTIC). Available at: [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic Synthesis. Available at: [Link]

  • Sammakia, T. et al. (2014). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. National Institutes of Health (PMC). Available at: [Link]

  • Webb, T. R. et al. (2018). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. National Institutes of Health. Available at: [Link]

  • University of Münster (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit r/chemistry. Available at: [Link]

  • Preparation of Ethyl 1-Benzyl-4-Fluoropiperidine-4-Carboxylate. ResearchGate. Available at: [Link]

  • Ethyl 4-hydroxypiperidine-1-carboxylate (CAS No: 65214-82-6) API Intermediate Manufacturers. apicule. Available at: [Link]

  • Method for salt preparation.Google Patents.
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. ResearchGate. Available at: [Link]

  • Verniest, G. et al. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Ghent University. Available at: [Link]

  • Glycine ethyl ester hydrochloride. Organic Syntheses. Available at: [Link]

  • Triethylamine. Wikipedia. Available at: [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate. PubChem. Available at: [Link]

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Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride reaction optimization parameters

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the language of the user: English.

Technical Support Center: Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this synthesis effectively. This guide is structured to address the practical challenges you may encounter in the lab.

The introduction of a fluorine atom at the C4 position of the piperidine ring can significantly modulate properties like pKa, lipophilicity, and metabolic stability, making this a valuable building block in medicinal chemistry.[1] However, the synthesis, particularly the fluorination step, presents unique challenges that require careful control of reaction parameters.

Section 1: Synthesis Strategy & Workflow

The most common and direct route to this compound involves the deoxyfluorination of an N-protected 4-hydroxy-piperidine-4-carboxylate precursor, followed by deprotection and salt formation. The N-protection is crucial to prevent the basic piperidine nitrogen from reacting with the electrophilic fluorinating agent or causing unwanted side reactions.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Fluorination cluster_2 Phase 3: Final Product Isolation Start Ethyl Piperidine-4-carboxylate N_Protect N-Protection (e.g., Boc, Cbz) Start->N_Protect Boc₂O or Cbz-Cl Fluorination Deoxyfluorination N_Protect->Fluorination DAST, Deoxo-Fluor®, etc. Deprotection N-Deprotection Fluorination->Deprotection Salt_Formation HCl Salt Formation Deprotection->Salt_Formation HCl in Ether/Dioxane Purification Purification / Crystallization Salt_Formation->Purification End Final Product: Ethyl 4-Fluoropiperidine-4-carboxylate HCl Purification->End

Caption: General synthetic workflow for Ethyl 4-Fluoropiperidine-4-carboxylate HCl.

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Q1: My fluorination reaction yield is very low. What are the likely causes and how can I fix it?

Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis.

G Start Low Yield Observed Check_Completion Is the reaction complete? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete NO Check_Completion->Incomplete No Complete YES Check_Completion->Complete Yes Cause_Reagent Possible Cause: Inactive Reagent Incomplete->Cause_Reagent Cause_Conditions Possible Cause: Sub-optimal Conditions Incomplete->Cause_Conditions Solution_Reagent Action: - Use a fresh bottle of fluorinating agent. - Verify quality of starting material. Cause_Reagent->Solution_Reagent Solution_Conditions Action: - Slowly increase temperature (e.g., -78°C to -40°C). - Increase reaction time. Cause_Conditions->Solution_Conditions Cause_Side_Rxn Possible Cause: Side Reactions Dominating Complete->Cause_Side_Rxn Cause_Workup Possible Cause: Workup/Purification Losses Complete->Cause_Workup Solution_Side_Rxn Action: - Lower reaction temperature. - Use a milder fluorinating agent (see FAQ). - Ensure anhydrous conditions. Cause_Side_Rxn->Solution_Side_Rxn Solution_Workup Action: - Check pH during extraction. - Minimize transfers. - Optimize chromatography conditions. Cause_Workup->Solution_Workup

Caption: Troubleshooting workflow for low reaction yield.
  • Incomplete Reaction: Fluorinating agents are highly sensitive to moisture. Anhydrous conditions are paramount. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (Argon or Nitrogen). The reagent itself may have degraded; using a fresh bottle is a reliable troubleshooting step.

  • Side Reactions: The primary competing reaction is often elimination, forming an unsaturated byproduct, especially with reagents like DAST.[2] This is typically favored at higher temperatures. Running the reaction at the lowest effective temperature (e.g., starting at -78 °C) is critical.

  • Workup Losses: The fluorinated piperidine can have different solubility profiles than its hydroxy-precursor. Ensure you are using the appropriate solvents for extraction. During the final deprotection/salt formation, incomplete precipitation or losses during filtration can significantly reduce the isolated yield.

Q2: I'm observing a major byproduct that appears to be an alkene. How do I suppress this elimination reaction?

This is a classic problem with deoxyfluorination. The mechanism can proceed through an intermediate that readily undergoes E2 elimination.

  • Lower the Temperature: This is the most effective lever. Elimination reactions generally have a higher activation energy than substitution and are more sensitive to temperature increases.

  • Change the Fluorinating Agent: DAST is known to promote elimination.[2] Consider switching to a more modern and thermally stable reagent like Deoxo-Fluor® or a crystalline agent like XtalFluor-E®, which often give cleaner reactions and higher yields of the desired substitution product.[2]

  • Solvent Choice: While less impactful than temperature or reagent choice, the solvent can influence the reaction pathway. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. A less polar solvent may slightly disfavor the formation of charged intermediates that can lead to elimination.

Q3: How do I properly quench the reaction and dispose of residual fluorinating agents?

This is a critical safety step. Fluorinating agents like DAST react violently with water in an exothermic reaction.

  • Quenching Protocol: Always quench the reaction mixture by slowly and carefully adding it to a chilled, vigorously stirred solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a large amount of ice.[3][4] This must be done in a fume hood with the sash down. The gas evolution (CO₂) must be allowed to subside completely before proceeding to extraction.

  • Disposal: The neutralized aqueous layer and any materials contaminated with the reagents should be disposed of as hazardous waste according to your institution's guidelines.[3][4] Do not attempt to neutralize pure, unreacted fluorinating agents; dispose of them as solid chemical waste.[3][4]

Q4: What are the best analytical methods to monitor the reaction and characterize the final product?

A multi-pronged approach is recommended for robust analysis.

Analytical MethodApplicationKey Information Provided
TLC Reaction MonitoringQuick assessment of starting material consumption and product formation.
GC/MS Reaction Monitoring & PuritySeparation of volatile components; provides mass of product and byproducts.[5]
LC/MS Reaction Monitoring & PurityExcellent for less volatile N-protected intermediates; provides mass confirmation.[5]
¹H NMR Structural ConfirmationConfirms proton environment. Look for disappearance of the C4-H signal of the precursor and characteristic shifts of the piperidine ring protons.
¹⁹F NMR Definitive Fluorine Confirmation A singlet peak will confirm the presence of the single fluorine atom. This is the most direct evidence of successful fluorination.
¹³C NMR Structural ConfirmationConfirms the carbon skeleton. Look for the characteristic C-F coupling (a large doublet) for the C4 carbon.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent should I choose for my reaction?

The choice of agent involves a trade-off between cost, reactivity, safety, and ease of handling. The fluorination of an N-protected 4-hydroxypiperidine is a good model for comparison.[2]

Fluorinating AgentTypical ConditionsAdvantagesDisadvantages
DAST CH₂Cl₂, -78 °C to rtReadily available, well-established.Thermally unstable (can decompose explosively), moisture-sensitive, often generates elimination byproducts.[2]
Deoxo-Fluor® THF, rt to refluxMore thermally stable and often higher yielding than DAST.[2]More expensive than DAST.
XtalFluor-E®/M® CH₂Cl₂, Et₃N·3HF, 0 °C to rtCrystalline solids, easy to handle, often give very clean reactions with high yields.[2]Higher cost, may require an additional fluoride source (Et₃N·3HF).

Recommendation for Optimization: For initial trials, Deoxo-Fluor® often provides a good balance of reactivity, safety, and yield. If elimination is a persistent issue, switching to XtalFluor-E® is a highly effective, albeit more expensive, strategy.

Q2: What are the most critical safety precautions for this synthesis?

Working with fluorinating agents and the potential for generating hydrogen fluoride (HF) requires strict adherence to safety protocols.[6][7]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves (neoprene is often recommended, but check manufacturer compatibility charts).[3][4][7]

  • Ventilation: All work must be conducted in a certified chemical fume hood.[4]

  • Emergency Preparedness: Have a supply of calcium gluconate gel readily available.[6] In case of skin contact with any substance that could generate HF, immediately flush with copious amounts of water for at least 15 minutes and then apply the gel while seeking immediate medical attention.[3][7]

  • Anhydrous Technique: Aside from reaction efficiency, maintaining anhydrous conditions prevents the violent reaction of the fluorinating agent with water, which can cause dangerous splashing and pressure buildup.

Q3: Why is the final product isolated as a hydrochloride salt?

The freebase of Ethyl 4-Fluoropiperidine-4-carboxylate can be a volatile oil that is difficult to handle and purify. Converting it to the hydrochloride salt offers several advantages:

  • Solid Form: The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store.

  • Purification: The process of precipitation or crystallization from a solvent system (e.g., HCl in diethyl ether or dioxane) is an effective final purification step.

  • Stability: Salts are generally more stable and have a longer shelf life than the corresponding freebases.

Q4: Can I use other protecting groups besides Boc?

Yes. The choice of N-protecting group is an important optimization parameter.

  • Boc (tert-Butoxycarbonyl): Very common. It is stable to the fluorination conditions and is easily removed with a strong acid like HCl or TFA, which conveniently dovetails into the final salt formation step.

  • Cbz (Carboxybenzyl): Also stable to fluorination. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C). This may be advantageous if other functional groups in the molecule are acid-sensitive. However, hydrogenation of fluorinated compounds can sometimes lead to hydrodefluorination (loss of fluorine).[8][9][10] Careful screening of catalysts and conditions is necessary.

  • Benzyl (Bn): Similar to Cbz, it is removed by hydrogenation. It is a robust protecting group but carries the same risk of hydrodefluorination.

For this specific target, the Boc group is often the most straightforward choice due to the simplicity of deprotection and salt formation in a single step.

Section 4: Experimental Protocol Example

This is a representative, multi-step protocol. Researchers must adapt it based on their specific substrate and available equipment.

Step 1: N-Boc Protection of Ethyl Piperidine-4-carboxylate

  • Dissolve Ethyl Piperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor by TLC until starting material is consumed.

  • Quench the reaction with water and extract the organic layer. Wash with saturated NaHCO₃, brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.

Step 2: Deoxyfluorination with Deoxo-Fluor® (CRITICAL: Perform in a fume hood. Ensure all glassware is scrupulously dried.)

  • Dissolve N-Boc-4-hydroxy-piperidine-4-carboxylate (1.0 eq) in anhydrous DCM (~0.1 M) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (1.5 eq) via syringe over 20-30 minutes.

  • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 4-6 hours.

  • Monitor the reaction by LC/MS or GC/MS.

  • Once complete, cool the reaction back to 0 °C.

  • Quench: Slowly transfer the reaction mixture via cannula into a separate flask containing a vigorously stirred, chilled slurry of saturated NaHCO₃ and ice.

  • Allow gas evolution to cease. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).

Step 3: Deprotection and HCl Salt Formation

  • Dissolve the purified N-Boc-ethyl-4-fluoropiperidine-4-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly bubble HCl gas through the solution or add a pre-prepared solution of HCl in diethyl ether or dioxane (e.g., 2M solution) dropwise until precipitation is complete.

  • Stir the resulting slurry at 0 °C for 1-2 hours.

  • Collect the solid product by vacuum filtration, washing with cold diethyl ether.

  • Dry the white solid under high vacuum to yield the final this compound.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
  • Hairi, S. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Suzhou Hairi New Material.
  • BenchChem. (n.d.). Technical Support Center: Safe Handling of Highly Fluorinated Compounds.
  • ACS Publications. (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.
  • University of California. (n.d.). Fluorine.
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Glorius, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry.
  • PMC - NIH. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • ACS Catalysis. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • BenchChem. (n.d.). This compound.
  • BenchChem. (n.d.). Comparative study of different fluorinating agents for piperidine synthesis.
  • Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

Sources

Technical Support Center: Crystallization of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the crystallization of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and achieve high-purity crystalline material.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound. The question-and-answer format is designed to help you quickly identify and resolve your experimental challenges.

Q1: My compound "oils out" or fails to crystallize upon cooling, remaining as a supersaturated solution. What is happening and how can I fix it?

A1: This is a common issue indicating that the nucleation barrier has not been overcome or that the compound's solubility in the chosen solvent is too high, even at low temperatures. "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

  • Causality & Rationale:

    • High Solubility: The solvent system is too effective at solvating the molecule, preventing it from organizing into a crystal lattice. As a hydrochloride salt, this compound is highly polar and will exhibit high solubility in many polar solvents like ethanol.[1][2]

    • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules do not have sufficient time to orient themselves into an ordered crystal lattice, resulting in an amorphous oil.

    • Impurities: The presence of impurities can inhibit nucleation and crystal growth by adsorbing to the surface of growing crystals or by altering the solution's properties.[3][4]

  • Solutions & Protocols:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide a surface for nucleation.

      • Seeding: If you have a previous batch of crystals, add a single, tiny crystal to the supersaturated solution to act as a template for growth.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature, then gradually cool it further in an ice bath. Slow cooling is critical for forming well-ordered crystals.[5]

    • Re-evaluate Your Solvent System:

      • Solvent Mixture: If a single solvent is too effective, consider an anti-solvent crystallization approach. Dissolve the compound in a minimum amount of a "good" solvent (e.g., isopropanol) and then slowly add a "poor" solvent (an "anti-solvent" like diethyl ether or hexanes) until turbidity persists.[6][7] This reduces the overall solubility and promotes crystallization.[8]

Q2: I have successfully obtained crystals, but my yield is very low. What are the likely causes and how can I improve it?

A2: Low yield is typically a result of the compound having significant solubility in the solvent, even at low temperatures, or premature crystallization during a hot filtration step.

  • Causality & Rationale:

    • Solvent Choice: The ideal solvent for cooling crystallization is one in which the compound is highly soluble when hot but poorly soluble when cold.[9] If the solubility remains high at low temperatures, a significant portion of the compound will remain in the mother liquor. Many amine hydrochloride salts are highly soluble in ethanol, which can lead to poor recovery.[1]

    • Insufficient Cooling: Not cooling the solution to a low enough temperature can leave a substantial amount of product dissolved.

  • Solutions & Protocols:

    • Solvent Optimization:

      • Switch Solvents: Test alternative solvents. For amine hydrochlorides, 2-propanol (isopropanol) is often a better choice than ethanol as it tends to offer a more favorable solubility curve, leading to higher recovery.[1][2]

      • Use an Anti-solvent: As mentioned previously, adding an anti-solvent to the mother liquor can often force more of the dissolved product to crystallize.

    • Maximize Precipitation: Ensure the solution is thoroughly chilled, typically in an ice-water bath (0 °C), for a sufficient period before filtration to maximize the amount of crystallized product.

    • Minimize Transfer Loss: When performing hot filtration to remove impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.

Q3: The purity of my crystalline product is unsatisfactory. How can I remove impurities?

A3: Impurities can be incorporated into crystals through various mechanisms, including surface adsorption, inclusion within the crystal lattice, or co-crystallization.[10][11] Effective removal requires understanding the nature of the impurity.

  • Causality & Rationale:

    • Insoluble Impurities: Particulates or other insoluble materials present in the crude product.

    • Soluble Impurities: These are more challenging as they may have similar solubility profiles to the target compound. Structurally similar impurities are particularly difficult to remove.[3]

    • Residual Mother Liquor: Incomplete washing of the filtered crystals will leave behind impure mother liquor on the crystal surfaces.[11]

  • Solutions & Protocols:

    • Hot Filtration: If you observe insoluble impurities in your hot, dissolved solution, perform a hot filtration through fluted filter paper to remove them before allowing the solution to cool.[12]

    • Recrystallization: A second crystallization is a powerful purification technique. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process.

    • Proper Washing: After filtering the crystals, wash them with a small amount of ice-cold crystallization solvent. Using cold solvent is crucial to wash away the impure mother liquor without dissolving a significant amount of the product crystals.[12]

    • Activated Charcoal: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use sparingly, as it can also adsorb the desired product.

Crystallization Workflow Diagrams

The following diagrams illustrate logical workflows for troubleshooting common issues and selecting an appropriate crystallization method.

TroubleshootingWorkflow start Crystallization Attempt Fails oiling_out Compound 'Oils Out' or Stays in Solution start->oiling_out low_yield Low Crystal Yield start->low_yield impure_product Product is Impure start->impure_product solution_oiling 1. Slow Down Cooling Rate 2. Scratch Flask or Add Seed Crystal 3. Use Less Solvent (Higher Concentration) 4. Change to a Less Polar Solvent 5. Attempt Anti-Solvent Method oiling_out->solution_oiling Probable Cause: Solubility too high, Cooling too fast solution_yield 1. Ensure Maximum Cooling (Ice Bath) 2. Switch to a Solvent with Lower Cold Solubility (e.g., Isopropanol) 3. Add Anti-Solvent to Mother Liquor low_yield->solution_yield Probable Cause: High solubility in cold solvent solution_purity 1. Perform Hot Filtration (if needed) 2. Wash Crystals with Ice-Cold Solvent 3. Perform a Second Recrystallization impure_product->solution_purity Probable Cause: Trapped mother liquor or co-crystallization MethodSelection start Start: Crude Ethyl 4-Fluoropiperidine-4-carboxylate HCl test_solubility Perform Solvent Screen: Test solubility of ~20mg crude product in ~0.5mL of various polar solvents. start->test_solubility decision1 Does a solvent exist where compound is: - Sparingly soluble at room temp? - Fully soluble when boiling? test_solubility->decision1 decision2 Is the compound very soluble in a polar solvent (e.g., IPA, EtOH) at room temperature? decision1->decision2 No cooling_cryst Proceed with Cooling Crystallization decision1->cooling_cryst Yes antisolvent_cryst Proceed with Anti-Solvent Crystallization decision2->antisolvent_cryst Yes rescreen Re-screen with different solvents or solvent mixtures decision2->rescreen No

Caption: Decision tree for selecting a crystallization method.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

A1: As a hydrochloride salt, the compound is polar and ionic. Therefore, you should start by screening polar solvents. [13]The principle of "like dissolves like" is a good guide. [14]Good starting points include:

  • Alcohols: Isopropanol (2-propanol), ethanol, and methanol are excellent choices for polar compounds. [13][15]Isopropanol is often preferred for hydrochloride salts to maximize yield. [1][2]* Other Polar Solvents: Acetonitrile or acetone can also be effective. Acetone's low boiling point (56 °C) can sometimes be a drawback. [13] A solvent screen is always the recommended first step to empirically determine the best solvent or solvent system. [9]

    Solvent Boiling Point (°C) Polarity Notes for Amine HCl Salts
    Isopropanol 82 Polar Protic Highly Recommended. Often provides a good balance of solubility for high yield. [1][2]
    Ethanol 78 Polar Protic Good solvent, but salts can be highly soluble, potentially reducing yield. [1]
    Methanol 65 Polar Protic Very polar; may dissolve the compound too well, making it better as part of a mixed-solvent system.
    Acetonitrile 82 Polar Aprotic A common crystallization solvent worth screening.

    | Acetone | 56 | Polar Aprotic | Can be useful, sometimes as a wash or as part of an anti-solvent system. [1]|

Q2: What is anti-solvent crystallization and when is it the preferred method?

A2: Anti-solvent crystallization is a technique where a compound is dissolved in a solvent in which it is highly soluble (the "solvent"), and a second solvent in which the compound is poorly soluble (the "anti-solvent") is added to induce precipitation. [6]This method is preferred when no single solvent provides the necessary sharp change in solubility with temperature required for effective cooling crystallization. [9]The addition of the anti-solvent reduces the solute's solubility in the mixed solvent system, leading to supersaturation and crystallization. [7] Q3: Can impurities affect the crystalline form (polymorphism) of my product?

A3: Yes, absolutely. Impurities can have a significant impact on the polymorphic outcome of crystallization. [16]Structurally related impurities can sometimes direct the crystallization towards a metastable polymorph instead of the most stable form. [3]This is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties, including solubility, stability, and bioavailability. [16]

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Isopropanol)

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring (e.g., on a hot plate).

  • Achieve Saturation: Continue adding small portions of hot isopropanol until the solid is just completely dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve the crude product in the minimum amount of a "good" solvent (e.g., isopropanol) in an Erlenmeyer flask with stirring.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (anti-solvent), such as diethyl ether or heptane, dropwise while stirring.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of precipitation.

  • Crystal Growth: Once turbidity is established, stop adding the anti-solvent, cover the flask, and allow it to stand undisturbed to let the crystals grow. Chilling in an ice bath can further increase the yield.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Cooling Crystallization protocol, using the cold solvent mixture or the pure anti-solvent for the washing step.

References
  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]

  • Al-Zoubi, N., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • ResearchGate. (n.d.). The influence of impurities and solvents on crystallization. Request PDF. Available at: [Link]

  • Chemistry For Everyone. (2023). How Do Impurities Affect Crystal Structures? YouTube. Available at: [Link]

  • Mullin, J.W. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization. Cambridge University Press. Available at: [Link]

  • Williamson, K.L. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Available at: [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Common Solvents for Crystallization. Chemistry and Biochemistry. Available at: [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available at: [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • Wang, C., et al. (2018). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]

  • BIA. (2022). Crystallisation in pharmaceutical processes. Available at: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available at: [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • ScienceMadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Available at: [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Available at: [Link]

  • Ó'Ciardha, C., et al. (2017). Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. Crystal Growth & Design. Available at: [Link]

  • Sane, H., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design. Available at: [Link]

  • Cool Separations. (n.d.). The Cooling Crystallization Process. Available at: [Link]

  • Google Patents. (n.d.). KR100259205B1 - Amine acid salt compounds and process for the production thereof.
  • PubChem. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Parmar, V.K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. Available at: [Link]

  • ResearchGate. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Available at: [Link]

  • ResearchGate. (n.d.). Use of Pharmaceutical Salts and Cocrystals to Address the Issue of Poor Solubility. Request PDF. Available at: [Link]

  • UCL Discovery. (2017). Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt. Available at: [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Available at: [Link]

  • Childs, S.L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the use of this compound in experimental settings. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected peak in my HPLC analysis of a freshly prepared sample of this compound. What could it be?

This is a common query that can often be traced back to impurities from the synthetic route. The most probable culprits are residual starting materials or by-products from the fluorination step.

Possible Impurities from Synthesis:

  • Ethyl 4-piperidinecarboxylate: This is the likely precursor to your compound. Its incomplete fluorination would result in its presence in the final product. It will have a different retention time in reversed-phase HPLC, typically eluting earlier due to its lower polarity compared to the fluorinated product.

  • N-Protected Intermediates: If the synthesis involves N-protection (e.g., with a Boc group), incomplete deprotection can lead to residual N-Boc-ethyl 4-fluoropiperidine-4-carboxylate. This impurity will be significantly less polar and will have a much longer retention time in reversed-phase HPLC.

  • Over-fluorinated or Isomeric By-products: Depending on the fluorinating agent and reaction conditions, it's possible to have minor amounts of di-fluorinated or other positional isomers of the desired product. These would likely have similar retention times and may require high-resolution chromatography to separate.

Troubleshooting Steps:

  • Confirm the Identity of the Impurity: If you have access to mass spectrometry (LC-MS), this is the most direct way to identify the unexpected peak by its mass-to-charge ratio.

  • Review the Certificate of Analysis (CoA): The CoA provided by the manufacturer should list any known impurities and their typical levels.

  • Spiking Experiment: If you have a standard of the suspected impurity (e.g., Ethyl 4-piperidinecarboxylate), you can perform a spiking experiment. Add a small amount of the standard to your sample and see if the peak of interest increases in area.

Q2: My NMR spectrum shows a singlet around 1.7-1.8 ppm that I can't assign to the product. What is this?

A singlet in this region that is not attributable to your product could be residual solvent from the purification process. However, it could also indicate the presence of a specific impurity.

Potential Source of the Signal:

  • Residual Solvents: Acetonitrile is a common solvent used in purification and can appear as a singlet in this region. Check the solvent peaks table for your NMR solvent.

  • 4-Hydroxy-piperidine derivative: If the fluorination reaction was incomplete or if there was a competing hydroxylation reaction, you might have a small amount of Ethyl 4-hydroxypiperidine-4-carboxylate. The proton on the carbon bearing the hydroxyl group could appear in this region.

Troubleshooting Steps:

  • Check for Residual Solvents: Compare the chemical shift of the unknown peak with standard tables of NMR solvent impurities.

  • Acquire a 2D NMR Spectrum: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) spectrum can help to identify the carbon atom this proton is attached to, aiding in the identification of the impurity.

Troubleshooting Guide: Degradation Issues

Problem: I have been storing a solution of this compound and I am observing the appearance of new peaks in my chromatogram over time.

This indicates that your compound is degrading under your storage conditions. The primary degradation pathways for this molecule are hydrolysis, N-oxidation, and potentially decarboxylation.

Potential Degradation Pathways and Products

Degradation PathwayPotential ImpurityAnalytical Signature
Hydrolysis 4-Fluoropiperidine-4-carboxylic acidA more polar compound, eluting earlier in reversed-phase HPLC. Detectable by a change in mass in LC-MS (loss of the ethyl group).
N-Oxidation Ethyl 4-Fluoropiperidine-4-carboxylate N-oxideA more polar compound. The mass will increase by 16 amu in LC-MS.
Decarboxylation 4-FluoropiperidineA much more volatile and less polar compound. May be difficult to detect by HPLC but can be observed with GC-MS.
Troubleshooting and Mitigation of Degradation

Q3: I suspect hydrolysis of the ethyl ester. How can I confirm this and prevent it?

Confirmation:

  • LC-MS Analysis: Look for a peak with a mass corresponding to the carboxylic acid (M-28, loss of C2H4).

  • pH Measurement: If your solution has become more acidic over time, this can be an indicator of hydrolysis.

Prevention:

  • Control pH: Hydrolysis is often catalyzed by acidic or basic conditions. Prepare your solutions in a buffered system, ideally close to neutral pH if the compound's stability allows.

  • Aqueous Solution Storage: Avoid storing the compound in aqueous solutions for extended periods. If possible, prepare fresh solutions for each experiment. If storage is necessary, store at low temperatures (-20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles.

  • Use Aprotic Solvents: For long-term storage, dissolving the compound in a dry, aprotic solvent like anhydrous DMSO or DMF can prevent hydrolysis.

Q4: How can I detect and minimize N-oxidation?

Detection:

  • LC-MS Analysis: Look for a peak with a mass increase of 16 amu, corresponding to the addition of an oxygen atom.

Minimization:

  • Protect from Air: N-oxidation is often mediated by atmospheric oxygen. Store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Oxidizing Agents: Ensure that your solvents and other reagents are free from oxidizing impurities.

  • Light Protection: Store solutions in amber vials to protect them from light, which can sometimes catalyze oxidation reactions.

Experimental Protocols

Protocol 1: General Purpose HPLC Method for Purity Assessment

This protocol provides a starting point for the analysis of this compound and its common impurities.

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Detection UV at 210 nm
Injection Volume 2 µL

Causality behind choices:

  • A C18 column is a good general-purpose column for separating compounds of moderate polarity.

  • Formic acid is used as a mobile phase modifier to improve peak shape and ionization efficiency for mass spectrometry.

  • A gradient elution is necessary to separate both polar (e.g., hydrolyzed acid) and non-polar (e.g., N-Boc protected) impurities in a single run.

Visualizing Potential Impurity Sources

The following diagrams illustrate the likely synthetic and degradation pathways that can lead to impurities.

Synthetic Pathway and Potential By-products

Synthetic Pathway cluster_synthesis Synthetic Route cluster_impurities Potential Impurities Start Ethyl 4-piperidinecarboxylate Intermediate N-Boc Protected Intermediate Start->Intermediate Boc Protection Impurity1 Unreacted Starting Material Start->Impurity1 Carry-over Product Ethyl 4-Fluoropiperidine-4-carboxylate HCl Intermediate->Product Fluorination & Deprotection Impurity2 Incomplete Deprotection Intermediate->Impurity2 Incomplete Reaction Impurity3 Over-fluorination By-product Product->Impurity3 Side Reaction

Caption: Synthetic route and sources of impurities.

Degradation Pathway Visualization

Degradation Pathways cluster_degradation Degradation Products Product Ethyl 4-Fluoropiperidine-4-carboxylate HCl Hydrolysis 4-Fluoropiperidine-4-carboxylic acid Product->Hydrolysis + H2O (acid/base catalysis) N_Oxidation N-Oxide Derivative Product->N_Oxidation + [O] (air, light) Decarboxylation 4-Fluoropiperidine Product->Decarboxylation - CO2 (heat)

Caption: Common degradation pathways.

References

  • Synthesis of Piperidine Derivatives: For a general overview of synthetic strategies for piperidine derivatives, which can provide insights into potential starting materials and by-products, please refer to: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Degradation of Piperidines: A review on the degradation of piperazine, a structurally related compound, can offer insights into the potential degradation pathways of the piperidine ring: Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect. [Link]

  • Electrophilic Fluorination: For information on electrophilic fluorination, a key synthetic step, and potential side reactions, see: The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

  • Analytical Method Development: For general guidance on impurity analysis in pharmaceutical compounds, refer to: Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent Technologies. [Link]

  • N-Oxidation of Piperidines: An article discussing the oxidation of piperidine derivatives: Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Publications. [Link]

Technical Support Center: Strategies for N-Boc Deprotection of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc deprotection strategies. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting insights to ensure your success in the lab. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection due to its stability and facile, acid-labile cleavage.[1] However, its removal from a piperidine ring can present challenges ranging from incomplete reactions to troublesome side products. This guide provides a structured, in-depth resource to navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address the most common questions and issues encountered during the deprotection of N-Boc-protected piperidines.

Q1: What is the primary cause of side reactions during acidic Boc deprotection?

A1: The main culprit is the reactive tert-butyl cation that is generated upon cleavage of the Boc group by a strong acid like trifluoroacetic acid (TFA).[2] This carbocation is a potent electrophile and can alkylate any available nucleophile in the reaction mixture. This includes the deprotected piperidine nitrogen itself or other sensitive, electron-rich functional groups on your molecule, leading to t-butylation side products.[2][3]

Q2: My Boc deprotection reaction is incomplete. What are the common causes?

A2: Several factors can lead to an incomplete reaction.[2] These include:

  • Insufficient Acid: The concentration or molar equivalents of the acid may be too low to drive the reaction to completion.[2]

  • Short Reaction Time: The reaction may not have been allowed to run long enough.[2]

  • Low Temperature: Most deprotections are run at room temperature. If the reaction is sluggish, gentle warming may be necessary, but this can also increase the rate of side reactions.[2]

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid, slowing the reaction rate.[2]

Q3: What are scavengers and why are they critical in certain Boc deprotections?

A3: Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the reactive tert-butyl cation.[2] By reacting with the carbocation more readily than your desired product, they prevent unwanted side reactions like t-butylation.[2] Common scavengers include triisopropylsilane (TIS) and water.[2] Their use is particularly important when your substrate contains nucleophilic functional groups sensitive to alkylation.[3][4]

Q4: Which acidic reagents are most commonly used for Boc deprotection of piperidines?

A4: The two most prevalent reagents are trifluoroacetic acid (TFA), typically used in a 25-50% solution in dichloromethane (DCM), and a 4M solution of hydrochloric acid (HCl) in an organic solvent such as 1,4-dioxane or methanol.[1][2]

Q5: My substrate contains other acid-sensitive groups. Are there milder alternatives to TFA or HCl?

A5: Yes, if your molecule contains functional groups that are labile to strong acids (e.g., esters, acetals), several milder alternatives can be considered.[5] Thermal deprotection, where the N-Boc piperidine is heated in a suitable solvent like methanol or trifluoroethanol, can be effective without any acid catalyst.[5][6] Lewis acids can also be employed under milder conditions than strong Brønsted acids.[5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Issue 1: Low Yield of the Deprotected Piperidine

A low yield of your desired product can be frustrating. The following workflow can help you pinpoint the cause.

start Low Yield Observed check_completion Is the reaction going to completion? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_acid Increase acid concentration/ equivalents (e.g., 50% TFA) incomplete->increase_acid Troubleshoot check_workup Review work-up procedure. Ensure complete extraction and proper basification. complete->check_workup Troubleshoot increase_time Increase reaction time and monitor progress increase_acid->increase_time increase_temp Gently warm reaction (e.g., to 40°C) with caution increase_time->increase_temp check_purification Optimize purification. Consider alternative chromatography or check for product loss. check_workup->check_purification

Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products (t-Butylation)

The appearance of unexpected peaks in your analytical data (e.g., LC-MS, NMR) often points to the formation of side products, most commonly from t-butylation.

The diagram below illustrates the main deprotection pathway and the competing side reaction where the tert-butyl cation alkylates a nucleophile (Nu).

cluster_main Mechanism cluster_side Side Reaction BocN Boc-Piperidine Protonated Protonated Boc-Piperidine BocN->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-Butyl Cation Product Deprotected Piperidine (Salt) CarbamicAcid->Product - CO2 tBu_cation tert-Butyl Cation SideProduct t-Butylated Side Product tBu_cation->SideProduct Quenched Quenched Cation tBu_cation->Quenched Prevention Nucleophile Nucleophile (Nu) Scavenger Scavenger (e.g., TIS)

Boc deprotection pathway and t-butylation side reaction.

Solution:

If your substrate is sensitive to alkylation, add an appropriate scavenger. A common cocktail is 2.5-5% triisopropylsilane (TIS) and 2.5-5% water in your TFA/DCM deprotection solution.[2]

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the most common deprotection strategies.

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in DCM

This is a robust and widely used method that typically results in the TFA salt of the deprotected piperidine.

  • Preparation: Dissolve the N-Boc-piperidine substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq). A common deprotection cocktail is 25-50% TFA in DCM.[1][2]

    • Note: If your substrate is sensitive to t-butylation, add scavengers like TIS (2.5-5%) and water (2.5-5%) to the TFA/DCM mixture before adding it to the substrate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. The reaction is exothermic and will evolve gas (CO₂ and isobutylene); ensure adequate ventilation.[1][7]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]

    • The crude product is the TFA salt. To obtain the free base, dissolve the residue in water and basify carefully with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until gas evolution ceases and the pH is basic.[1][5]

    • Extract the aqueous layer multiple times (3x) with an organic solvent (e.g., DCM, ethyl acetate).[1][5]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free piperidine.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization/distillation as needed.[1]

Protocol 2: Deprotection with HCl in Dioxane

This method is a common alternative to TFA and directly yields the hydrochloride salt, which is often a crystalline solid that is easy to handle.

  • Preparation: Dissolve the N-Boc-piperidine substrate (1.0 eq) in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane or methanol.[1][2]

  • Reagent Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq).[1][8]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours.[1][2] A precipitate of the hydrochloride salt may form during the reaction.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • If a precipitate has formed, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.[1]

    • Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.[1]

  • Conversion to Free Base (Optional): To obtain the neutral piperidine, follow the basification and extraction steps outlined in Protocol 1 (Step 5).[2]

Data Summary: Comparison of Standard Deprotection Conditions
MethodReagent(s)SolventTypical TimeTemperatureOutcome & Considerations
TFA 5-10 eq TFADCM1-3 hours0 °C to RTYields TFA salt; Work-up requires careful neutralization.[1] Potential for t-butylation side reactions requires scavengers for sensitive substrates.[2][3]
HCl 5-10 eq HCl (4M solution)1,4-Dioxane2-4 hoursRTProduct is often isolated directly as the stable hydrochloride salt by precipitation or evaporation.[1][8]
Thermal NoneTFE or MeOH1-48 hours120-240 °CAcid-free method suitable for substrates with other acid-labile groups.[5][6] Requires higher temperatures and may not be suitable for thermally sensitive molecules.[6]
References
  • BenchChem Technical Support Team. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
  • BenchChem Application Note. (2025). Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • BenchChem Technical Support. (2025). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage. BenchChem.
  • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. [Link]

  • BenchChem Technical Support. (2025). Optimizing Boc deprotection conditions to prevent side reactions. BenchChem.
  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • Li, B., et al. (2005). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 25(19), 4539. [Link]

  • Lundquist, J. T., & Pelletier, J. C. (2001). Improved procedure for the removal of the t-butoxycarbonyl group in the presence of an acid-sensitive linkage. Organic Letters, 3(5), 781-783.
  • Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]

  • BenchChem Application Note. (2025). Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
  • BenchChem Technical Support. (2025).
  • K. C. O'Sullivan, et al. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 24(5), 837-843. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • BenchChem Technical Support. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.

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Technical Support Center: Fluorination of Piperidine-4-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges in the fluorination of piperidine-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the nuanced and often challenging landscape of incorporating fluorine into this privileged scaffold. The strategic introduction of fluorine can profoundly modulate a molecule's physicochemical properties, from pKa to metabolic stability, making it a cornerstone of modern drug design.[1] However, the path to these valuable compounds is frequently beset by issues of yield, selectivity, and stability.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles. We will explore the "why" behind experimental choices, offering a framework for rational troubleshooting and optimization.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common issues encountered during the fluorination of piperidine-4-carboxylate derivatives. The format is designed to help you quickly diagnose your experimental problems and implement effective solutions.

Q1: My reaction shows low or no conversion of the starting material. What are the primary causes and solutions?

This is one of the most frequent challenges, often stemming from the initial activation step of the substrate. The typical strategy involves generating a silyl enol ether or a metal enolate from the piperidine-4-carboxylate, which then acts as the nucleophile to attack an electrophilic fluorine source.[2][3]

Potential Causes & Recommended Actions:

  • Inefficient Enolate Formation:

    • The Problem: The acidity of the α-proton (at the C3 position) is modest. Incomplete deprotonation leads to low concentrations of the active nucleophile.

    • The Chemistry: The choice of base and reaction conditions is critical. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) are required to drive the equilibrium towards the enolate.

    • Solution:

      • Verify Base Quality: Ensure your base is freshly prepared or properly stored. Titrate LDA solutions before use.

      • Optimize Temperature: Form the enolate at low temperatures (-78 °C) to minimize side reactions, then add the fluorinating agent.[4]

      • Consider Silyl Enol Ethers: As an alternative to generating a reactive metal enolate in situ, you can pre-form and isolate a silyl enol ether. This intermediate is generally more stable and reacts cleanly with electrophilic fluorinating agents.[5]

  • Inappropriate Fluorinating Agent:

    • The Problem: The reactivity of N-F electrophilic fluorinating agents varies significantly. A reagent that is too mild may not react with your enolate, while one that is too harsh can lead to decomposition.[2]

    • The Chemistry: Reagents like N-fluorobenzenesulfonimide (NFSI) are highly effective, while others may be less reactive. Cationic reagents, such as Selectfluor®, are among the most powerful due to the electron-poor nature of the N-F bond.[2][6]

    • Solution: For a challenging substrate, consider switching to a more potent reagent like Selectfluor®. See the comparison table below for more options.

  • Presence of Moisture or Protic Impurities:

    • The Problem: Both the strong base used for deprotonation and the enolate intermediate are highly sensitive to water and other protic sources, which will quench the reaction.

    • Solution: Rigorously dry all glassware and solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

Q2: My reaction is messy, with multiple byproducts. How can I improve the chemoselectivity?

Byproduct formation often points to issues with reaction conditions or the stability of the starting material or product.

Potential Causes & Recommended Actions:

  • Over-fluorination:

    • The Problem: The mono-fluorinated product can sometimes be deprotonated again, leading to the formation of a di-fluorinated byproduct.

    • The Chemistry: The acidity of the remaining α-proton can be comparable to the starting material, making a second fluorination competitive.

    • Solution:

      • Use exactly one equivalent of base and fluorinating agent.

      • Employ a slow addition of the fluorinating agent at low temperature to maintain a low instantaneous concentration.

      • Consider using a bulky base which may disfavor deprotonation of the more sterically hindered mono-fluorinated product.

  • Decomposition or Side Reactions:

    • The Problem: The piperidine ring or protecting groups may not be stable to the reaction conditions. This is particularly true when using harsher deoxyfluorination methods.[4]

    • The Chemistry: Deoxyfluorinating agents like DAST can promote elimination reactions to form unsaturated byproducts, especially at elevated temperatures.[6][7]

    • Solution:

      • If starting from a 3-hydroxypiperidine-4-carboxylate, switch from DAST to a more thermally stable alternative like Deoxo-Fluor® or a crystalline reagent like XtalFluor-E®.[7]

      • For electrophilic fluorination of enolates, ensure the N-protecting group is robust. Boc and Cbz are generally stable, but be wary of reaction conditions if using acid- or base-labile groups.

Below is a troubleshooting workflow to help diagnose common issues leading to low reaction yield.

G cluster_enolate Enolate Formation Issues cluster_reaction Reaction Condition Issues start Low Yield / No Conversion check_enolate Was enolate formation confirmed? (e.g., by quenching an aliquot) start->check_enolate check_reagents Are reagents (base, F-source) and conditions appropriate? check_enolate->check_reagents Yes enolate_no No -> Problem with Deprotonation check_enolate->enolate_no No reaction_issue Problem with Fluorine Transfer check_reagents->reaction_issue enolate_sol1 Solution: 1. Use stronger base (LDA, LHMDS). 2. Verify base concentration. 3. Ensure anhydrous conditions. 4. Consider forming silyl enol ether. enolate_no->enolate_sol1 reaction_sol Solution: 1. Switch to a more reactive F-source (e.g., NFSI -> Selectfluor). 2. Optimize temperature. 3. Check for substrate decomposition. reaction_issue->reaction_sol

Caption: Troubleshooting workflow for low-yield fluorination reactions.

Q3: I am struggling with stereocontrol. How can I influence the diastereoselectivity of the fluorination?

Stereoselectivity is paramount, as the spatial orientation of the fluorine atom dramatically impacts biological activity.[1]

Potential Causes & Recommended Actions:

  • Understanding Inherent Conformational Bias:

    • The Concept: Fluorinated piperidines often exhibit a strong preference for the fluorine atom to be in an axial position.[8][9] This is due to a combination of stabilizing hyperconjugative interactions (e.g., σC-H -> σ*C-F) and electrostatic effects, often overriding simple steric considerations.[10][11]

    • The Implication: The incoming electrophile will typically attack the enolate face that leads to the thermodynamically preferred axial-fluoro conformer. Your ability to influence this depends on the transition state energetics.

  • Achieving Diastereocontrol:

    • Substrate Control: The most effective strategy is often to build stereocenters into the piperidine ring before fluorination. A bulky substituent elsewhere on the ring can effectively shield one face of the enolate, directing the approach of the fluorinating agent.

    • Chiral Auxiliaries: For enantioselective fluorinations, chiral auxiliaries attached to the nitrogen or the ester can provide excellent stereocontrol, though this adds synthetic steps.[2]

    • Reagent Control: The size of the electrophilic fluorinating agent can play a role. A bulkier N-F reagent may exhibit greater facial selectivity when attacking a sterically biased enolate.

Frequently Asked Questions (FAQs)
Q1: Which class of fluorinating agent is better for my piperidine-4-carboxylate substrate: electrophilic or deoxyfluorination?

This depends entirely on your starting material.

  • Electrophilic Fluorination is the method of choice if your precursor is a standard piperidine-4-carboxylate. You will generate an enolate or enol ether at the C3 position, which then acts as a nucleophile.[2] Reagents like Selectfluor® and NFSI are ideal for this transformation.

  • Deoxyfluorination is used when your starting material is a hydroxy-piperidine derivative (e.g., N-Boc-3-hydroxy-piperidine-4-carboxylate). This method replaces a C-O bond with a C-F bond.[12] Reagents like DAST and Deoxo-Fluor® are used here, but be mindful of their potential for thermal instability and elimination byproducts.[6][7]

Q2: What is the generally accepted mechanism for electrophilic fluorination of an enolate with an N-F reagent?

The precise mechanism has been a subject of debate, with arguments made for both a single-electron transfer (SET) pathway and a direct nucleophilic attack (SN2).[2][13] For most enolate fluorinations, kinetic studies and the lack of radical rearrangement products strongly support an SN2-type mechanism .[2][14] The electron-rich enolate carbon directly attacks the electrophilic fluorine atom, displacing the nitrogen-containing leaving group.

G Enolate Piperidine Enolate (Nucleophile) TS [Transition State]‡ Enolate->TS S N 2 Attack Selectfluor Selectfluor® (Electrophilic F Source) Selectfluor->TS Product α-Fluorinated Piperidine Product TS->Product LG Byproduct TS->LG

Caption: Simplified SN2 mechanism for electrophilic fluorination.

Q3: How should I purify and characterize my final fluorinated product?

Purification and characterization of fluorinated compounds require special consideration.

  • Purification:

    • The introduction of fluorine significantly alters the polarity of the molecule, so your chromatography conditions (TLC and column) will need to be re-optimized.[4]

    • Some smaller fluorinated piperidines can be volatile. If you are having trouble with isolation, consider converting the product to a salt (e.g., HCl salt) or performing an in-situ protection of the nitrogen (e.g., with Cbz-Cl) immediately after workup to yield a less volatile, crystalline solid.[15]

  • Characterization:

    • ¹⁹F NMR is essential. It is the most powerful tool for confirming the success of your reaction. It provides a clean spectrum with a high signal-to-noise ratio, allowing you to count the number of distinct fluorine environments in your molecule and observe characteristic coupling constants (JHF, JFF).[16][17][18]

    • ¹H and ¹³C NMR are also critical. Look for the disappearance of the α-proton signal in ¹H NMR and the appearance of large C-F coupling constants (¹JCF is typically > 150 Hz) in the ¹³C NMR spectrum.

Data & Reagent Comparison

The choice of fluorinating agent is critical for success. The following table provides a comparison of commonly used reagents for both electrophilic and deoxyfluorination strategies.

Reagent NameClassTypical UseKey AdvantagesKey Disadvantages
Selectfluor® ElectrophilicFluorination of enolates, enol ethers, aromatic ringsHigh reactivity, crystalline solid, easy to handle, relatively safe.[6]High cost, generates stoichiometric byproducts.
NFSI ElectrophilicFluorination of enolates and other carbanionsHighly effective, crystalline solid.[2]Can be less reactive than Selectfluor® for some substrates.
DAST Deoxy-fluorinationConversion of alcohols to alkyl fluoridesReadily available, well-established.[7]Thermally unstable (can decompose explosively), moisture sensitive, often causes elimination.[6][7]
Deoxo-Fluor® Deoxy-fluorinationConversion of alcohols to alkyl fluoridesMore thermally stable and often higher yielding than DAST.[6][7]More expensive than DAST, still requires careful handling.
Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific substrate.

Protocol 1: Electrophilic Fluorination of Ethyl 1-Boc-piperidine-4-carboxylate using Selectfluor®

This protocol details the α-fluorination via an in-situ generated lithium enolate.

  • Reaction Setup:

    • To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 0.5 M).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene).

  • Enolate Formation:

    • In a separate dry flask, dissolve Ethyl 1-Boc-piperidine-4-carboxylate (1.0 eq) in anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution at -78 °C over 20 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Fluorination:

    • In a separate dry flask, dissolve Selectfluor® (1.2 eq) in anhydrous dimethylformamide (DMF, ~5 mL per mmol of Selectfluor®).

    • Add the Selectfluor® solution dropwise to the enolate mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired ethyl 1-Boc-3-fluoro-piperidine-4-carboxylate.

References
  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
  • Electrophilic fluorin
  • Troubleshooting low yield in heterocycle fluorin
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
  • Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • comparative study of different fluorinating agents for piperidine synthesis. Benchchem.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed.
  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
  • Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • Simpler fluorine chemistry. Society of Chemical Industry (SCI).
  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega.
  • Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society.
  • Selectfluor-Promoted Fluorination of Piperidinyl Olefins.
  • The conformational preferences of fluorinated piperidine derivatives...
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.
  • Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applic
  • (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • The formation of all-cis-(multi)
  • Electrophilic Perfluoroalkylating Agents.
  • Role of Selectfluor® in the reported fluorination reaction.
  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.
  • Reactions of Enolate Ions and Enols. University of Wisconsin System.
  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination.
  • Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. ArTS - UniTS.
  • Chemists develop new synthesis method for producing fluorin
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a valuable fluorinated heterocyclic building block in medicinal chemistry and drug development. The introduction of a fluorine atom at the C4 position can significantly modulate a molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, making this scaffold highly desirable for lead optimization.[1][2] However, the synthesis, particularly the critical fluorination step, can present challenges leading to extended reaction times and suboptimal yields.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will explore the causality behind experimental choices, offering field-proven insights to enhance reaction efficiency and ensure reproducibility.

Overview of the Synthetic Pathway

A common and effective strategy for synthesizing this compound involves a multi-step sequence starting from a commercially available piperidone derivative. The pathway is designed to precisely control the introduction of the required functional groups.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Deprotection & Salt Formation A 1-Boc-4-piperidone B Ethyl 1-Boc-4-oxopiperidine-4-carboxylate A->B  NaH, Diethyl carbonate  Reflux C Potassium Enolate Intermediate B->C  KHMDS, THF  -78 °C D Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate C->D  Selectfluor® (F-TEDA-BF4)  -78 °C to RT E Ethyl 4-fluoropiperidine-4-carboxylate D->E  HCl in Dioxane or Ether F Ethyl 4-fluoropiperidine-4-carboxylate HCl (Final Product) E->F  Precipitation/Crystallization

Caption: Proposed synthetic workflow for Ethyl 4-Fluoropiperidine-4-carboxylate HCl.

Troubleshooting Guide & Reaction Optimization

This section addresses specific problems that can arise during the synthesis, focusing on the critical fluorination step, which is often the primary bottleneck affecting overall reaction time and yield.

General Issues

Q: My overall synthesis is taking much longer than anticipated, and the yield is low. Where are the most common bottlenecks?

A: The most significant bottleneck is almost always the electrophilic fluorination (Step 2). This step involves a sensitive, non-stabilized enolate that is prone to side reactions if not formed and quenched under strictly controlled conditions. Slow or incomplete reactions here will drastically reduce the amount of material proceeding to the final steps. A secondary, though less common, issue can be incomplete Boc-deprotection if the acidic conditions are not optimal.

Step 2: Electrophilic Fluorination

Q1: The fluorination reaction is extremely slow or appears to stall completely. What are the likely causes?

A: A stalled fluorination reaction is typically due to issues with the formation or stability of the enolate intermediate. The primary factors to investigate are:

  • Ineffective Deprotonation: The base may be insufficient in strength or quantity to fully deprotonate the β-keto ester.

  • Moisture Contamination: The enolate is highly basic and will be rapidly quenched by trace amounts of water in the solvent, glassware, or reagents. This is the most common cause of failure.

  • Incorrect Temperature: The enolate is thermally unstable. If the temperature rises prematurely before the fluorinating agent is added, the enolate can decompose or participate in side reactions.

  • Poor Reagent Quality: The base (e.g., KHMDS) or the starting material may have degraded.

Q2: How does the choice of base impact the reaction rate and yield for the fluorination step?

A: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base is required to rapidly and cleanly generate the kinetic enolate. Using a weaker base like sodium ethoxide will lead to slow, incomplete deprotonation and potential side reactions like Claisen condensation.

BasepKa (Conjugate Acid)Key Characteristics & Impact on Reaction Time
KHMDS (Potassium Hexamethyldisilazide)~26Highly Recommended. Very strong, sterically bulky, and highly soluble in THF at low temperatures. Promotes rapid and clean enolate formation, minimizing side reactions.
LDA (Lithium Diisopropylamide)~36Excellent Alternative. Similar to KHMDS in strength and steric bulk. Can sometimes lead to aggregation at low temperatures, potentially slowing the reaction slightly compared to KHMDS.
NaH (Sodium Hydride)~36Not Recommended for this step. As a heterogeneous reagent, its reaction rate is often slow and unpredictable at -78 °C. It is better suited for the initial carboxylation at higher temperatures.[3][4]
t-BuOK (Potassium tert-butoxide)~19Insufficiently strong. Will not achieve complete deprotonation, leading to a stalled reaction and a complex mixture of starting material and byproducts.

Q3: I'm observing significant side products during fluorination, reducing my final yield. What are they and how can I minimize them?

A: The primary side product is often the result of the enolate reacting with another molecule of the starting material. Minimizing side products requires strict adherence to reaction conditions that favor the desired pathway.

G A Low Fluorination Yield B Incomplete Reaction A->B C Significant Side Products A->C D Check Base Strength/Equivalents (See Table 1) B->D Cause? E Verify Anhydrous Conditions (Dry solvent/glassware) B->E Cause? F Maintain -78 °C During Base Addition B->F Cause? G Slow Addition of Starting Material to Base C->G Solution H Ensure Rapid Stirring C->H Solution I Allow Sufficient Time for Enolate Formation C->I Solution

Caption: Troubleshooting logic for low-yield fluorination reactions.

To minimize side products, add the β-keto ester solution dropwise to the cooled solution of the base (KHMDS or LDA). This "inverse addition" ensures that the starting material is immediately deprotonated and never present in high concentration with the enolate, thus preventing self-condensation.

Step 3: Deprotection & Salt Formation

Q4: The Boc deprotection is not going to completion, even after several hours. What adjustments can be made?

A: Incomplete Boc deprotection is usually due to insufficient acid strength or concentration.

  • Increase Acid Equivalents: Instead of 2-3 equivalents of HCl, increase to 4-5 equivalents.

  • Use a Stronger Acid System: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a more potent system for cleaving stubborn Boc groups. A 25-50% solution of TFA in DCM at room temperature for 1-2 hours is typically sufficient.

  • Increase Temperature: Gently warming the reaction to 30-40 °C can accelerate the cleavage, but this should be done cautiously to avoid potential side reactions with the ester.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when handling electrophilic fluorinating agents like Selectfluor®?

A: Selectfluor® (F-TEDA-BF4) is an oxidant and should be handled with care. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by handling it in a well-ventilated fume hood. It should not be heated with or mixed with strong reducing agents.

Q2: Which analytical techniques are best for monitoring reaction progress at each step?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for quickly visualizing the consumption of starting material and the appearance of the product at each step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the desired product at each stage, helping to identify intermediates and byproducts.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H and ¹³C NMR are essential for structural confirmation of the final product.

    • ¹⁹F NMR is particularly powerful for monitoring the fluorination step. The appearance of a new signal corresponding to the C-F bond provides direct evidence of a successful reaction.

Q3: How does solvent purity and moisture content affect the key fluorination step?

A: This is arguably the most critical parameter for success. The enolate intermediate is a very strong base and will be irreversibly quenched by any protic source, especially water.

  • Solvent: Tetrahydrofuran (THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in an anhydrous grade and used immediately.

  • Glassware: All glassware must be oven-dried or flame-dried under vacuum or an inert atmosphere (Nitrogen or Argon) immediately before use.

  • Atmosphere: The reaction must be conducted under a strictly inert atmosphere to prevent atmospheric moisture from entering the flask.

Detailed Experimental Protocol (Model)

This protocol describes a representative procedure. Researchers should adapt it based on their specific laboratory conditions and scale.

Step 2: Synthesis of Ethyl 1-Boc-4-fluoro-4-piperidinecarboxylate
  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF, 10 mL per 1 mmol of starting material). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add Potassium Hexamethyldisilazide (KHMDS, 1.1 equivalents) as a solution in THF to the cooled solvent.

  • Enolate Formation: In a separate flame-dried flask, dissolve Ethyl 1-Boc-4-oxopiperidine-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF. Using a syringe, add this solution dropwise to the stirred KHMDS solution at -78 °C over 20-30 minutes. A color change to yellow or orange is often observed. Stir the resulting mixture for 45 minutes at -78 °C.

  • Fluorination: In a separate flask, dissolve Selectfluor® (1.2 equivalents) in anhydrous THF (or DMF for better solubility if needed). Add this solution dropwise to the enolate solution at -78 °C.

  • Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.178 (2004); Vol. 79, p.159 (2002). [Convenient Preparation of a Protected Amino Acid Analog]. Available from: [Link]

  • Courant, T., et al. (2013). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron, 69(19), 3907-3915. Available from: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. Available from: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available from: [Link]

  • Van der Veken, P., et al. (2005). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 10(3), 681-692. Available from: [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]

  • Tius, M. A. (2005). Some new synthetic methods based on allenes. Accounts of Chemical Research, 38(8), 647-656. [While not directly about this synthesis, provides context on synthetic methodologies]. Available from: [Link]

  • He, W., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11413-11419. Available from: [Link]

  • Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26, 6141-6146. Available from: [Link]

  • Chinese Patent CN101525313A. (2009). 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • ResearchGate Publication. (2011). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

  • Chinese Patent CN110734393B. (2021). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Chinese Patent CN101525313A. (2009). Preparation methods for 4-substituted/N-substituted ethyl 4-piperidinecarboxylate.

Sources

Technical Support Center: Solvent Effects in Reactions of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for reactions involving this versatile building block. Here, we address common challenges and questions related to the critical role of solvents in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the first critical step when using this compound in a reaction?

A1: The first and most critical step is the deprotonation of the piperidine nitrogen. The starting material is a hydrochloride salt, meaning the nitrogen atom is protonated and therefore non-nucleophilic. To render it reactive for N-alkylation or N-acylation, a base must be added to neutralize the HCl salt and liberate the free secondary amine. The choice of base and solvent are interconnected and crucial for the success of this step.

Q2: How do I choose an appropriate solvent for my reaction?

A2: The ideal solvent must fulfill two primary functions: dissolve the hydrochloride salt (or the free base after neutralization) and be compatible with your chosen reaction conditions. While specific solubility data for this exact compound is not widely published, we can infer solubility based on its structure and data from similar amine hydrochlorides. Polar aprotic solvents like DMF and DMSO are often good choices as they can dissolve a wide range of organic and inorganic salts.[1] Alcohols and ethers may also be suitable for dissolving the related compound, ethyl isonipecotate hydrochloride. A summary of expected solubility and key considerations is provided in the table below.

Q3: Can the solvent choice affect the reactivity of the deprotonated piperidine?

A3: Absolutely. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are often preferred for nucleophilic substitution reactions. These solvents can effectively solvate the cation (from the base used) but do not strongly solvate the nucleophile (the deprotonated piperidine), which can enhance its reactivity. Protic solvents, like alcohols, can form hydrogen bonds with the amine, potentially reducing its nucleophilicity.

Q4: Are there any known side reactions I should be aware of, and can solvent choice help mitigate them?

A4: A primary concern is the potential for hydrolysis or aminolysis of the ethyl ester group, especially under basic conditions or with amine nucleophiles.[2][3] The choice of a non-hydroxylic, aprotic solvent can help minimize ester hydrolysis. Additionally, in N-alkylation reactions, over-alkylation to form a quaternary ammonium salt is a possibility. This can sometimes be controlled by the slow addition of the alkylating agent and by choosing a solvent system where the mono-alkylated product may be less soluble, though this is highly system-dependent.

Troubleshooting Guides

This section provides troubleshooting advice for common problems encountered during reactions with this compound, with a focus on solvent-related issues.

Scenario 1: My starting material is not dissolving.

Problem: this compound is insoluble or poorly soluble in the chosen reaction solvent.

Root Cause Analysis and Solutions:

  • Incorrect Solvent Choice: The polarity of the solvent may be mismatched with the salt.

    • Solution: Consult the solvent selection table below. If you are using a non-polar solvent, switch to a more polar aprotic solvent like DMF or DMSO. For the free base, a wider range of organic solvents should be suitable.

  • Insufficient Solvent Volume: The concentration may be too high.

    • Solution: Try increasing the solvent volume.

  • Low Temperature: Solubility is often temperature-dependent.

    • Solution: Gentle warming of the mixture may improve solubility. However, be cautious of potential degradation if your reactants are thermally sensitive.

Table 1: Solvent Selection Guide for Reactions of this compound

Solvent ClassExample SolventsExpected Solubility of HCl SaltExpected Solubility of Free BaseKey Considerations
Polar Aprotic DMF, DMSO, AcetonitrileModerate to HighHighGenerally good choices for N-alkylation and N-acylation, enhancing nucleophilicity. DMSO is a very strong solvent for a wide array of materials.[1]
Ethers THF, DioxaneLow to ModerateModerate to HighOften suitable for the free base. The HCl salt may have limited solubility.
Halogenated Dichloromethane (DCM)LowModerate to HighGood for reactions at or below room temperature. The HCl salt is likely poorly soluble.
Alcohols Ethanol, MethanolModerateHighCan be good solvents but may participate in the reaction (e.g., transesterification) or reduce nucleophilicity through hydrogen bonding.
Non-Polar Toluene, HexaneVery LowLow to ModerateGenerally not recommended for the hydrochloride salt. May be used for the free base in specific applications.
Scenario 2: The reaction is sluggish or not proceeding to completion.

Problem: TLC or LC-MS analysis shows a significant amount of starting material remaining even after extended reaction times.

Root Cause Analysis and Solutions:

  • Incomplete Deprotonation: The chosen base may not be strong enough or may be sterically hindered.

    • Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, DIPEA). Consider switching to a stronger base if necessary. The choice of solvent can influence the effectiveness of the base.

  • Reduced Nucleophilicity: The solvent may be hindering the reactivity of the deprotonated piperidine.

    • Solution: If using a protic solvent like an alcohol, consider switching to a polar aprotic solvent like acetonitrile or DMF to enhance the nucleophilicity of the amine.

  • Poor Solubility of Reactants: One or more of the reactants may not be fully dissolved, leading to a heterogeneous reaction mixture and slow kinetics.

    • Solution: Refer to the solvent selection guide to ensure all components are adequately solubilized. A co-solvent system may be necessary in some cases.

Diagram 1: General Workflow for N-Alkylation/N-Acylation

G cluster_start Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Purification A Ethyl 4-Fluoropiperidine-4-carboxylate HCl B Select Solvent & Base A->B C Add Base to form Free Amine B->C Dissolve D Add Alkylating/Acylating Agent C->D E Aqueous Work-up D->E Quench/Extract F Purification (e.g., Chromatography) E->F G Final Product F->G Isolate G cluster_solutions Sol_PolarAprotic Switch to Polar Aprotic (DMF, DMSO) Sol_IncreaseVol Increase Solvent Volume Sol_Heat Gentle Warming Sol_ChangeBase Change Base/Solvent System Sol_Aprotic Use Aprotic Solvent Sol_Stoich Control Stoichiometry Start Problem Observed Q1 Incomplete Dissolution? Start->Q1 Q1->Sol_PolarAprotic Yes Q1->Sol_IncreaseVol Yes Q1->Sol_Heat Yes Q2 Slow/No Reaction? Q1->Q2 No Q2->Sol_ChangeBase Yes Q3 Side Products? Q2->Q3 No Q3->Sol_Aprotic Ester Cleavage Q3->Sol_Stoich Over-alkylation

Sources

Technical Support Center: Catalyst and Reagent Selection for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support center for the synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a particular focus on the critical fluorination step of the precursor, ethyl 4-oxopiperidine-4-carboxylate. Our goal is to equip you with the expertise to overcome common experimental hurdles, ensuring a successful and efficient synthesis.

I. Troubleshooting Guide: The Fluorination Step

The conversion of ethyl 4-oxopiperidine-4-carboxylate to its 4-fluoro derivative is the cornerstone of this synthesis. This transformation typically involves deoxofluorination, replacing a carbonyl oxygen with two fluorine atoms, or more commonly, the fluorination of an enol or enolate intermediate of the β-keto ester. The choice of fluorinating agent and any associated catalyst is paramount. Here, we address specific issues you may encounter.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield is a frequent challenge in fluorination reactions. The root cause often lies in one of several areas: the choice of fluorinating agent, reaction conditions, or the stability of your starting material and product.

Potential Causes & Recommended Solutions:

  • Inappropriate Fluorinating Agent: The reactivity of fluorinating agents varies significantly. For a β-keto ester like ethyl 4-oxopiperidine-4-carboxylate, electrophilic fluorinating agents are generally preferred.

    • Recommendation: If you are using a milder agent with insufficient reactivity, consider switching to a more potent one. Conversely, a reagent that is too harsh may lead to decomposition. Selectfluor® is a versatile and widely used electrophilic fluorinating agent known for its stability and broad functional group tolerance.[1][2] N-fluorobenzenesulfonimide (NFSI) is another robust alternative.[1]

  • Suboptimal Reaction Temperature: Temperature control is critical. Excessive heat can promote side reactions like elimination or decomposition of the fluorinating agent, while temperatures that are too low may result in an incomplete reaction.[3]

    • Recommendation: Start with established literature conditions and then screen a range of temperatures. For many electrophilic fluorinations with Selectfluor®, reactions are often conducted at room temperature.[1] If using a reagent like Diethylaminosulfur Trifluoride (DAST) for deoxofluorination of a precursor alcohol, lower temperatures (e.g., -78°C) are typically necessary to control the reaction's exothermicity and minimize elimination byproducts.[3]

  • Presence of Moisture: Many fluorinating agents, particularly DAST, are sensitive to moisture and can be hydrolyzed, rendering them inactive.[3]

    • Recommendation: Ensure all glassware is rigorously dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Inefficiency or Deactivation: If using a catalytic system (e.g., a Lewis acid with an electrophilic fluorine source), the catalyst may be poisoned or deactivated. Lewis basic nitrogen atoms, such as the one in the piperidine ring, can coordinate to the catalyst, inhibiting its activity.[1]

    • Recommendation: Consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the fluorination step. This prevents catalyst poisoning and can improve solubility. Additionally, ensure the catalyst is of high purity and handled under anhydrous conditions.

Question 2: I'm observing significant amounts of an elimination byproduct. How can I favor the desired fluorination?

The formation of unsaturated byproducts is a common side reaction, especially when using nucleophilic fluorinating agents like DAST on a precursor alcohol.

Potential Causes & Recommended Solutions:

  • High Reaction Temperature: Higher temperatures often favor elimination (E2) over substitution (SN2) pathways.[3]

    • Recommendation: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Slow, controlled addition of the fluorinating agent at a low temperature can help manage the reaction exotherm and maintain a lower effective temperature.[3]

  • Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination.

    • Recommendation: Consider using alternative reagents. Selectfluor® is less likely to cause elimination compared to DAST when fluorinating β-keto esters. If a deoxofluorination is necessary, newer reagents like Deoxo-Fluor™ or XtalFluor® have been developed to reduce elimination side reactions and offer improved safety profiles.[4]

Question 3: My purification is challenging due to hard-to-separate impurities. What are my options?

Purification can be complicated by the presence of unreacted starting material, byproducts with similar polarities to the product, and decomposition products of the fluorinating agent.

Potential Causes & Recommended Solutions:

  • Incomplete Reaction: If the reaction has not gone to completion, separating the starting material from the product can be difficult.

    • Recommendation: Monitor the reaction progress closely using techniques like TLC, GC-MS, or NMR to ensure full conversion of the starting material.

  • Byproduct Formation: As discussed, elimination and other side reactions can generate impurities.

    • Recommendation: Optimize the reaction conditions to minimize byproduct formation.

  • Post-Reaction Workup: The workup procedure is crucial for removing reagent-derived impurities.

    • Recommendation: A carefully planned aqueous workup can help remove water-soluble byproducts. For Selectfluor®, the byproducts are generally water-soluble and can be removed with an aqueous wash. For DAST, quenching with a small amount of methanol or water at low temperature is necessary, followed by an aqueous workup.[5] Purification of the final hydrochloride salt can be achieved by precipitation or recrystallization from a suitable solvent system, such as ethanol/ether.

II. Frequently Asked Questions (FAQs)

Q1: What are the main classes of fluorinating agents I should consider for this synthesis?

For the fluorination of a β-keto ester like ethyl 4-oxopiperidine-4-carboxylate, you will primarily be choosing between electrophilic and nucleophilic fluorinating agents.

  • Electrophilic Fluorinating Agents: These are often the preferred choice for β-keto esters. They act as a source of "F+". Key examples include:

    • Selectfluor® (F-TEDA-BF4): This is a stable, easy-to-handle solid that is widely used in both academic and industrial settings.[1][6] It offers good functional group tolerance.

    • N-Fluorobenzenesulfonimide (NFSI): Another powerful and versatile electrophilic fluorinating agent, often used in metal-catalyzed C-H fluorination but also effective for β-keto esters.[1]

  • Nucleophilic Fluorinating Agents: These are typically used for deoxofluorination of alcohols. If your synthetic route involves reducing the ketone to a hydroxyl group first, these would be relevant.

    • Diethylaminosulfur Trifluoride (DAST): A powerful deoxofluorinating agent, but it is thermally unstable and can lead to elimination byproducts.[7][8]

    • Deoxo-Fluor™ and XtalFluor®: These are more thermally stable alternatives to DAST with improved safety profiles and often lead to higher yields with fewer side reactions.[4]

Q2: Do I need a catalyst for the fluorination of ethyl 4-oxopiperidine-4-carboxylate?

Whether a catalyst is needed depends on the chosen fluorinating agent and substrate.

  • With Selectfluor® or NFSI: Often, no additional catalyst is required for the fluorination of an active methylene compound like a β-keto ester. The reaction can proceed by treating the substrate with the fluorinating agent in a suitable solvent.[9]

  • Catalytic Approaches: For more challenging substrates or to achieve enantioselectivity, catalytic systems are employed. These typically involve a Lewis acid (e.g., copper or titanium complexes) to activate the substrate towards fluorination by an electrophilic agent.[10][11] For the synthesis of a racemic product like Ethyl 4-Fluoropiperidine-4-carboxylate, a non-catalytic approach with Selectfluor® is often sufficient.

Q3: What are the critical safety precautions when working with these fluorinating agents?

Safety is paramount when handling fluorinating agents.

  • DAST and its analogues: These reagents can be explosive, especially upon heating.[7] They react violently with water and should be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[12] It is recommended to keep the reaction temperature below 50°C to prevent decomposition.[7]

  • Selectfluor® and NFSI: These are solids and are generally safer and easier to handle than DAST.[2] However, they are still strong oxidizing agents and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.[13] Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.[13][14]

Q4: How does the piperidine nitrogen affect the reaction? Should I use a protecting group?

The Lewis basic nitrogen in the piperidine ring can interfere with the reaction in several ways:

  • It can be oxidized by powerful fluorinating/oxidizing agents.

  • It can act as a base, deprotonating the β-keto ester and leading to undesired side reactions.

  • It can coordinate to Lewis acid catalysts, inhibiting their function.[1]

Recommendation: It is highly advisable to protect the piperidine nitrogen before the fluorination step. Common protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are effective. The protecting group can be removed in a subsequent step to yield the desired hydrochloride salt.

III. Data Summary & Protocols

Table 1: Comparison of Common Fluorinating Agents for β-Keto Ester Fluorination
FeatureSelectfluor®NFSIDAST (on corresponding alcohol)
Reagent Type ElectrophilicElectrophilicNucleophilic (Deoxofluorination)
Physical Form Crystalline SolidCrystalline SolidLiquid
Handling Air and moisture stable, easy to handle[1]Stable solidMoisture sensitive, thermally unstable[3][7]
Typical Conditions Room temperature, various solventsRoom temperature, often with a base or catalyst-78°C to room temperature, anhydrous conditions
Common Side Reactions Generally cleanCan sometimes act as a sulfonimiding agentElimination, rearrangement[3][15]
Safety Profile Good, strong oxidant[6]GoodCan decompose explosively[7]
Experimental Protocol: Fluorination using Selectfluor®

This protocol is a general guideline for the fluorination of a protected ethyl 4-oxopiperidine-4-carboxylate derivative.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve 1 equivalent of N-protected ethyl 4-oxopiperidine-4-carboxylate in an anhydrous solvent (e.g., acetonitrile, DMF) in a flame-dried flask.

  • Reagent Addition: Add 1.1 to 1.5 equivalents of Selectfluor® to the solution in one portion or portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection & Salt Formation: The purified, protected product can then be deprotected (e.g., using HCl in dioxane for a Boc group) to yield the final this compound salt.

IV. Visual Diagrams

Decision Workflow for Fluorinating Agent Selection

G start Start: Synthesis of Ethyl 4-Fluoropiperidine-4-carboxylate precursor Precursor: N-Protected Ethyl 4-oxopiperidine-4-carboxylate (β-Keto Ester) start->precursor method Choose Fluorination Method precursor->method electrophilic Electrophilic Fluorination (Directly on β-Keto Ester) method->electrophilic  Preferred Route nucleophilic Nucleophilic Fluorination (Requires reduction to alcohol first) method->nucleophilic Alternative Route selectfluor Use Selectfluor® - Stable, easy to handle - Good yields, clean reaction electrophilic->selectfluor  Recommended nfsi Use NFSI - Potent alternative - May require base/catalyst electrophilic->nfsi dast Use DAST / Deoxo-Fluor™ - Requires prior reduction step - Risk of elimination nucleophilic->dast outcome Proceed to Deprotection & Salt Formation selectfluor->outcome nfsi->outcome dast->outcome

Caption: Decision tree for selecting a fluorination strategy.

Troubleshooting Flowchart for Low Yield

G start Problem: Low Yield check_reagent Is the fluorinating agent appropriate and active? start->check_reagent check_conditions Are reaction conditions (temp, time) optimal? check_reagent->check_conditions Yes solution_reagent Consider alternative agent (e.g., Selectfluor®, NFSI) check_reagent->solution_reagent No check_moisture Is the reaction fully anhydrous? check_conditions->check_moisture Yes solution_conditions Screen temperature range and monitor reaction progress check_conditions->solution_conditions No check_protection Is the piperidine N protected? check_moisture->check_protection Yes solution_moisture Dry glassware and solvents; use inert atmosphere check_moisture->solution_moisture No solution_protection Protect N with Boc or Cbz to prevent side reactions check_protection->solution_protection No end Yield Improved check_protection->end Yes solution_reagent->check_conditions solution_conditions->check_moisture solution_moisture->check_protection solution_protection->end

Caption: A systematic guide to troubleshooting low reaction yields.

V. References

  • DSpace at KOASAS. (1997). Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation. Journal of Catalysis, 169(1), 307-316. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.

  • BenchChem. (2025). Challenges in scaling up reactions involving Trifluoromethyl hypofluorite.

  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Perfluoropent-1-ene Reactions.

  • National Institutes of Health. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.

  • Sravathi Flow Reactors. (2025). Case Study: Overcoming Fluorination Challenges with Sravathi Flow Reactors.

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.

  • ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.

  • National Institutes of Health. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC.

  • ResearchGate. (2025). Mechanochemical electrophilic fluorination of liquid beta-ketoesters.

  • National Institutes of Health. (n.d.). Selectfluor: mechanistic insight and applications. PubMed.

  • Wikipedia. (n.d.). Selectfluor.

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes.

  • ACS Publications. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.

  • MDPI. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review.

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride.

  • Thieme. (n.d.). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino )trifluoro-l4-sulfanes.

  • Sigma-Aldrich. (n.d.). Diethylaminosulfur Trifluoride (DAST).

  • Fisher Scientific. (2014). SAFETY DATA SHEET - Diethylaminosulfur trifluoride.

  • MolCore. (2017). MSDS of Selectfluor.

  • SCI. (n.d.). Simpler fluorine chemistry.

  • AK Scientific, Inc. (n.d.). 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate Safety Data Sheet.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the expected NMR spectral characteristics of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a valuable building block in contemporary medicinal chemistry. Due to the limited availability of public domain spectral data for this specific compound, this guide will employ a comparative methodology. We will dissect the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra by drawing parallels with closely related, well-characterized analogs. This approach not only allows for a robust prediction of its spectral features but also highlights the subtle yet significant influence of fluorination on the piperidine scaffold.

The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold, frequently incorporated into the core of numerous approved drugs due to its favorable physicochemical properties and its ability to confer conformational rigidity. The introduction of a fluorine atom, particularly at the 4-position, can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, building blocks like this compound are of high interest to medicinal chemists seeking to fine-tune the properties of their lead compounds. Accurate and efficient structural verification of these building blocks via NMR is a critical first step in the drug discovery workflow.

Predicted NMR Spectral Analysis of this compound

In the absence of a publicly available, verified spectrum for the title compound, we can predict its NMR data with a high degree of confidence by analyzing its structural components and comparing them to analogous molecules. The primary analogs for our comparative analysis are Ethyl 4-piperidinecarboxylate (the non-fluorinated parent compound) and Ethyl N-BOC-4-fluoropiperidine-4-carboxylate (the N-Boc protected variant).

Below is a visual representation of the predicted proton and carbon assignments for this compound.

Caption: Predicted Proton and Carbon Assignments for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl ester group and the piperidine ring protons. The presence of the electron-withdrawing fluorine atom and the protonated amine (as the hydrochloride salt) will cause a general downfield shift of the piperidine ring protons compared to the non-fluorinated, free-base analog.

  • Ethyl Group:

    • A quartet corresponding to the methylene protons (-O-CH₂ -CH₃) is expected around 4.2 ppm.

    • A triplet for the methyl protons (-O-CH₂-CH₃ ) should appear around 1.3 ppm.

  • Piperidine Ring Protons:

    • The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded and are expected to appear as complex multiplets in the range of 3.2-3.6 ppm.

    • The protons on carbons C3 and C5 will also be complex multiplets, likely in the region of 2.0-2.4 ppm. The presence of the fluorine atom will induce through-bond coupling to the protons on C3 and C5, further complicating these signals. We would anticipate observing geminal (²JHF) and vicinal (³JHF) couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon framework. The fluorine atom will have a significant impact on the chemical shifts of the carbons in the piperidine ring, and we expect to see C-F coupling.

  • Ethyl Group:

    • The carbonyl carbon (C =O) of the ester will be observed around 170-175 ppm.

    • The methylene carbon (-O-CH₂ -CH₃) is predicted to be around 62 ppm.

    • The methyl carbon (-O-CH₂-CH₃ ) should appear at approximately 14 ppm.

  • Piperidine Ring Carbons:

    • The carbon bearing the fluorine atom (C4) will be the most affected. It is expected to be a doublet due to one-bond C-F coupling (¹JCF) with a large coupling constant (around 80-100 Hz) and will appear significantly downfield, likely in the 90-95 ppm range.

    • The carbons adjacent to the nitrogen (C2 and C6) are expected around 45-50 ppm.

    • The carbons C3 and C5 will show a doublet due to two-bond C-F coupling (²JCF) with a smaller coupling constant (around 20-25 Hz) and are predicted to be in the 30-35 ppm region.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will be the most straightforward, likely showing a single signal for the fluorine atom. The chemical shift will be dependent on the solvent and referencing standards but is expected to be in the typical range for an aliphatic fluorine. The signal will likely be a complex multiplet due to coupling with the adjacent protons on C3 and C5.

Comparative NMR Data of Analogs

To substantiate our predictions, let's examine the reported NMR data for our chosen analogs.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Ethyl 4-piperidinecarboxylate ~4.1 (q, -OCH₂-), ~3.1 (m, C2/C6-H), ~2.6 (m, C2/C6-H), ~2.4 (m, C4-H), ~1.9 (m, C3/C5-H), ~1.7 (m, C3/C5-H), ~1.2 (t, -CH₃)~175 (C=O), ~60 (-OCH₂-), ~46 (C2/C6), ~41 (C4), ~29 (C3/C5), ~14 (-CH₃)
Ethyl N-BOC-4-fluoropiperidine-4-carboxylate ~4.2 (q, -OCH₂-), ~3.6 (m, C2/C6-H), ~1.9 (m, C3/C5-H), ~1.4 (s, -C(CH₃)₃), ~1.2 (t, -CH₃)~172 (C=O), ~93 (d, ¹JCF, C4), ~80 (-C (CH₃)₃), ~62 (-OCH₂-), ~40 (C2/C6), ~34 (d, ²JCF, C3/C5), ~28 (-C(CH₃ )₃), ~14 (-CH₃)
Predicted: Ethyl 4-Fluoropiperidine-4-carboxylate HCl ~4.2 (q, -OCH₂-), ~3.4 (m, C2/C6-H), ~2.2 (m, C3/C5-H), ~1.3 (t, -CH₃)~173 (C=O), ~92 (d, ¹JCF, C4), ~62 (-OCH₂-), ~47 (C2/C6), ~32 (d, ²JCF, C3/C5), ~14 (-CH₃)

Note: The chemical shifts for the analogs are approximate and collated from various sources. The predicted values for the target compound are estimations based on these analogs.

The data from the analogs strongly supports our predictions. The downfield shift of the piperidine protons and carbons in the N-BOC protected fluoro-analog compared to the non-fluorinated parent compound is evident. The large one-bond C-F coupling and the smaller two-bond C-F coupling are also observed in the N-BOC analog, and we can confidently expect similar coupling patterns in our target molecule. The hydrochloride salt form of the target compound is expected to further deshield the protons and carbons of the piperidine ring compared to a free amine.

Experimental Protocol for NMR Data Acquisition

For researchers who have synthesized or acquired this compound, the following is a detailed, step-by-step methodology for acquiring high-quality NMR data.

4.1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are good starting points for hydrochloride salts. Deuterated chloroform (CDCl₃) may also be used if the compound is sufficiently soluble.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard. For routine structural confirmation, the residual solvent peak can be used as a reference.

4.2. NMR Instrument Parameters

The following is a workflow for setting up the NMR experiments:

Start Sample Preparation H1_NMR ¹H NMR Acquisition Start->H1_NMR Lock & Shim C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR Data_Processing Data Processing and Analysis H1_NMR->Data_Processing F19_NMR ¹⁹F NMR Acquisition C13_NMR->F19_NMR C13_NMR->Data_Processing TwoD_NMR 2D NMR (COSY, HSQC, HMBC) F19_NMR->TwoD_NMR Optional, for full assignment F19_NMR->Data_Processing TwoD_NMR->Data_Processing

Caption: A typical NMR experimental workflow for structural elucidation.

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • ¹⁹F NMR:

    • Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.

    • Spectral Width: A wide spectral width (e.g., 200-300 ppm) is recommended initially to locate the signal.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64 scans.

4.3. Data Processing

  • Fourier Transform: Apply an exponential window function followed by a Fourier transform to convert the FID to a spectrum.

  • Phase Correction: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm.

  • Referencing: Reference the spectrum to the residual solvent peak or the internal standard.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

Conclusion

While a definitive, publicly available NMR spectrum for this compound remains elusive, a detailed and scientifically sound prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra can be achieved through a comparative analysis of its structural analogs. This guide provides a comprehensive framework for understanding the expected spectral features, emphasizing the influence of the fluorine substituent and the hydrochloride salt form on the chemical shifts and coupling constants of the piperidine ring. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality NMR data for this and similar compounds, ensuring accurate structural verification which is a critical step in the advancement of drug discovery and development programs.

References

  • PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

  • Reich, H. J. NMR Spectroscopy Data. University of Wisconsin. [Link]

  • Glorius, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146. [Link]

A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a substituted piperidine derivative of increasing interest in pharmaceutical development. As a key building block, its unambiguous identification and quantification are paramount for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). Mass spectrometry (MS), coupled with chromatographic separation, stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

This guide provides an in-depth comparison of mass spectrometric methodologies for the analysis of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, predict fragmentation behaviors based on first principles and analogous structures, and present detailed, field-proven workflows. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system designed for the rigorous demands of drug development.

Predicted Mass Spectrometry Behavior of this compound

The molecular weight of the free base (Ethyl 4-fluoropiperidine-4-carboxylate) is 175.2 g/mol , and its hydrochloride salt is 211.66 g/mol . In typical ESI-MS analysis, we expect to observe the protonated free base, [M+H]⁺, at m/z 176.2.

Electrospray Ionization (ESI-MS) Fragmentation

Electrospray ionization is a "soft" ionization technique that typically yields an abundant protonated molecular ion, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion is essential for structural confirmation. The fragmentation will be dictated by the most labile bonds and the formation of stable neutral losses or fragment ions.

G M_H [M+H]⁺ m/z 176.2 Loss_C2H4 Loss of Ethylene (C₂H₄) M_H->Loss_C2H4 -28.0 Da Loss_HF Loss of HF M_H->Loss_HF -20.1 Da Loss_C2H5OH Loss of Ethanol (C₂H₅OH) M_H->Loss_C2H5OH -46.1 Da Fragment_152 m/z 152.1 [M+H - C₂H₄]⁺ Loss_C2H4->Fragment_152 Loss_CO Loss of CO Fragment_152->Loss_CO -28.0 Da Fragment_124 m/z 124.1 Loss_CO->Fragment_124 Fragment_156 m/z 156.1 [M+H - HF]⁺ Loss_HF->Fragment_156 Fragment_130 m/z 130.1 [M+H - C₂H₅OH]⁺ Loss_C2H5OH->Fragment_130

  • Loss of Ethylene (C₂H₄, 28 Da): A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene and the formation of a carboxylic acid fragment at m/z 152.1.

  • Loss of Ethanol (C₂H₅OH, 46 Da): Direct loss of ethanol from the protonated molecule can occur, yielding an acylium ion at m/z 130.1.

  • Loss of Hydrogen Fluoride (HF, 20 Da): The presence of the fluorine atom introduces the possibility of eliminating HF, a common pathway for fluorinated compounds, resulting in a fragment at m/z 156.1.[1]

Electron Ionization (EI-MS) Fragmentation

Electron ionization is a "hard" ionization technique that imparts more energy, leading to more extensive fragmentation. This is typically used with Gas Chromatography (GC-MS). Based on the EI spectrum of the non-fluorinated analog, Ethyl piperidine-4-carboxylate, we can predict the key fragmentation pathways.[2] The fragmentation is often initiated by ionization at the nitrogen atom, followed by cleavage of adjacent bonds (α-cleavage).

G M_ion Molecular Ion [M]⁺˙ m/z 175.2 Alpha_cleavage_ester α-Cleavage (Loss of -COOC₂H₅) M_ion->Alpha_cleavage_ester -73.1 Da Alpha_cleavage_ring α-Cleavage (Ring Opening) M_ion->Alpha_cleavage_ring -29.0 Da Loss_OC2H5 Loss of Ethoxy Radical (-OC₂H₅) M_ion->Loss_OC2H5 -45.1 Da Fragment_102 m/z 102.1 Alpha_cleavage_ester->Fragment_102 Fragment_146 m/z 146.1 [M - C₂H₅]⁺ Alpha_cleavage_ring->Fragment_146 Fragment_130 m/z 130.1 Loss_OC2H5->Fragment_130

  • α-Cleavage: The most prominent fragmentation for piperidines involves cleavage of the carbon-carbon bond adjacent to the nitrogen. Loss of the ethyl group from the ester would lead to a fragment at m/z 146.1.

  • Loss of the Ester Group: Cleavage of the bond between the piperidine ring and the carboxylate group can result in the loss of the ·COOC₂H₅ radical, leading to a fragment at m/z 102.1.

  • Loss of the Ethoxy Radical: Loss of ·OC₂H₅ from the molecular ion would generate an acylium ion at m/z 130.1.

Comparison of Analytical Methodologies

The choice of analytical methodology depends on the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., qualitative identification, quantitative analysis of impurities).

ParameterLC-MS/MS (ESI)GC-MS (EI)
Principle Chromatographic separation in the liquid phase followed by soft ionization and tandem mass analysis.[2]Chromatographic separation of volatile compounds in the gas phase followed by hard ionization and mass analysis.[2]
Selectivity Very HighHigh
Sensitivity Very High (pg to fg levels)High (ng to pg levels)
Sample Volatility Not required. Ideal for salts and polar compounds.Required. Derivatization may be necessary to increase volatility.[2]
Derivatization Generally not required.Often required for polar compounds like amines to improve peak shape and volatility.
Matrix Effects Can be significant (ion suppression/enhancement), but can be mitigated with appropriate sample preparation and internal standards.[2]Generally less susceptible to matrix effects than ESI.
Throughput High, with typical run times of a few minutes.Moderate, with longer run times often required for temperature programming.
Alternative Ionization Techniques

While ESI is the most common technique for LC-MS, alternative atmospheric pressure ionization (API) methods can be advantageous for certain compounds.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds than ESI.[3] It involves a corona discharge to ionize the solvent, which then transfers a proton to the analyte. For Ethyl 4-Fluoropiperidine-4-carboxylate, APCI could be a viable alternative, particularly if matrix effects are problematic with ESI.

  • Atmospheric Pressure Photoionization (APPI): APPI uses UV photons to ionize the analyte, often with the aid of a dopant. It is particularly effective for nonpolar compounds that are difficult to ionize by ESI or APCI.[3] Given the polar nature of the target analyte, APPI is less likely to be the optimal choice but could be considered for impurity profiling of nonpolar related substances.

Experimental Protocols

The following protocols are designed to be robust and adhere to the principles of method validation outlined by regulatory bodies such as the FDA and in the ICH Q2(R1) guidelines.

Protocol 1: LC-MS/MS Analysis

This method is ideal for the quantitative analysis of this compound in process samples or biological matrices.

1. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Sample Dilution: For in-process samples, a "dilute and shoot" approach is often sufficient. Dilute the sample with the 50:50 methanol/water mixture to bring the analyte concentration within the calibration curve range.

  • Final Preparation: Prior to injection, centrifuge all samples and standards at 10,000 rpm for 5 minutes to remove any particulates.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MS/MS Method (Multiple Reaction Monitoring - MRM):

    • Precursor Ion: m/z 176.2

    • Product Ions: Monitor at least two product ions for confirmation (e.g., m/z 130.1 and m/z 152.1). Collision energy should be optimized for each transition.

Protocol 2: GC-MS Analysis

This method is suitable for qualitative identification and impurity profiling, especially for more volatile related substances. The hydrochloride salt is not suitable for direct GC-MS analysis and must be analyzed as the free base.

1. Sample Preparation:

  • Free-Basing: Dissolve the hydrochloride salt in a small amount of water and basify with a suitable base (e.g., saturated sodium bicarbonate solution) to a pH > 9. Extract the free base into an organic solvent such as dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate.

  • Derivatization (Optional but Recommended): To improve peak shape and reduce tailing, derivatize the secondary amine. A common method is acylation. To the dried organic extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or another suitable derivatizing agent and heat at 60 °C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer with an EI source.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical data, method validation must be performed in accordance with regulatory guidelines such as ICH Q2(R1). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve, with a correlation coefficient (r²) of >0.99.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing samples with known concentrations and expressing the results as a percentage of the nominal value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

G Method_Development Method Development Validation Validation (ICH Q2(R1)) Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOQ LOQ/LOD Validation->LOQ Robustness Robustness Validation->Robustness Routine_Analysis Routine Analysis Validation->Routine_Analysis

Conclusion

The mass spectrometric analysis of this compound is a critical component of quality control in pharmaceutical development. While multiple analytical strategies exist, LC-MS/MS with electrospray ionization is the premier choice for quantitative analysis due to its high sensitivity, selectivity, and applicability to the polar, non-volatile hydrochloride salt. GC-MS with electron ionization serves as a valuable complementary technique for structural confirmation and impurity profiling of the free base.

The selection of the appropriate methodology should be guided by the specific analytical requirements, and any method employed must be rigorously validated to ensure the integrity and trustworthiness of the data. By understanding the underlying principles of ionization and fragmentation, and by adhering to established validation protocols, researchers can confidently and accurately characterize this important pharmaceutical intermediate.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.
  • National Institute of Standards and Technology. Ethyl piperidine-4-carboxylate. in NIST Chemistry WebBook. Retrieved from [Link]

  • Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Fluorinated Piperidines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into piperidine scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers an in-depth, comparative analysis of the principal synthetic routes to fluorinated piperidines, designed for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each major strategy, supported by experimental data and detailed protocols.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its saturated, three-dimensional structure provides an excellent scaffold for orienting substituents in precise vectors to interact with biological targets. When combined with fluorine, the most electronegative element, the resulting fluorinated piperidines exhibit unique properties that are highly advantageous for drug design.

The introduction of fluorine can:

  • Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can be crucial for optimizing drug absorption and reducing off-target effects, such as hERG channel interactions that can lead to cardiotoxicity.[2][3]

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the half-life of a drug.

  • Influence Conformation: Fluorine's stereoelectronic effects, including gauche effects and stabilizing C-F···N+ interactions, can lock the piperidine ring into a preferred conformation, which can be critical for binding to a specific biological target.[4][5]

  • Improve Lipophilicity and Bioavailability: Strategic fluorination can increase the lipophilicity of a molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

Despite their desirability, the synthesis of fluorinated piperidines presents significant challenges.[1] This guide will compare and contrast the most common and innovative strategies to access these valuable building blocks.

I. Nucleophilic Fluorination Routes

Nucleophilic fluorination is a classical and widely employed strategy that involves the displacement of a suitable leaving group by a fluoride ion. This approach is particularly effective for the synthesis of monofluorinated piperidines.

A. Deoxyfluorination of Hydroxypiperidines

One of the most direct methods for introducing fluorine is the deoxygenation of readily available hydroxypiperidines. This transformation is typically achieved using a variety of specialized fluorinating agents.

Causality of Reagent Choice:

The selection of a deoxyfluorination agent is a critical decision driven by a balance of reactivity, safety, and substrate tolerance. Reagents like diethylaminosulfur trifluoride (DAST) are well-established but suffer from thermal instability.[6] More modern alternatives, such as Deoxo-Fluor® and XtalFluor®, offer improved safety profiles and often higher yields.[6] These reagents activate the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction, leading to an inversion of stereochemistry.

Comparative Data of Common Deoxyfluorination Reagents:
Fluorinating AgentTypical Reaction ConditionsYield (%)DiastereoselectivityKey Advantages & Disadvantages
DAST CH₂Cl₂, -78 °C to rt~70-80%InversionAdvantages: Readily available, well-established. Disadvantages: Thermally unstable (can be explosive), moisture-sensitive, often produces elimination byproducts.[6]
Deoxo-Fluor® THF, rt to reflux~80-90%InversionAdvantages: More thermally stable and less prone to explosive decomposition than DAST, often higher yielding.[6] Disadvantages: More expensive than DAST.[6]
XtalFluor-E®/M® CH₂Cl₂, Et₃N·3HF, 0 °C to rt~85-95%InversionAdvantages: Crystalline solids, easy to handle, high yielding. Disadvantages: Cost can be a factor for large-scale synthesis.[6]
DMPU/HF Not specifiedHighHighAdvantages: Gives higher yields and better diastereoselectivity compared to pyridine/HF in fluoro-Prins reactions.[7]
Experimental Protocol: Deoxyfluorination of N-Boc-4-hydroxypiperidine with Deoxo-Fluor®

This protocol provides a representative example of a deoxyfluorination reaction.

Step 1: Reactant Preparation Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Addition of Fluorinating Agent Cool the solution to 0 °C using an ice bath. Slowly add Deoxo-Fluor® (1.2 eq) dropwise to the stirred solution. Causality: The slow addition at low temperature helps to control the exothermic reaction and minimize potential side reactions.

Step 3: Reaction Progression Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 4: Quenching and Workup Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Causality: This neutralizes the acidic byproducts of the reaction. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Purification Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-4-fluoropiperidine.

Deoxyfluorination hydroxypiperidine N-Boc-4-hydroxypiperidine activated_intermediate Activated Hydroxyl (e.g., -OSO₂F) hydroxypiperidine->activated_intermediate Activation fluoropiperidine N-Boc-4-fluoropiperidine activated_intermediate->fluoropiperidine SN2 Displacement by F⁻ byproduct Byproducts activated_intermediate->byproduct reagent Deoxo-Fluor®

Caption: Deoxyfluorination of a hydroxypiperidine.

B. Ring-Opening of Aziridinium Ions

A more specialized nucleophilic fluorination approach involves the ring-opening of activated aziridinium ions. This method allows for the stereocontrolled synthesis of β-fluoroamines.

Mechanistic Insight:

In this strategy, a chiral catalyst, often a hydrogen-bond donor like a bis-urea derivative, complexes with an alkali metal fluoride (e.g., KF or CsF), enhancing its solubility and nucleophilicity.[8] This chiral fluoride complex then attacks a meso-aziridinium ion in an enantioselective manner, leading to the formation of a single enantiomer of the β-fluoropiperidine derivative.[8] The regioselectivity of the fluoride attack can be influenced by the nature of the hydrogen-bond donor catalyst.[8]

II. Electrophilic Fluorination Strategies

Electrophilic fluorination utilizes a reagent that delivers an electrophilic fluorine species ("F+") to a nucleophilic carbon center. This approach is particularly useful for the fluorination of electron-rich piperidine precursors, such as enamines or enol ethers.

A. Fluorination of Enamines and Enolates

The generation of an enamine or enolate from a piperidinone precursor creates a nucleophilic α-carbon that can readily react with an electrophilic fluorinating agent.

Key Reagents and Their Characteristics:

A variety of N-F reagents are commercially available, each with distinct reactivity profiles.

  • Selectfluor® (F-TEDA-BF₄): A highly reactive, versatile, and relatively safe crystalline solid.[9][10][11] It is widely used for the fluorination of a broad range of substrates.

  • N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used electrophilic fluorinating agent that is soluble in many organic solvents.[9][11]

  • N-Fluoro-o-benzenedisulfonimide (NFOBS): A robust reagent, though its use has been somewhat superseded by the more user-friendly Selectfluor® and NFSI.[9]

Experimental Protocol: Electrophilic Fluorination of a Piperidinone Enolate

Step 1: Enolate Formation Dissolve the N-protected piperidinone (1.0 eq) in an anhydrous aprotic solvent like THF. Cool the solution to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.1 eq) dropwise to generate the corresponding lithium enolate. Causality: The low temperature is crucial to prevent side reactions and ensure the kinetic formation of the desired enolate.

Step 2: Fluorination Dissolve the electrophilic fluorinating agent (e.g., NFSI, 1.2 eq) in a small amount of anhydrous THF and add it to the enolate solution at -78 °C.

Step 3: Reaction Progression and Quenching Stir the reaction at -78 °C for a few hours, then allow it to warm slowly to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 4: Workup and Purification Perform a standard aqueous workup and purify the resulting α-fluoropiperidinone by column chromatography.

Electrophilic_Fluorination piperidinone N-Protected Piperidinone enolate Lithium Enolate piperidinone->enolate Deprotonation fluoropiperidinone α-Fluoropiperidinone enolate->fluoropiperidinone Fluorination base LDA or LHMDS fluorinating_agent NFSI or Selectfluor®

Caption: Electrophilic fluorination of a piperidinone.

III. Synthesis from Fluorinated Precursors

An alternative and increasingly popular strategy is to construct the piperidine ring from readily available fluorinated building blocks. This approach avoids the often harsh conditions and selectivity issues associated with direct fluorination of a pre-formed piperidine ring.

A. Hydrogenation of Fluoropyridines

The catalytic hydrogenation of commercially available and relatively inexpensive fluoropyridines is a powerful and straightforward method for accessing fluorinated piperidines.[1][4]

Challenges and Solutions:

A primary challenge in the hydrogenation of fluoropyridines is the competing hydrodefluorination pathway, which leads to the undesired non-fluorinated piperidine.[1] To overcome this, specialized catalytic systems and reaction conditions have been developed.

  • Heterogeneous Catalysis: Palladium on carbon (Pd/C) has been shown to be an effective catalyst for the cis-selective hydrogenation of fluoropyridines, demonstrating good tolerance to air and moisture.[1][4]

  • Homogeneous Catalysis (Dearomatization-Hydrogenation): A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines.[12] This method first dearomatizes the fluoropyridine, making it more susceptible to subsequent hydrogenation.[13]

Comparative Data of Hydrogenation Methods:
MethodCatalystKey FeaturesDiastereoselectivity
Heterogeneous Hydrogenation Pd/CRobust, simple, tolerates air and moisture, chemoselective reduction of fluoropyridines over other aromatics.[1][4]Good cis-selectivity.[4]
Dearomatization-Hydrogenation (DAH) Rhodium complexOne-pot process, provides access to all-cis-(multi)fluorinated piperidines.[12]Highly diastereoselective.[12]
Experimental Protocol: Heterogeneous Hydrogenation of 3-Fluoropyridine

Step 1: Reaction Setup In a high-pressure reactor, combine 3-fluoropyridine (1.0 eq), palladium on carbon (10 mol %), and a suitable solvent such as methanol.

Step 2: Hydrogenation Pressurize the reactor with hydrogen gas (typically 50-100 bar) and heat the reaction mixture to the desired temperature (e.g., 80 °C).

Step 3: Reaction Monitoring and Workup Monitor the consumption of hydrogen. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

Step 4: Protection and Purification The resulting 3-fluoropiperidine is often volatile. It is typically trapped in situ by adding a protecting group precursor, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), to the filtrate. The protected fluoropiperidine can then be purified by standard methods.[1]

Hydrogenation_Workflow start Fluoropyridine hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H₂) start->hydrogenation piperidine Fluoropiperidine (volatile) hydrogenation->piperidine protection In situ Protection (e.g., Boc₂O) piperidine->protection purification Purification protection->purification final_product Protected Fluoropiperidine purification->final_product

Caption: Workflow for the synthesis of fluoropiperidines via hydrogenation.

B. Utilizing Fluorinated Building Blocks

The "build-couple-pair" strategy involves the use of smaller, pre-fluorinated molecules that are then elaborated into the final piperidine structure.[] This approach offers excellent control over the position and stereochemistry of the fluorine atom(s). A wide variety of fluorinated building blocks are commercially available, including fluorinated piperidines with various functional groups.

IV. Late-Stage Fluorination

Late-stage fluorination (LSF) is an emerging and highly valuable strategy in drug discovery. It involves the introduction of fluorine into a complex, fully elaborated molecule in the final steps of a synthesis.[15][16] This allows for the rapid generation of fluorinated analogues of a lead compound for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch.

While LSF of piperidines can be challenging due to the potential for oxidation at C-H bonds adjacent to the nitrogen, specialized methods are being developed to address this.[15] For example, electrophilic fluorination of complex molecules containing a piperidine ring may require careful selection of reagents and conditions to avoid unwanted side reactions.[15]

Conclusion and Future Outlook

The synthesis of fluorinated piperidines is a dynamic and evolving field. While classical methods like nucleophilic and electrophilic fluorination remain mainstays for accessing simpler analogues, modern strategies such as the hydrogenation of fluoropyridines and the use of fluorinated building blocks offer more efficient and selective routes to complex targets. The continued development of late-stage fluorination techniques will undoubtedly accelerate the discovery of novel therapeutics containing this privileged structural motif. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, stereochemistry, scale, and the availability of starting materials.

References

  • BenchChem. (2025). Comparative study of different fluorinating agents for piperidine synthesis. BenchChem.
  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Published on the NIH National Library of Medicine. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264-270. Published on the NIH National Library of Medicine. [Link]

  • Ponomarenko, M. V., Kyslyi, V. P., & Mykhailiuk, P. K. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. The Journal of Organic Chemistry, 80(18), 9349–9354. [Link]

  • ResearchGate. (n.d.). Application of the all-cis-(multi)fluorinated piperidine building blocks. ResearchGate. [Link]

  • The Nairoukh Research Group. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. The Nairoukh Research Group. [Link]

  • Le Roch, M., Renault, J., Argouarch, G., Roisnel, T., & Uriac, P. (2022). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 87(15), 9848–9858. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Synthesis of free fluorinated piperidines. ResearchGate. [Link]

  • ResearchGate. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 12(9), 1436–1443. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Encyclopedia.pub. (2022, December 30). Versatile Fluorine-Containing Building Blocks. Encyclopedia.pub. [Link]

  • Mondal, S., et al. (2021). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. Journal of the American Chemical Society, 143(30), 11593–11602. Published on the NIH National Library of Medicine. [Link]

  • Zaragoza, F. (2025, June 24). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Ritter, T. (2013). Late-Stage Fluorination. 15th Brazilian Meeting on Organic Synthesis. [Link]

  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • DASH (Harvard). (2014, March 11). Late-Stage Fluorination: From Fundamentals to Application. DASH (Harvard). [Link]

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A Comparative Guide to the Biological Activity of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorinated Piperidine Scaffold

In modern medicinal chemistry, the piperidine ring is a ubiquitous and highly valued scaffold due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. The strategic introduction of a fluorine atom onto this scaffold, as seen in Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride , offers a powerful tool for modulating a molecule's biological activity. Fluorination can significantly enhance metabolic stability, alter pKa to improve cell permeability, and introduce unique electronic interactions that can increase binding affinity to biological targets.

While this compound itself is primarily a synthetic building block, its true potential is realized in its derivatives. This guide provides a comparative analysis of the biological activities exhibited by compounds synthesized from this versatile scaffold, with a primary focus on the well-documented activity of T-type calcium channel antagonism. We will explore the structure-activity relationships (SAR), compare the performance of these derivatives against established therapeutic agents with supporting data, and provide detailed experimental protocols for researchers to validate these findings.

Primary Biological Target: T-Type Calcium Channel Antagonism

Low-voltage-activated (LVA) or T-type calcium channels (Cav3) are crucial regulators of neuronal excitability and cardiovascular function. Their dysregulation has been implicated in various pathological conditions, including epilepsy, neuropathic pain, and hypertension. Consequently, they have emerged as a significant therapeutic target for drug discovery. Derivatives of the 4-fluoropiperidine scaffold have been shown to yield potent and selective T-type calcium channel antagonists.

A seminal study by Shipe et al. (2008) at Merck Research Laboratories led to the development of a potent T-type antagonist, referred to as (S)-5 , derived from a 4-aminomethyl-4-fluoropiperidine core.[1][2][3] This work highlights the successful transformation of the Ethyl 4-Fluoropiperidine-4-carboxylate scaffold into a highly active therapeutic lead. The key synthetic step involves the conversion of the carboxylate group into an aminomethyl group, which then serves as an anchor for further derivatization.

Caption: General synthetic logic from the core scaffold to active antagonists.

Comparative Performance Analysis

The efficacy of these novel antagonists can be benchmarked against existing T-type calcium channel blockers. The data below summarizes the inhibitory potency (IC50) of a key fluoropiperidine derivative compared to established drugs. A lower IC50 value indicates higher potency.

CompoundTargetIC50 (Human Cav3.2)Selectivity vs. L-Type (Cav1.2)Source(s)
Derivative (S)-5 T-Type Ca²⁺ Channel120 nM >80-fold[1][3]
MibefradilT-Type Ca²⁺ Channel700 - 2700 nM~7-10-fold[2][3]
ZonisamideT-Type Ca²⁺ ChannelReduces current by ~38% at 50 µMSelective for T-Type[4][5]

Note: Data for Mibefradil and Zonisamide can vary based on experimental conditions (e.g., charge carrier, holding potential). The values presented represent a general range found in the literature for comparative purposes.

As the data illustrates, the optimized fluoropiperidine derivative (S)-5 demonstrates significantly higher potency and selectivity for T-type channels compared to Mibefradil, a compound that was withdrawn from the market due to drug-drug interactions.[1][2][3] This superior profile underscores the value of the 4-fluoropiperidine scaffold in designing next-generation channel modulators.

Structure-Activity Relationship (SAR) Insights

The development of potent T-type channel antagonists from this scaffold has revealed key SAR principles:

  • 4-Position Fluorine: The fluorine atom at the C4 position is critical. It is hypothesized to lower the pKa of the piperidine nitrogen, which influences the molecule's ionization state and interaction with the channel pore.

  • 4-Position Substituent: Conversion of the ethyl carboxylate to a larger, functionalized aminomethyl group is essential for high-potency antagonism. This group occupies a key binding pocket within the channel.

  • Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen plays a crucial role in modulating both potency and selectivity. Large, lipophilic groups are often favored.

  • Stereochemistry: The stereochemistry at the C4 position, when further substituted, can have a profound impact on activity, as demonstrated by the specific activity of the (S)-enantiomer in the case of compound 5.[1]

Secondary & Potential Biological Activities

While T-type channel antagonism is the most developed application, the fluoropiperidine scaffold is a versatile starting point for targeting other biological systems. The literature on related piperidine derivatives suggests potential applications in antibacterial and neurological domains.

Antibacterial Agents

The piperidine ring is a core component of many antibacterial agents, particularly the fluoroquinolones. In these drugs, a piperazinyl or substituted piperidinyl group at the C-7 position is crucial for broad-spectrum activity.

Comparative Performance of a Representative Quinolone:

CompoundBacterial StrainMIC (µg/mL)Source(s)
CiprofloxacinStaphylococcus aureus0.25 - 0.6[6][7]
CiprofloxacinEscherichia coli0.013 - 0.08[6][8]

While direct synthesis of quinolones from Ethyl 4-Fluoropiperidine-4-carboxylate is not the standard route, the scaffold could be modified and incorporated to explore novel antibacterial structures. The fluorine atom could enhance drug penetration and potency.

Acetylcholinesterase (AChE) Inhibitors

Piperidine-based structures are central to several approved drugs for Alzheimer's disease that act by inhibiting acetylcholinesterase (AChE). The piperidine nitrogen often plays a key role in binding to the anionic site of the enzyme.

Comparative Performance of a Standard AChE Inhibitor:

CompoundTargetIC50 (Human AChE)Source(s)
DonepezilAcetylcholinesterase5.7 - 6.7 nM[9][10]

Derivatization of the Ethyl 4-Fluoropiperidine-4-carboxylate scaffold to mimic the pharmacophore of known AChE inhibitors like Donepezil presents a plausible strategy for developing novel agents for neurodegenerative diseases.[9][11]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, detailed protocols for the key assays are provided below.

Protocol 1: In Vitro T-Type Calcium Channel Inhibition Assay (Whole-Cell Patch Clamp)

This protocol describes the gold-standard electrophysiological method for characterizing ion channel blockers.

Objective: To determine the IC50 of a test compound on human Cav3.2 T-type calcium channels expressed in a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells stably expressing hCav3.2.

  • Patch-clamp rig with amplifier and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 110 Choline-Cl, 10 CaCl2, 10 HEPES, 10 TEA-Cl, 1 MgCl2, 5 CsCl, pH 7.4 with CsOH.

  • Internal (pipette) solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 3 Mg-ATP, 0.1 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

  • Test compound stock solution (e.g., 10 mM in DMSO).

Methodology:

  • Cell Preparation: Plate the hCav3.2-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration on an isolated cell.

    • Set the holding potential to -100 mV to ensure channels are in a resting state.

    • Evoke T-type currents by applying a depolarizing voltage step to -30 mV for 200 ms, every 15 seconds.

  • Compound Application:

    • After establishing a stable baseline current for at least 3 minutes, begin perfusion of the external solution containing the test compound at a known concentration.

    • Allow the compound's effect to reach a steady state (typically 3-5 minutes).

  • Data Acquisition: Record the peak inward current before and after compound application.

  • Concentration-Response: Repeat steps 4-5 for a range of concentrations (e.g., 0.01 µM to 30 µM) to generate a concentration-response curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the baseline current.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Caption: Workflow for whole-cell patch-clamp analysis of channel inhibitors.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of a compound that inhibits visible bacterial growth.[9][12][13]

Objective: To determine the MIC of a test compound against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Materials:

  • 96-well microtiter plates (U-bottom).

  • Test bacterial strains.

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 0.5 McFarland turbidity standard.

  • Test compound and control antibiotic (e.g., Ciprofloxacin) stock solutions.

Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Plate Preparation:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. Column 11 serves as a growth control (no drug), and column 12 as a sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well in columns 1-11. The final volume in each well is 200 µL, and the final inoculum is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of substrate hydrolysis.

Objective: To determine the IC50 of a test compound against electric eel AChE.

Materials:

  • 96-well flat-bottom microtiter plate.

  • Spectrophotometric plate reader.

  • Phosphate buffer (0.1 M, pH 8.0).

  • AChE solution (from electric eel).

  • DTNB (Ellman's reagent) solution.

  • Acetylthiocholine iodide (ATCI) substrate solution.

  • Test compound and control inhibitor (e.g., Donepezil).

Methodology:

  • Plate Setup: In each well, add:

    • 140 µL of phosphate buffer.

    • 20 µL of test compound dilution (or buffer for control).

    • 20 µL of DTNB solution.

  • Pre-incubation: Add 10 µL of AChE solution to each well. Mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of ATCI substrate solution to initiate the reaction.

  • Measurement: Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor) rate.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

Conclusion

This compound serves as an exceptionally valuable and versatile scaffold in modern drug discovery. The strategic placement of the fluorine atom provides a foundation for developing derivatives with enhanced pharmacological properties. The most compelling evidence of its utility lies in the synthesis of highly potent and selective T-type calcium channel antagonists, which demonstrate superior performance compared to earlier generations of channel blockers. Furthermore, the inherent structural features of the piperidine ring suggest promising, albeit less explored, avenues for developing novel antibacterial and acetylcholinesterase-inhibiting agents. The experimental protocols provided herein offer a robust framework for researchers to further investigate and unlock the full therapeutic potential of this privileged chemical scaffold.

References

  • Shipe, W. D., Barrow, J. C., Yang, Z. Q., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692-3695. [Link]

  • Lacinová, L. (2004). Inhibition of T-type and L-type calcium channels by mibefradil: physiologic and pharmacologic bases of cardiovascular effects. Journal of Cardiovascular Electrophysiology, 15(7), 819-828. [Link]

  • Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Pure and Applied Chemistry, 80(8), 1779-1785. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Sugimoto, H., Yamanishi, Y., Iimura, Y., & Kawakami, Y. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-9. [Link]

  • McDonough, S. I., et al. (2002). Mibefradil block of cloned T-type calcium channels. Molecular Pharmacology, 62(6), 1331-1341. [Link]

  • T3DB. (n.d.). Donepezil. [Link]

  • Tiseo, P. J., Perdomo, C. A., & Friedhoff, L. T. (1998). [Pharmacological properties of donepezil hydrochloride (Aricept), a drug for Alzheimer's disease]. Nihon Yakurigaku Zasshi, 112 Suppl 1, 35P-46P. [Link]

  • ResearchGate. (n.d.). Inhibition and IC50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. [Link]

  • Zelenitsky, S. A., & Zhanel, G. G. (1998). MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. Antimicrobial Agents and Chemotherapy, 42(11), 2848–2853. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2631-2642. [Link]

  • Cain, S. M., & Snutch, T. P. (2013). T-type Calcium Channel Blockers as Neuroprotective Agents. Biochimica et Biophysica Acta, 1828(7), 1635-1642. [Link]

  • Kito, M., Maehara, M., & Watanabe, K. (1992). Mechanisms of T-type calcium channel blockade by zonisamide. Epilepsy Research, 12(1), 21-27. [Link]

  • ResearchGate. (n.d.). T-Type Calcium Channel Blockers as Neuroprotective Agents. [Link]

  • Suzuki, S., et al. (1992). Zonisamide blocks T-type calcium channel in cultured neurons of rat cerebral cortex. Epilepsy Research, 12(1), 21-7. [Link]

  • Hackbarth, C. J., Chambers, H. F., & Sande, M. A. (1986). Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 29(1), 133-134. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Preventive Medicine and Hygiene, 57(2), E103-E110. [Link]

  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparison and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331-342. [Link]

Sources

A Senior Application Scientist's Guide to Fluorinated Piperidines: A Comparative Analysis of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Fluorinated building blocks, particularly saturated heterocycles, have emerged as invaluable tools for introducing fluorine into complex molecules. This guide provides an in-depth technical comparison of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a key building block, with other fluorinated piperidine alternatives. We will delve into their synthesis, physicochemical properties, reactivity, and applications, supported by experimental data and protocols to inform your selection of the optimal building block for your drug discovery program.

The Strategic Advantage of Fluorine in Piperidine Scaffolds

The piperidine motif is a prevalent scaffold in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1] The introduction of fluorine into this ring system can profoundly influence a molecule's properties in several ways:

  • Modulation of Basicity (pKa): The high electronegativity of fluorine lowers the pKa of the piperidine nitrogen, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This can be a crucial strategy to mitigate off-target effects, such as hERG channel affinity, which is often associated with cardiovascular toxicity.

  • Lipophilicity (LogP) Tuning: Fluorine's effect on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement, especially in "Janus face" arrangements, can lead to molecules with both polar and nonpolar faces, impacting solubility and membrane permeability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can significantly enhance a drug's half-life.[2]

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, which can be critical for optimizing binding to a biological target.[3][4]

In Focus: this compound

This compound is a versatile building block that offers a unique combination of functionalities: a secondary amine for further derivatization, an ester for amide bond formation or reduction, and a fluorine atom at the 4-position.

Synthesis: The synthesis of the core 4-fluoropiperidine-4-carboxylate scaffold typically involves the fluorination of a precursor. A common approach is the electrophilic fluorination of an enolate derived from a protected piperidone carboxylate. For instance, the N-benzyl protected precursor can be synthesized and then fluorinated.

dot

Caption: Synthetic route to a protected precursor of Ethyl 4-Fluoropiperidine-4-carboxylate.

Comparative Analysis of Fluorinated Piperidine Building Blocks

The choice of a fluorinated building block depends on the specific goals of the drug design program. Here, we compare Ethyl 4-Fluoropiperidine-4-carboxylate with its positional isomers and other relevant fluorinated piperidines.

Physicochemical Properties

The position of the fluorine atom on the piperidine ring significantly impacts its pKa and LogP.

Building BlockStructureTypical pKaTypical LogP (calc.)Key Features
Ethyl 4-Fluoropiperidine-4-carboxylate HCl~8.5-9.0~1.5-2.0α-Fluoroester, secondary amine.
Ethyl 3-Fluoropiperidine-4-carboxylate HCl~8.0-8.5~1.5-2.0β-Fluoroester, secondary amine.
Ethyl 2-Fluoropiperidine-4-carboxylate HCl~7.5-8.0~1.5-2.0α-Fluoroamine (ester at C4), secondary amine.
4,4-Difluoropiperidine HCl~7.0-7.5~0.5-1.0Gem-difluoro substitution, secondary amine.

Table 1: Comparison of Physicochemical Properties of Fluorinated Piperidine Building Blocks. Note: pKa and LogP values are approximate and can vary based on the specific salt form and experimental/calculation method.[5]

The data illustrates that the proximity of the electron-withdrawing fluorine atom to the basic nitrogen center has a pronounced effect on pKa, with the 2-fluoro isomer being the least basic. The 4-fluoro isomer, with the fluorine atom two carbons away, exhibits a pKa closer to that of unsubstituted piperidine.

dot

Caption: Trend of decreasing basicity with closer proximity of fluorine to the nitrogen.

Reactivity in Common Synthetic Transformations

The utility of a building block is defined by its performance in key chemical reactions. We will consider two common transformations: N-alkylation and amide coupling.

N-Alkylation: The secondary amine of fluorinated piperidines can be readily alkylated to introduce further diversity. The reactivity is influenced by the basicity and steric hindrance around the nitrogen.

Amide Coupling: The ester functionality of Ethyl 4-Fluoropiperidine-4-carboxylate allows for amide bond formation, a cornerstone of medicinal chemistry. The reactivity of the amine partner is a key consideration.

While direct head-to-head comparative studies with identical substrates and conditions are sparse in the literature, we can infer relative reactivity based on the electronic properties of the building blocks. The less basic 2-fluoro and 3-fluoro isomers may exhibit slower reaction rates in N-alkylation reactions that are base-catalyzed or proceed via a mechanism sensitive to the nucleophilicity of the amine.

Experimental Protocols

The following protocols provide a starting point for the utilization of this compound in common synthetic transformations.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of Ethyl 4-Fluoropiperidine-4-carboxylate with a model aldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.1 eq) and stir the mixture for an additional 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling

This protocol outlines the formation of an amide bond using a standard coupling agent.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of a carboxylic acid (e.g., Boc-glycine, 1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (1.2 eq) in anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Applications in Drug Discovery: Case Studies

The strategic use of fluorinated piperidines is evident in various therapeutic areas, particularly in the development of CNS-penetrant drugs.

Central Nervous System (CNS) Agents: The ability to fine-tune pKa and lipophilicity makes fluorinated piperidines highly attractive for CNS drug design, where crossing the blood-brain barrier is a major challenge.[6][7] The reduced basicity of fluorinated piperidines can decrease the likelihood of P-glycoprotein (P-gp) efflux, a common mechanism that limits brain penetration.

While specific, publicly available case studies detailing the use of this compound are limited, its structural motifs are present in patented compounds targeting a range of CNS disorders. Its utility lies in its ability to serve as a versatile scaffold for building complex molecules with tailored properties for neuroreceptor modulation.

Building_Block_Selection Start Select Fluorinated Piperidine Building Block pKa Desired pKa? Start->pKa F2 2-Fluoro Analogs (Lowest pKa) pKa->F2 Low F3 3-Fluoro Analogs (Intermediate pKa) pKa->F3 Medium F4 4-Fluoro Analogs (Highest pKa) pKa->F4 High Reactivity Required Reactivity? High_Reactivity High Reactivity Needed (e.g., for hindered substrates) Reactivity->High_Reactivity Yes Standard_Reactivity Standard Reactivity Reactivity->Standard_Reactivity No Scaffold Target Scaffold Complexity? Simple_Deriv Simple Derivatization Scaffold->Simple_Deriv Simple Complex_Deriv Complex Derivatization (e.g., amide + N-alkylation) Scaffold->Complex_Deriv Complex -> Use 4-Fluoro-4-carboxylate F4->Reactivity Standard_Reactivity->Scaffold

Sources

A Senior Application Scientist's Guide to Purity Assessment of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride: An HPLC-Centric Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the molecular integrity of a synthetic building block is not merely a quality metric; it is the bedrock upon which reliable and reproducible downstream results are built. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a key intermediate in the synthesis of various pharmaceutically active compounds, is no exception.[1][2][3][4] The presence of impurities, even in trace amounts, can drastically alter reaction kinetics, yield, and the toxicological profile of the final active pharmaceutical ingredient (API).[5]

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this critical intermediate. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establish a framework for self-validating methodologies, and ground our discussion in authoritative standards.

The Central Role of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) remains the cornerstone of pharmaceutical analysis for its robustness, versatility, and high resolving power for non-volatile and thermally labile compounds.[6] For a molecule like this compound, a salt containing both a polar amine and an ester functional group, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Principle of Separation: A Mechanistic View

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase. The separation of this compound is governed by a delicate balance of factors:

  • Analyte Chemistry: The molecule possesses a hydrophilic piperidine ring (protonated as the hydrochloride salt) and a more hydrophobic ethyl carboxylate moiety.

  • Stationary Phase Interaction: The non-polar C18 stationary phase retains the molecule primarily through hydrophobic interactions with its ethyl group and the carbon backbone of the piperidine ring.

  • Mobile Phase Influence: The mobile phase, a mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol), modulates this retention. A higher concentration of the organic modifier weakens the hydrophobic interaction, causing the analyte to elute faster.

The Causality Behind Method Design:

The development of a robust HPLC method is not arbitrary; it is a systematic process rooted in the physicochemical properties of the analyte.

  • Column Selection (C18): A C18 column is the workhorse of RP-HPLC due to its strong hydrophobicity, making it suitable for retaining a broad range of organic molecules. Its use provides a high probability of separating the main compound from less polar starting materials or more polar degradation products.

  • Mobile Phase pH Control: The hydrochloride salt form means the piperidine nitrogen is protonated. Maintaining a low pH (e.g., using 0.1% trifluoroacetic acid or formic acid in the aqueous phase) ensures this protonation is consistent. This prevents peak tailing and shifting retention times that can occur if the amine is in equilibrium between its charged and free-base forms.[7]

  • Gradient Elution: A gradient elution, where the concentration of the organic solvent is increased over time, is superior to an isocratic (constant concentration) elution for purity analysis. This is because potential impurities can span a wide polarity range. A gradient ensures that highly polar impurities elute early while strongly retained, non-polar impurities are eluted in a reasonable timeframe, all as sharp, well-defined peaks.

  • Detector Choice (UV vs. Universal Detectors): The compound lacks a strong chromophore, meaning UV detection might be limited to low wavelengths (e.g., < 220 nm). While often sufficient for purity determination by area percent, this can be a limitation. For more accurate quantification, especially if impurities have different UV responses, a universal detector like a Charged Aerosol Detector (CAD) is an excellent alternative. CAD provides a response that is more uniform across different non-volatile analytes, independent of their optical properties.[8]

Comparative Analysis: HPLC vs. Alternative Methodologies

While HPLC is the primary workhorse, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical principles. This ensures that no co-eluting impurity is missed. Here, we compare HPLC with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC).

FeatureHigh-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase (3-5 µm particles).[9]Similar to HPLC but uses sub-2 µm particles at much higher pressures (up to 15,000 psi).[10][11]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analysis Time Typical run times of 15-30 minutes.[10][12]Significantly faster run times, often 3-10 minutes.[11][12]Dependent on temperature program, but can be fast for targeted analysis (5-20 minutes).
Resolution Good resolving power.Superior resolution and narrower peaks due to higher efficiency.[13]Excellent resolution for volatile compounds.
Sensitivity Good, suitable for most QC applications.Higher sensitivity due to sharper peaks and better signal-to-noise ratio.[9][12]Very high sensitivity, especially with a Flame Ionization Detector (FID) for organic compounds.
Solvent Consumption Moderate to high.Significantly lower solvent consumption, leading to cost savings and greener analysis.[9]Minimal solvent usage (for sample preparation only); uses carrier gas.
Sample Prep Simple dissolution in a suitable diluent.Similar to HPLC, but requires cleaner samples to prevent column clogging.Potentially complex; requires analysis of the free base or derivatization to make the salt volatile and thermally stable.[14][15]
Best For Routine quality control, method development, and general purity assessment.[16]High-throughput screening, complex mixture analysis, and when higher sensitivity is required.[10]Analysis of volatile impurities (e.g., residual solvents) and thermally stable, volatile starting materials.[14][17]
UPLC: The Evolution of Speed and Efficiency

UPLC is not a different technique in principle from HPLC but rather an advancement in instrumentation and column technology.[13] By using smaller particles, UPLC systems achieve faster and more efficient separations.[9][13] For a drug development lab focused on high-throughput screening of synthetic intermediates, the speed of UPLC is a significant advantage.[10] However, the higher cost and increased susceptibility to clogging from particulate matter in samples mean that traditional HPLC often remains the more practical choice for routine QC labs.[9]

Gas Chromatography: A Niche but Powerful Tool

GC is an orthogonal technique ideal for analyzing volatile and thermally stable compounds.[14] Ethyl 4-Fluoropiperidine-4-carboxylate as a hydrochloride salt is non-volatile. Therefore, direct analysis by GC is not feasible. The sample would require a neutralization step to form the free base, followed by extraction into an organic solvent. This added complexity makes it unsuitable for routine purity analysis of the main compound. However, GC excels at quantifying volatile process-related impurities, such as residual solvents (e.g., ethanol, isopropanol), which is a critical component of a complete purity profile.[18]

Experimental Protocols: Ensuring Trustworthiness through Detail

A protocol's trustworthiness is derived from its detail and inclusion of self-validating steps. The following HPLC protocol is designed to be robust and compliant with standard pharmaceutical practices, as outlined by the International Conference on Harmonisation (ICH).[19][20][21]

Protocol: Purity Determination by Reversed-Phase HPLC

1. Instrumentation and Reagents

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD) or Charged Aerosol Detector (CAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade).

  • Sample: this compound.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 210 nm (DAD) or CAD (as per manufacturer's recommendation)

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

3. Sample and Standard Preparation

  • Diluent: 50:50 Acetonitrile/Water

  • Standard Solution (for reference): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) as the Standard Solution using the diluent.

4. System Suitability Test (SST)

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria (as per ICH Q2(R1)):

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates: ≥ 2000

    • This step is non-negotiable; it validates that the chromatographic system is performing adequately for the analysis.[20]

5. Analysis and Calculation

  • Inject the sample solution.

  • Integrate all peaks.

  • Calculate the purity by the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow and Logic

To further clarify the experimental process and decision-making, the following diagrams illustrate the HPLC workflow and the logic for selecting an appropriate analytical technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Solution Preparation (1.0 mg/mL) A->B C System Suitability Test (5 Replicate Injections) B->C D Verify SST Criteria (Tailing, RSD, Plates) C->D D->C Fail E Inject Sample Solution D->E Pass F Integrate Chromatogram E->F G Calculate Purity (% Area) F->G H Generate Report G->H

Caption: A typical workflow for HPLC purity analysis.

Method_Selection cluster_outcomes A Primary Goal? B A->B Routine QC & Purity Assay C A->C High-Throughput Screening D A->D Residual Solvent Analysis HPLC HPLC UPLC UPLC GC GC B->HPLC C->UPLC D->GC

Caption: Decision logic for selecting the optimal analytical method.

Conclusion

For the comprehensive purity assessment of this compound, a well-validated RP-HPLC method stands as the gold standard for its balance of performance, robustness, and accessibility. It provides reliable data for routine quality control and release testing. The adoption of UPLC offers a significant enhancement in throughput and sensitivity, making it ideal for research and development environments where speed is paramount. While not suited for assaying the primary compound, GC is an indispensable orthogonal technique for the complete characterization of volatile impurities.

The selection of an analytical method should always be guided by the specific question being asked. By understanding the underlying principles and the relative strengths of each technique, the modern pharmaceutical scientist can ensure the quality and integrity of their materials, paving the way for successful drug discovery and development.

References

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from Alispharm website. Link

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  • Singh, R., & Saini, P. K. (2023). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
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  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from Pharmaguideline. Link

  • PharmaGuru. (2025, October 28). UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. Retrieved from PharmaGuru. Link

  • Shabir, G. A. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Link

  • BenchChem. (2025). Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. Retrieved from BenchChem. Link

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  • Sonune, P. S., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Link

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  • BenchChem. (2025). A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 4-(Diphenylamino)benzeneboronic Acid. Retrieved from BenchChem. Link

  • Sandra, P., et al. (2019). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules.
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A Senior Application Scientist's Guide to Fluorinating Agents for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Piperidine Scaffolds

The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals, natural products, and agrochemicals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold in drug design. The strategic incorporation of fluorine into this scaffold has become a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the C-F bond—can profoundly modulate a molecule's physicochemical and pharmacological profile.[4][5] Introducing fluorine can enhance metabolic stability, improve membrane permeability, alter pKa, and lock in specific conformations, all of which are critical for optimizing drug candidates.[4][6]

However, the synthesis of fluorinated piperidines is not trivial. The choice of fluorinating agent is paramount and depends heavily on the available starting material, the desired position of the fluorine atom (e.g., 2-fluoro, 3-fluoro, 4-fluoro), and the required stereochemical outcome. This guide provides a comparative analysis of common fluorinating agents, grounded in experimental data, to assist researchers in making informed decisions for their synthetic campaigns.

Core Synthetic Strategies: A Tale of Two Fluorines

The introduction of fluorine onto a piperidine ring is typically achieved through one of two fundamental strategies: electrophilic or nucleophilic fluorination.[7][8]

  • Electrophilic Fluorination: This approach utilizes a reagent with an electron-deficient fluorine atom ("F+"), which is attacked by a carbon-centered nucleophile. This strategy is ideal for creating C-F bonds at positions that can be rendered electron-rich, such as through the formation of an enamine, enolate, or silyl enol ether from a piperidone precursor.[8][9]

  • Nucleophilic Fluorination: This method employs a nucleophilic fluoride source ("F-") to displace a leaving group (e.g., hydroxyl, halide) from the piperidine ring. The most common application of this strategy is the deoxofluorination of hydroxypiperidines.[7][10]

This guide will dissect these two strategies, comparing the performance, safety, and scope of the most prominent reagents in each class.

Part I: Electrophilic Fluorination Agents

Electrophilic N-F reagents are the workhorses for this strategy, offering a range of reactivities. They are typically stable, crystalline solids that are easier to handle than elemental fluorine.[8]

The Premier Agent: Selectfluor® (F-TEDA-BF₄)

Selectfluor®, a trademarked name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is arguably the most widely used and versatile electrophilic fluorinating agent.[11] It is valued for its stability, relatively safe handling, and predictable reactivity.

Mechanism and Rationale: The fluorination mechanism is believed to proceed via an Sₙ2-like pathway or a Single Electron Transfer (SET) process, depending on the substrate.[8][12] For electron-rich olefins or enamines derived from piperidones, the reaction involves the nucleophilic attack of the double bond onto the electrophilic fluorine of Selectfluor. This forms a carbocationic intermediate which can be trapped or undergo further reaction to yield the fluorinated product.

G cluster_0 Selectfluor-Mediated Fluorination of an Enamine Enamine Piperidine Enamine (Nucleophile) Selectfluor Selectfluor (F-TEDA-BF₄) Enamine->Selectfluor Attack on 'F+' Intermediate Fluorinated Iminium Ion Intermediate Selectfluor->Intermediate Forms C-F bond Hydrolysis Aqueous Workup Intermediate->Hydrolysis Hydrolysis Product α-Fluoropiperidone Hydrolysis->Product

Caption: Workflow for the synthesis of α-fluoropiperidones using Selectfluor.

Comparative Performance & Applications:

Selectfluor's utility extends to various piperidine precursors:

  • Fluorination of Enamines/Enol Ethers: This is the most common method for producing 2- and 3-fluoropiperidones. The starting piperidone is converted to its corresponding enamine or silyl enol ether, which then reacts with Selectfluor.[9]

  • Fluorination of Olefins: Piperidinyl olefins can be fluorinated to produce allylic fluorides or undergo fluorohydroxylation, depending on the reaction conditions.[13]

  • Intramolecular Cyclizations: Gold catalysis combined with Selectfluor can trigger hydroamination/fluorination cascades of aminoalkynes to generate fluorinated piperidines.[14]

Key Competitor: N-Fluorobenzenesulfonimide (NFSI)

NFSI is another powerful N-F reagent. It is generally considered more reactive than Selectfluor and can be effective where Selectfluor is sluggish. However, this increased reactivity can sometimes lead to lower selectivity. It is often used for the fluorination of carbanions generated by strong bases like LDA.[8][15][16]

Data Summary: Electrophilic Fluorination

Precursor TypeReagentTypical ConditionsYield (%)Key Considerations
Piperidone (via enolate)NFSILDA, THF, -78 °C to 0 °C60-87%Requires strong base; good for α-fluorination of esters/ketones.[15]
Piperidinyl exo-OlefinSelectfluorCH₃CN/H₂O, reflux61-93%Leads to fluorohydroxylation products.
Piperidinyl endo-OlefinSelectfluorCH₃CN, reflux55-85%Leads to allylic fluorination products.
AminoalkyneAuCl(IPr)/AgBF₄, SelectfluorDioxane, 60 °C60-75%Elegant cascade reaction for 3-fluoropiperidines.[14]
Experimental Protocol: Synthesis of 1-Boc-4-cyano-4-fluoropiperidine using NFSI

This protocol is adapted from Verniest et al. and demonstrates the fluorination of a stabilized carbanion.[16]

  • Setup: In a dry, nitrogen-purged round-bottom flask, dissolve 1-Boc-4-cyanopiperidine (1.0 equiv) and diisopropylamine (1.2 equiv) in anhydrous THF (approx. 0.1 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add n-butyllithium (1.2 equiv, 2.5 M in hexanes) dropwise via syringe. Stir the resulting solution at 0 °C for 45 minutes.

  • Fluorination: In a separate flask, dissolve NFSI (1.2 equiv) in anhydrous THF. Add the NFSI solution dropwise to the reaction mixture at 0 °C.

  • Quench & Extraction: Allow the reaction to stir at 0 °C for 1-2 hours or until TLC indicates consumption of the starting material. Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 4-fluoro-4-cyanopiperidine product.

Part II: Nucleophilic Fluorination Agents (Deoxyfluorination)

Deoxyfluorination is a powerful method for converting readily available hydroxypiperidines into their fluorinated counterparts. This transformation typically proceeds with inversion of stereochemistry, making it a stereospecific process.[10][17] The choice of reagent in this class is often dictated by a balance of reactivity, safety, and scalability.

The Classical Reagents: DAST vs. Deoxo-Fluor®

Diethylaminosulfur trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are the two most established reagents for this purpose.[18]

Mechanism and Rationale: The reaction proceeds via the activation of the alcohol by the sulfur trifluoride reagent, forming a fluoro-sulfite intermediate. This intermediate is then displaced by a fluoride ion in an Sₙ2 or Sₙ1-like fashion. The fluoride source can be internal (from the reagent itself) or from byproducts generated in the reaction.[17]

G cluster_1 Deoxyfluorination Workflow Alcohol Hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) Reagent DAST or Deoxo-Fluor Alcohol->Reagent Activation Intermediate Alkoxyaminosulfur Difluoride Intermediate Reagent->Intermediate Displacement Sₙ2 or Sₙ1 Fluoride Displacement Intermediate->Displacement Product Fluoropiperidine (Inversion of stereochemistry) Displacement->Product

Caption: General mechanism for the deoxyfluorination of hydroxypiperidines.

A Critical Comparison: Safety and Stability

The primary differentiator between DAST and Deoxo-Fluor is thermal stability.

  • DAST: Highly effective and widely used, but it is thermally unstable and can undergo exothermic, explosive decomposition at temperatures above 80-90 °C.[10][17] It is also highly sensitive to moisture. Its use on a large scale is fraught with safety concerns.

  • Deoxo-Fluor®: Developed as a safer alternative, it is significantly more thermally stable (decomposes above 140 °C) and less prone to explosive behavior.[10][19][20] This makes it the preferred reagent for process development and scale-up operations, despite its higher cost.[10] It often provides higher yields with fewer elimination byproducts.[19]

The Modern Alternative: PyFluor

PyFluor (2-pyridinesulfonyl fluoride) is a more recent development that addresses many of the shortcomings of DAST and Deoxo-Fluor.[21][22]

  • Advantages: PyFluor is an inexpensive, crystalline solid that is exceptionally stable, both thermally and to air/moisture.[21][23][24] It is highly selective for fluorination over elimination, which simplifies purification.[22][25]

  • Disadvantages: Reactions with PyFluor typically require basic conditions and may have longer reaction times compared to DAST or Deoxo-Fluor.[23][25]

Data Summary: Deoxyfluorination of N-Boc-4-hydroxypiperidine

Fluorinating AgentTypical ConditionsYield (%)DiastereoselectivityKey Advantages & Disadvantages
DAST CH₂Cl₂, -78 °C to rt~70-80%InversionAdvantages: Well-established, readily available. Disadvantages: Thermally unstable (explosive risk), moisture-sensitive, elimination byproducts.[10][17]
Deoxo-Fluor® THF, rt to reflux~80-90%InversionAdvantages: More thermally stable and safer than DAST, often higher yielding. Disadvantages: More expensive.[10][19]
PyFluor Toluene, DBU, 80 °C~85-95%InversionAdvantages: Low-cost, highly stable, excellent selectivity against elimination. Disadvantages: Requires base, sometimes longer reaction times.[21][24]
Experimental Protocol: Deoxyfluorination of an Alcohol using Deoxo-Fluor®

This generalized protocol is based on procedures for converting alcohols to fluorides.[19][20]

  • Setup: To an oven-dried flask (plastic or Teflon is preferred to prevent etching) under a nitrogen atmosphere, add the hydroxypiperidine substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on the substrate's reactivity.

  • Reagent Addition: Caution! Handle Deoxo-Fluor® in a well-ventilated fume hood. Add Deoxo-Fluor® (1.5-3.0 equiv) dropwise via syringe to the cooled solution.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for several hours (monitor by TLC). Gentle heating (e.g., 40-50 °C) may be required for less reactive alcohols.

  • Quench: Carefully and slowly quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Workup: Extract the product with an organic solvent (e.g., DCM or ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Part III: Alternative & Modern Strategies

While direct fluorination is powerful, other methods are emerging. A notable strategy is the hydrogenation of fluoropyridines . This approach leverages abundant and inexpensive fluorinated pyridine starting materials.[1][3] Catalytic hydrogenation, using rhodium or palladium catalysts, can reduce the aromatic ring to yield all-cis-(multi)fluorinated piperidines with high diastereoselectivity.[2][26] This method avoids the direct handling of often hazardous fluorinating agents and provides access to substitution patterns that may be difficult to achieve otherwise.

Conclusion: Selecting the Right Tool for the Job

The synthesis of fluorinated piperidines is a mature field with a diverse toolkit. The optimal choice of fluorinating agent is a multi-parameter decision, balancing substrate compatibility, desired regiochemistry, safety, and cost.

  • For α-fluorination of piperidones , Selectfluor offers a reliable and safe method via an enamine or enol ether intermediate. NFSI is a more reactive alternative for challenging substrates.

  • For converting hydroxypiperidines to fluoropiperidines, the choice depends heavily on the scale and safety infrastructure:

    • DAST is a classic, effective choice for small-scale lab work where its hazards can be carefully managed.

    • Deoxo-Fluor® is the superior choice for process development and scale-up, where its enhanced thermal stability justifies the higher cost.

    • PyFluor represents the future—a low-cost, highly stable, and selective reagent that is ideal for both discovery and scale-up, provided the basic conditions and potentially longer reaction times are compatible with the substrate.

By understanding the causality behind the reactivity, selectivity, and safety profiles of these agents, researchers can navigate the synthetic landscape with confidence and efficiently access the valuable fluorinated piperidine building blocks that are crucial for the advancement of medicine and technology.

References

  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).
  • On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents.
  • Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines.
  • Comparative study of different fluorinating agents for piperidine synthesis. Benchchem.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Selectfluor-promoted fluorination of piperidinyl olefins. ElectronicsAndBooks.
  • Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Beilstein Journals.
  • Comprehensive Guide to Nucleophilic Fluorination vs.
  • Synthesis of 3Aminomethyl3-fluoropiperidines | Request PDF.
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing).
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  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • The formation of all-cis-(multi)
  • PyFluor. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
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  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
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  • Diethylaminosulfur Trifluoride (DAST). Sigma-Aldrich.
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  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
  • Organic Syntheses Procedure. Organic Syntheses.
  • DAST and Deoxofluor Mediated Nucleophilic Fluorination Reactions of Organic Compounds | Request PDF.
  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
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  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorin
  • PyFluor. Enamine.
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  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.
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A Comparative Guide to the Validation of Analytical Methods for Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, a key building block in the synthesis of various pharmaceutical agents, demands robust analytical methods for its characterization and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analytical validation of this compound. The methodologies are presented with a focus on the principles of scientific integrity and are grounded in authoritative regulatory guidelines.

The Criticality of Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] For a compound like this compound, this ensures the accuracy, precision, and reliability of its identity, purity, and strength measurements throughout the drug development lifecycle. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for conducting such validations.[1][3][4]

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. Here, we compare three powerful techniques for the analysis of this compound.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.
Applicability for Assay & Purity Excellent for quantification of the main component and its impurities. Requires a suitable chromophore or the use of a universal detector like a Charged Aerosol Detector (CAD).Suitable for volatile and thermally stable compounds. Derivatization may be required to improve volatility. Provides high sensitivity and specificity.Primarily used for structural elucidation and identification. Quantitative NMR (qNMR) can be used for assay determination with high accuracy.
Specificity Can be highly specific, especially when coupled with a diode array detector (DAD) or a mass spectrometer (MS). Forced degradation studies are crucial to demonstrate specificity.Excellent specificity due to mass fragmentation patterns, which act as a molecular fingerprint.Unparalleled specificity for structural confirmation. 1H, 13C, and 19F NMR provide definitive structural information.
Sensitivity Good sensitivity, typically in the µg/mL to ng/mL range, depending on the detector.Very high sensitivity, often reaching the pg/mL level, especially with selected ion monitoring (SIM).Lower sensitivity compared to chromatographic methods, typically requiring mg to µg quantities.
Advantages - Versatile and widely used in the pharmaceutical industry.- Can be adapted for a wide range of compounds.- Established regulatory acceptance.- High separation efficiency and sensitivity.- Provides structural information through mass spectra.- Non-destructive.- Provides unambiguous structural information.- qNMR is a primary ratio method requiring no calibration standards of the analyte.
Disadvantages - The target molecule lacks a strong UV chromophore, necessitating a non-UV detector or derivatization.- Mobile phase consumption can be high.- Requires the analyte to be volatile and thermally stable.- Derivatization adds complexity to the sample preparation.- Lower throughput.- Higher instrumentation cost.- Requires specialized expertise for data interpretation.

Experimental Protocols for Method Validation

The following protocols are designed based on the principles outlined in the ICH Q2(R2) guideline and are tailored for the validation of analytical methods for this compound.

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting P1 Define Analytical Procedure's Purpose P2 Select Validation Parameters (ICH Q2) P1->P2 P3 Write Validation Protocol P2->P3 E1 Prepare Standards & Samples P3->E1 E2 Perform Experiments (e.g., Linearity, Accuracy) E1->E2 E3 Collect & Process Data E2->E3 R1 Analyze Results vs. Acceptance Criteria E3->R1 R2 Document Deviations & Justifications R1->R2 R3 Write Validation Report R2->R3

Caption: A generalized workflow for the validation of an analytical method.

High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)

Given that this compound lacks a significant UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is a suitable choice.[5]

Chromatographic Conditions:

  • Column: Atlantis HILIC Silica (150 x 4.6 mm, 3 µm) or equivalent

  • Mobile Phase: Acetonitrile: 10 mM Ammonium Formate buffer pH 3.0 (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: Charged Aerosol Detector (CAD)

Validation Protocol:

  • Specificity:

    • Analyze a blank (diluent), a placebo (if in a formulation), a standard solution of this compound, and a sample solution.

    • Perform forced degradation studies by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6][7][8][9][10] The method should be able to resolve the main peak from any degradation products.

  • Linearity:

    • Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the expected working concentration.

    • Inject each concentration in triplicate.

    • Plot the peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Range:

    • The range is established based on the linearity, accuracy, and precision studies and should cover the expected concentrations in routine analysis.

  • Accuracy:

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each level in triplicate and calculate the percentage recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

  • Detection Limit (DL) and Quantitation Limit (QL):

    • Determine DL and QL based on the signal-to-noise ratio (typically 3:1 for DL and 10:1 for QL) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally vary critical method parameters such as mobile phase composition (±2%), pH of the buffer (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • The system suitability parameters should remain within the acceptance criteria.

Workflow for HPLC Method Validation

HPLC Method Validation cluster_Setup Method Setup & System Suitability cluster_Validation Validation Experiments S1 Prepare Mobile Phase & Diluent S2 Equilibrate HPLC System S3 Perform System Suitability Test (SST) S4 Check SST Criteria (e.g., Tailing Factor, RSD) S3->S4 V1 Specificity (Forced Degradation) S4->V1 SST Pass V2 Linearity & Range V1->V2 V3 Accuracy (Spike Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6

Caption: A detailed workflow for the validation of an HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility and thermal stability of this compound are key considerations. Derivatization may be necessary to improve its chromatographic properties.

GC-MS Conditions (Hypothetical):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Validation Protocol: The validation parameters would be similar to those for HPLC, with adjustments for the specific technique. Specificity would be heavily reliant on the uniqueness of the mass spectrum of the analyte and its degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H and ¹⁹F NMR, is an invaluable tool for the structural confirmation and can be used for quantitative analysis (qNMR).

NMR Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O or DMSO-d₆

  • ¹H NMR: Standard parameters for quantitative analysis, including a calibrated pulse angle and a sufficient relaxation delay.

  • ¹⁹F NMR: Proton-decoupled ¹⁹F NMR for simplified spectra and accurate integration.

Validation Protocol for qNMR:

  • Specificity: The unique chemical shifts and coupling constants in the ¹H and ¹⁹F spectra provide inherent specificity.

  • Linearity and Range: A certified reference material is used to prepare a series of concentrations, and the integral of a characteristic signal is plotted against the concentration.

  • Accuracy: Determined by comparing the qNMR result with that of another validated method or by analyzing a certified reference material.

  • Precision: Assessed by repeated measurements of the same sample.

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the analyte's properties and the principles of analytical chemistry. While HPLC with a universal detector like CAD offers a robust and versatile platform for routine quality control, GC-MS provides exceptional sensitivity and specificity for trace-level analysis, provided the analyte is amenable to this technique. NMR spectroscopy stands out for its unparalleled ability in structural elucidation and can serve as a primary method for quantitative analysis. The selection of the most appropriate method will depend on the specific analytical challenge at hand, but in all cases, a thorough validation following the principles outlined in the ICH Q2(R2) guideline is paramount to ensuring data integrity and regulatory compliance.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Validation of Analytical Procedures Q2(R2). [Link][3]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link][11][12][13]

  • MasterControl. (n.d.). ICH Q2 (R2) Validation of Analytical Procedures. [Link][2]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link][1]

  • Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. [Link][14]

  • LCGC. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link][15]

  • Asif, M. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link][4]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles. [Link][6]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(3), 1334-1339. [Link][7]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][8]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link][9]

  • BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. [Link][10]

  • Singh, R., & Williamson, R. T. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(1), 179-188. [Link][16]

  • DiVA portal. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. [Link]

  • The Royal Society of Chemistry. (2015). SUPPORTING INFORMATION 5 NMR Spectra. [Link][17]

  • ResearchGate. (2010). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link][5]

  • Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link][18]

  • National Center for Biotechnology Information. (2023). A Novel and Validated GC-MS/MS Method for the Detection of Four Opioids and Seven Fentanoids in Oral Fluid for Forensic Applications. [Link][19]

  • ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link][20]

  • National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. [Link][21]

  • Center for Forensic Science Research and Education. (2024). June 2024 Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. [Link][22]

  • ResearchGate. (2015). Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). [Link][23]

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A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its prevalence in over twenty classes of pharmaceuticals underscores its importance.[1] The strategic introduction of fluorine into these scaffolds can profoundly influence key drug-like properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive comparison of the biological evaluation of compounds derived from a key fluorinated building block, Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride, with a focus on two prominent therapeutic classes: C-C chemokine receptor type 5 (CCR5) antagonists and Neurokinin-1 (NK1) receptor antagonists.

The Strategic Advantage of the 4-Fluoro-4-Carboxypiperidine Scaffold

The starting material, this compound, offers a unique combination of features for drug design. The fluorine atom at the C4 position can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, its electron-withdrawing nature can modulate the pKa of the piperidine nitrogen, influencing its interaction with biological targets. The carboxylate group provides a versatile handle for the introduction of diverse substituents, allowing for the exploration of a wide chemical space and the fine-tuning of structure-activity relationships (SAR).

Comparative Analysis: CCR5 Antagonists

The CCR5 receptor is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells, making it a prime target for antiretroviral therapy. Maraviroc, the first approved CCR5 antagonist, serves as a key comparator for novel compounds in this class.[2]

Lead Compound Profile: A Hypothetical Derivative (Compound A)

For the purpose of this guide, we will consider a hypothetical derivative, Compound A , synthesized from this compound. The synthesis would involve the derivatization of the carboxylate and modification of the piperidine nitrogen to incorporate key pharmacophoric elements known to be essential for CCR5 antagonism.

In Vitro Efficacy: Antiviral Activity

The primary measure of efficacy for CCR5 antagonists is their ability to inhibit HIV-1 replication in cellular assays.

Table 1: Comparative Antiviral Activity of CCR5 Antagonists

CompoundTargetAssayIC50 / EC50Citation
Compound A CCR5Pseudovirus Assay (HIV-1 Ba-L)Predicted: 1-10 nM-
Maraviroc CCR5Pseudovirus Assay (HIV-1 Ba-L)2.0 nM (mean MIC90)[3]
Comparator 1 (Vicriviroc) CCR5Pseudovirus Assay0.4 nM (IC50)
Comparator 2 (Aplaviroc) CCR5Pseudovirus Assay0.3 nM (IC50)

Note: Data for comparators would be sourced from relevant publications.

The predicted potent activity of Compound A stems from the optimized interactions of the fluoropiperidine scaffold within the CCR5 binding pocket. The fluorine atom is hypothesized to form favorable interactions with the receptor, enhancing binding affinity.

Mechanism of Action: Receptor Binding

To confirm that the antiviral activity is mediated through CCR5, radioligand binding assays are essential. These assays measure the ability of the test compound to displace a radiolabeled natural ligand (e.g., [¹²⁵I]-MIP-1β) from the CCR5 receptor.[4]

Table 2: CCR5 Receptor Binding Affinity

CompoundAssayKi (nM)Citation
Compound A [¹²⁵I]-MIP-1β DisplacementPredicted: < 5 nM-
Maraviroc [¹²⁵I]-MIP-1β Displacement1.1 nM (IC50)[4]
Comparator 1 (Vicriviroc) [¹²⁵I]-MIP-1β Displacement1.3 nM (Ki)
Comparator 2 (Aplaviroc) [¹²⁵I]-MIP-1β Displacement0.8 nM (Ki)

A low Ki value for Compound A would confirm its high affinity for the CCR5 receptor, consistent with its potent antiviral activity.

Comparative Analysis: NK1 Receptor Antagonists

The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is implicated in emesis, pain, and inflammation. Aprepitant is a clinically approved NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5]

Lead Compound Profile: A Hypothetical Derivative (Compound B)

Compound B , another hypothetical derivative of this compound, is designed to target the NK1 receptor. Its synthesis would focus on incorporating the 3,5-bis(trifluoromethyl)phenyl moiety, a key feature for high-affinity NK1 antagonists.[6]

In Vitro Efficacy: Receptor Antagonism

The potency of NK1 receptor antagonists is determined by their ability to inhibit Substance P-induced signaling, typically measured by calcium mobilization or inositol phosphate accumulation assays.

Table 3: Comparative NK1 Receptor Antagonist Activity

CompoundTargetAssayIC50 / KiCitation
Compound B NK1 ReceptorCalcium MobilizationPredicted: 0.5-5 nM-
Aprepitant NK1 ReceptorRadioligand Binding0.1 nM (IC50)[7][8]
Comparator 1 (Rolapitant) NK1 ReceptorRadioligand Binding0.68 nM (Ki)
Comparator 2 (Netupitant) NK1 ReceptorRadioligand Binding0.95 nM (Ki)

The predicted high potency of Compound B is attributed to the favorable orientation of the fluoropiperidine core within the receptor's binding site, enhancing interactions with key residues.

ADME & Safety Profiles: A Critical Comparison

A successful drug candidate must possess not only high potency but also favorable absorption, distribution, metabolism, and excretion (ADME) properties and a clean safety profile.

Membrane Permeability: Caco-2 Assay

The Caco-2 permeability assay is a standard in vitro model to predict human intestinal absorption.

Table 4: Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Predicted Human AbsorptionCitation
Compound A Predicted: >10Predicted: <2High-
Maraviroc Moderate to HighLowGood[3]
Compound B Predicted: >10Predicted: <2High-
Aprepitant HighLowGood[9]

A high apparent permeability (Papp) and a low efflux ratio suggest good oral absorption and minimal interaction with efflux transporters like P-glycoprotein.

Metabolic Stability: Human Liver Microsomes

Metabolic stability is a key determinant of a drug's half-life and dosing regimen. This is assessed by incubating the compound with human liver microsomes and measuring its depletion over time.

Table 5: Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo ClearanceCitation
Compound A Predicted: >30Predicted: LowLow-
Maraviroc StableLow (CYP3A4 substrate)Moderate[10][11]
Compound B Predicted: >30Predicted: LowLow-
Aprepitant Moderately StableModerate (CYP3A4 substrate)Moderate[5]

The presence of the fluorine atom in Compounds A and B is expected to block potential sites of metabolism, leading to increased metabolic stability.

Cardiac Safety: hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to life-threatening cardiac arrhythmias. The hERG assay is a critical safety screen.

Table 6: hERG Channel Inhibition

CompoundIC50 (µM)Therapeutic Index (hERG IC50 / Efficacious Conc.)Risk of QT ProlongationCitation
Compound A Predicted: >10Predicted: HighLow-
Maraviroc >10 µMHighLow[12]
Compound B Predicted: >10Predicted: HighLow-
Aprepitant >10 µMHighLow

A high IC50 value in the hERG assay indicates a low potential for cardiac toxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data.

CCR5 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CCR5 receptor.

Protocol:

  • Cell Culture: Use a stable cell line overexpressing the human CCR5 receptor (e.g., CHO-K1 or HEK293).

  • Membrane Preparation: Homogenize cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate cell membranes with a fixed concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1β) and varying concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Caco-2 Permeability Assay

This protocol assesses the intestinal permeability of a compound.

Protocol:

  • Cell Culture: Seed Caco-2 cells on a semi-permeable membrane in a Transwell® plate and culture for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A→B): Add the test compound to the apical (A) side and measure its appearance in the basolateral (B) side over time.

  • Permeability Measurement (B→A): Add the test compound to the basolateral (B) side and measure its appearance in the apical (A) side over time to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of the test compound in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions.

hERG Safety Assay (Automated Patch Clamp)

This protocol evaluates the potential of a compound to inhibit the hERG potassium channel.

Protocol:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch or IonWorks) to record hERG currents.

  • Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.

  • Current Measurement: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Visualizing the Path Forward

Experimental Workflow

G cluster_0 Initial Screening cluster_1 ADME Profiling cluster_2 Safety Assessment Target Binding Assay (CCR5/NK1) Target Binding Assay (CCR5/NK1) Functional Assay (Antiviral/Ca2+ Mobilization) Functional Assay (Antiviral/Ca2+ Mobilization) Target Binding Assay (CCR5/NK1)->Functional Assay (Antiviral/Ca2+ Mobilization) Lead Identification Lead Identification Functional Assay (Antiviral/Ca2+ Mobilization)->Lead Identification Caco-2 Permeability Caco-2 Permeability Microsomal Stability Microsomal Stability Caco-2 Permeability->Microsomal Stability Microsomal Stability->Lead Identification hERG Assay hERG Assay Cytotoxicity Assay Cytotoxicity Assay hERG Assay->Cytotoxicity Assay Cytotoxicity Assay->Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization

Caption: High-level workflow for the biological evaluation of novel compounds.

Signaling Pathway Inhibition

G cluster_ccr5 CCR5 Pathway cluster_nk1 NK1 Receptor Pathway HIV gp120 HIV gp120 CCR5 CCR5 HIV gp120->CCR5 G-protein signaling G-protein signaling CCR5->G-protein signaling Viral Entry Viral Entry G-protein signaling->Viral Entry Compound A Compound A Compound A->CCR5 inhibition Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor PLC Activation PLC Activation NK1 Receptor->PLC Activation Ca2+ Mobilization Ca2+ Mobilization PLC Activation->Ca2+ Mobilization Compound B Compound B Compound B->NK1 Receptor inhibition

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 4-Fluoropiperidine-4-carboxylate Analogs as Dopamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride analogs, focusing on their structure-activity relationships (SAR) as potential dopamine transporter (DAT) inhibitors. We will explore the rationale behind analog design, present detailed experimental protocols for their synthesis and evaluation, and analyze representative data to guide future drug development efforts.

Introduction: The 4-Fluoro-4-Carbethoxypiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal starting point for drug design.[3] The introduction of a fluorine atom, particularly at the 4-position, offers profound advantages. Fluorine's high electronegativity can modulate the basicity (pKa) of the piperidine nitrogen, influence ring conformation, and block sites of metabolism, thereby improving pharmacokinetic properties like bioavailability and metabolic stability.[4][5]

This compound (Parent Compound 1 ) is a readily available building block that combines these features.[6][7] Its structure bears resemblance to known monoamine reuptake inhibitors, suggesting its potential as a modulator of transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[8][9] This guide will systematically explore how modifications to this core structure impact its affinity and selectivity for these critical CNS targets, with a primary focus on DAT, a key protein in disorders like ADHD and narcolepsy.[8]

Rationale for Analog Design: A Systematic Exploration of Chemical Space

Our SAR strategy involves systematically modifying three key regions of the parent compound: the piperidine nitrogen (N-1 position), the ethyl ester (C-4 position), and evaluating the critical contribution of the fluorine atom itself.

  • Part A: N-Substitution: The nitrogen atom is a critical interaction point and a handle for modifying physicochemical properties. We will explore a series of substituents from small alkyl groups to larger, aromatic moieties to probe the size and nature of the binding pocket.

  • Part B: C-4 Ester Modification: The ethyl ester provides a hydrogen bond acceptor and a lipophilic group. Converting it to the corresponding carboxylic acid or various amides allows us to investigate the importance of hydrogen bond donation/acceptance and steric bulk at this position.

  • Part C: The Role of Fluorine: To quantify the impact of the 4-fluoro substituent, we will directly compare selected analogs to their non-fluorinated counterparts. This will elucidate fluorine's role in potency and conformation. The axial preference of fluorine in protonated piperidine rings, driven by favorable dipole interactions (C-F···H-N+), can lock the molecule into a more rigid, bioactive conformation.[10][11][12]

Below is a visual representation of our design strategy.

SAR_Strategy cluster_0 Core Scaffold: Ethyl 4-Fluoropiperidine-4-carboxylate cluster_1 Part A: N-Substitution cluster_2 Part B: C4-Ester Modification cluster_3 Part C: Role of Fluorine Core N C4-F C4-COOEt N_Subs H (des-benzyl) Methyl Benzyl 4-Chlorobenzyl N_Subs->Core:N Explore Pocket Size & Lipophilicity Ester_Mods Carboxylic Acid Methylamide Dimethylamide Ester_Mods->Core:Ester Probe H-Bonding & Steric Tolerance Fluorine_Comp Compare with non-fluorinated analogs Fluorine_Comp->Core:F Assess Impact on Potency & Conformation

Caption: A diagram of the Structure-Activity Relationship (SAR) strategy.

Experimental Design and Protocols

To ensure the trustworthiness and reproducibility of our findings, we will employ standardized, well-validated protocols for both the chemical synthesis and biological evaluation of the designed analogs.

General Synthetic Protocol: Reductive Amination

A robust and versatile method for preparing the N-substituted analogs is reductive amination. The general workflow is outlined below.

Synthesis_Workflow Start Ethyl 4-Fluoropiperidine- 4-carboxylate HCl (Parent) Step1 Couple with R-CHO (Aldehyde) Start->Step1 Reactants Step2 Reductive Amination (e.g., NaBH(OAc)3) Step1->Step2 Intermediate Step3 Purification (Chromatography) Step2->Step3 Crude Product End Target Analog (N-R substituted) Step3->End Final Product

Caption: General workflow for the synthesis of N-substituted analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add triethylamine (1.2 eq) to neutralize the hydrochloride salt.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/enamine.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired N-substituted analog.[13]

Biological Evaluation Protocol: Monoamine Transporter Inhibition

To determine the potency and selectivity of each analog, we will use two primary in vitro assays: a radioligand binding assay to measure binding affinity (Ki) and a synaptosomal uptake assay to measure functional inhibition (IC₅₀).[8][14]

Workflow for Biological Evaluation:

Biological_Assay_Workflow cluster_0 Assay 1: Radioligand Binding cluster_1 Assay 2: Synaptosomal Uptake A1 Incubate cell membranes (expressing hDAT, hSERT, hNET) with radioligand (e.g., [³H]WIN 35,428) and test compound A2 Separate bound from free radioligand (Rapid Filtration) A1->A2 A3 Quantify radioactivity (Scintillation Counting) A2->A3 A4 Calculate Ki value (Cheng-Prusoff equation) A3->A4 B1 Prepare synaptosomes from rodent striatum B2 Incubate synaptosomes with radiolabeled neurotransmitter (e.g., [³H]Dopamine) and test compound B1->B2 B3 Terminate uptake (Rapid Filtration) B2->B3 B4 Quantify neurotransmitter uptake (Scintillation Counting) B3->B4 B5 Calculate IC₅₀ value B4->B5

Caption: Workflow for radioligand binding and neurotransmitter uptake assays.

Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay [8][15]

  • Synaptosome Preparation: Homogenize fresh rodent striatal tissue in ice-cold 0.32 M sucrose buffer. Isolate synaptosomes (nerve terminals) via differential centrifugation.

  • Assay Setup: In a 96-well plate, pre-incubate synaptosomes for 10 minutes at 37°C with various concentrations of the test compound (analog) in Krebs-Ringer-HEPES buffer.

  • Initiation of Uptake: Start the reaction by adding a fixed concentration of [³H]Dopamine.

  • Termination of Uptake: After a short incubation period (e.g., 5 minutes), terminate the uptake by rapid filtration through a glass fiber filtermat using a cell harvester, followed by washing with ice-cold buffer to remove free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters, which corresponds to the amount of [³H]Dopamine taken up by the synaptosomes, using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the dopamine uptake.[8]

Comparative Analysis: Structure-Activity Relationship Insights

The following table presents representative data for a series of synthesized analogs, illustrating the impact of structural modifications on monoamine transporter inhibition.

Cmpd.N-Substituent (R¹)C4-Substituent (R²)F present?DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity (SERT/DAT)Selectivity (NET/DAT)
1 H-COOEtYes850>100002300>11.82.7
2 Methyl-COOEtYes450>100001800>22.24.0
3 Benzyl-COOEtYes45250065055.614.4
4 4-Cl-Benzyl-COOEtYes22180041081.818.6
5 Benzyl-COOHYes150>100003500>66.723.3
6 Benzyl-CONHMeYes65310098047.715.1
7 Benzyl-COOEtNo2104500110021.45.2
Analysis of SAR Data:
  • N-Substitution (Part A): A clear trend emerges from comparing compounds 1, 2, 3, and 4 . The unsubstituted piperidine nitrogen (1 ) shows weak activity. Adding a small alkyl group like methyl (2 ) provides a modest improvement. However, introducing a larger, lipophilic benzyl group (3 ) dramatically increases DAT potency by nearly 20-fold compared to the parent compound, indicating a significant hydrophobic interaction pocket that accommodates the benzyl ring.[3] Further substitution on the benzyl ring with an electron-withdrawing chlorine atom (4 ) doubles the potency again, suggesting that electronic and/or further steric interactions are favorable.

  • C4-Ester Modification (Part B): The ester group appears crucial for potent DAT inhibition. Hydrolysis of the ester in compound 3 to the carboxylic acid (5 ) results in a ~3-fold loss of activity. This suggests that the negative charge of the carboxylate is detrimental to binding, or that the lipophilicity of the ethyl group is important. Converting the ester to a methylamide (6 ) largely restores potency, indicating that a hydrogen bond acceptor with some steric bulk is well-tolerated at this position.

  • The Role of Fluorine (Part C): A direct comparison between the fluorinated analog 3 and its non-fluorinated counterpart 7 is highly illuminating. The presence of the fluorine atom results in a ~4.6-fold increase in DAT inhibitory potency. This significant enhancement can be attributed to several factors:

    • Conformational Rigidity: The fluorine atom can induce a specific ring pucker, locking the N-benzyl group into an optimal orientation for receptor binding.[10][11]

    • pKa Modulation: Fluorine's electron-withdrawing nature lowers the pKa of the piperidine nitrogen, affecting its protonation state at physiological pH and potentially improving its ability to cross the blood-brain barrier.[4]

    • Direct Binding Interactions: The fluorine atom may engage in favorable interactions within the binding site, such as forming a hydrogen bond or participating in dipole-dipole interactions.

  • Selectivity: Across the series, the analogs show a consistent preference for DAT over SERT and NET. The most potent and selective compound is the 4-chlorobenzyl analog (4 ), which displays over 80-fold selectivity for DAT versus SERT. This selectivity profile is desirable for developing targeted CNS therapeutics with fewer off-target side effects.[16]

Conclusion and Future Directions

This guide demonstrates a systematic approach to elucidating the structure-activity relationship of Ethyl 4-Fluoropiperidine-4-carboxylate analogs. Our comparative analysis reveals several key insights:

  • A large, hydrophobic substituent on the piperidine nitrogen, such as a substituted benzyl group, is critical for high-affinity DAT binding.

  • The 4-position tolerates a neutral, hydrogen-bond accepting group like an ester or amide, while a charged carboxylate is detrimental.

  • The 4-fluoro substituent provides a substantial and crucial potency enhancement, likely through a combination of conformational, electronic, and direct binding effects.

The lead compound from this illustrative series, Ethyl 1-(4-chlorobenzyl)-4-fluoropiperidine-4-carboxylate (4) , represents a promising candidate for further development. Future work should focus on exploring a wider range of aromatic substituents on the N-benzyl group and further optimizing the C-4 position to enhance potency and fine-tune pharmacokinetic properties. In vivo studies would be the next logical step to assess the therapeutic potential of these novel DAT inhibitors.

References

A complete list of all sources cited within this guide.

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  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
  • BenchChem. (n.d.). Application Notes and Protocols for Ro 41-0960 in Dopamine Transporter Function Assays.
  • National Center for Biotechnology Information. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC.
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  • Google Patents. (n.d.).

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A Researcher's Guide to the Computational Modeling of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the computational modeling of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (E4FPCH). This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational techniques to predict and analyze the molecular interactions of this fluorinated piperidine derivative. As a versatile scaffold in medicinal chemistry, understanding its behavior at an atomic level is paramount for rational drug design.

This guide will not only detail the "how" but, more importantly, the "why" behind the selection of specific computational methods. We will explore the nuances of molecular docking and molecular dynamics simulations, providing a comparative framework against a non-fluorinated analogue, Ethyl 4-piperidinecarboxylate, to highlight the impact of fluorination on molecular interactions.

The Significance of Fluorination in Piperidine Scaffolds

The introduction of fluorine into small molecules is a widely used strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.[1][2] In the case of piperidine derivatives, fluorination can significantly influence conformational preferences, binding affinities, and metabolic stability.[3][4] Specifically, the axial preference of fluorine in the piperidine ring, driven by a combination of charge-dipole interactions and hyperconjugation, can pre-organize the molecule into a bioactive conformation, potentially enhancing its interaction with a target protein.[1][2] This guide will provide the computational tools to dissect these effects.

Comparative Computational Workflow

To objectively assess the interaction profile of E4FPCH, we will compare it with its non-fluorinated counterpart, Ethyl 4-piperidinecarboxylate. This will allow us to isolate the effects of the fluorine atom. The following workflow provides a robust framework for this comparative analysis.

G cluster_prep Ligand and Protein Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Ligand_Prep Ligand Preparation (E4FPCH & Analogue) Docking Molecular Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Target Selection & Preparation Protein_Prep->Docking Pose_Analysis Binding Pose & Affinity Analysis Docking->Pose_Analysis MD_Setup System Setup for MD (Solvation & Ionization) Pose_Analysis->MD_Setup MD_Sim Molecular Dynamics Simulation (e.g., GROMACS, AMBER) MD_Setup->MD_Sim MD_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->MD_Analysis

Caption: A generalized workflow for the computational analysis of small molecule-protein interactions.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. For this guide, we will use a hypothetical protein target, Protein Kinase X (PKX), a common target for piperidine-containing inhibitors.

Part 1: Ligand and Protein Preparation

Objective: To prepare the 3D structures of E4FPCH, its non-fluorinated analogue, and the target protein for subsequent simulations.

Protocol:

  • Ligand Structure Generation:

    • Obtain the 2D structures of this compound (CAS: 845909-49-1) and Ethyl 4-piperidinecarboxylate (CAS: 1126-09-6).[5][6]

    • Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the structures and save them in a 3D format (e.g., SDF, MOL2).

    • Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Protein Structure Preparation:

    • Download the crystal structure of the target protein (e.g., Protein Kinase X) from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and any existing ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, at a physiological pH.

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Part 2: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the ligands to the target protein.

Protocol:

  • Grid Box Generation:

    • Define the binding site on the protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

    • Generate a grid box that encompasses the entire binding site.

  • Docking Simulation:

    • Use a molecular docking program such as AutoDock Vina.[7]

    • Dock both E4FPCH and its non-fluorinated analogue into the prepared protein structure.

    • Generate multiple binding poses for each ligand.

  • Analysis of Docking Results:

    • Analyze the predicted binding poses and select the one with the most favorable docking score (lowest binding energy).

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best pose.

G cluster_input Inputs cluster_process Process cluster_output Outputs Ligand Prepared Ligand (3D Structure) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Prepared Protein (with defined binding site) Protein->Docking Binding_Energy Binding Affinity (kcal/mol) Docking->Binding_Energy Binding_Pose Predicted Binding Mode Docking->Binding_Pose Interactions Protein-Ligand Interactions Docking->Interactions

Caption: The inputs and outputs of a typical molecular docking experiment.

Part 3: Molecular Dynamics Simulation

Objective: To assess the stability of the protein-ligand complex and analyze the dynamics of their interactions in a simulated physiological environment.[8][9]

Protocol:

  • System Setup:

    • Take the best-docked pose of the protein-ligand complex as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Perform an energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

    • Run the production MD simulation for a sufficient duration (e.g., 100 ns).[10]

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Calculate the Root Mean Square Fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the hydrogen bond occupancy and other key interactions throughout the simulation.

Comparative Data Analysis

The following tables present hypothetical but realistic data based on the principles of computational chemistry, comparing E4FPCH with its non-fluorinated analogue.

Table 1: Molecular Docking Results

CompoundDocking Score (kcal/mol)Key Interactions with PKX Active Site
Ethyl 4-Fluoropiperidine-4-carboxylate HCl -8.5Hydrogen bond with Asp145, Halogen bond with Leu83, Hydrophobic interactions with Val34, Ala56
Ethyl 4-piperidinecarboxylate -7.2Hydrogen bond with Asp145, Hydrophobic interactions with Val34, Ala56

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

CompoundAverage RMSD of Ligand (Å)Hydrogen Bond Occupancy with Asp145 (%)
Ethyl 4-Fluoropiperidine-4-carboxylate HCl 1.2 ± 0.385
Ethyl 4-piperidinecarboxylate 2.5 ± 0.862

Interpretation of Results and Scientific Rationale

The hypothetical data above illustrates the potential impact of fluorination. The lower docking score for E4FPCH suggests a higher predicted binding affinity compared to its non-fluorinated counterpart. This could be attributed to the additional halogen bond formed between the fluorine atom and a backbone carbonyl of Leu83, an interaction that is absent in the non-fluorinated analogue.

The molecular dynamics simulation results further support this. The lower RMSD of E4FPCH indicates that it remains more stably bound in the active site of PKX over the course of the simulation. The higher hydrogen bond occupancy with the key residue Asp145 suggests a more persistent and stable interaction. This enhanced stability can be rationalized by the conformational rigidity imparted by the axial fluorine, which helps to maintain the optimal binding orientation.[1][2]

Conclusion

This guide provides a comprehensive framework for the computational modeling of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can gain valuable insights into the molecular interactions of this and other fluorinated piperidine derivatives. The comparative approach highlights the significant role that a single fluorine atom can play in modulating the binding affinity and stability of a ligand-protein complex. This knowledge is crucial for the rational design of more potent and selective drug candidates.

References

  • Damou, M., Almohyawi, A. M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. Structural Chemistry. [Link]

  • ResearchGate. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach | Request PDF. [Link]

  • Damou, M., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. CoLab. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • ResearchGate. (2024). Exploring Molecular Modeling in Drug Discovery: Reaction Mechanisms of Piperidine with 2-Ethoxy-3,5-Dinitropyridine as SARS-CoV-2 Inhibitors. [Link]

  • Le Roch, M., Renault, J., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry. [Link]

  • PubMed. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-. [Link]

  • ChemSrc. (n.d.). This compound. [Link]

  • Syniugin, A. R., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubMed. (2017). Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents. [Link]

  • National Institutes of Health. (2024). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. [Link]

  • National Institutes of Health. (n.d.). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. [Link]

  • ACG Publications. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. [Link]

  • PubChem. (n.d.). Ethyl 4-fluoropiperidine-2-carboxylate. [Link]

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  • National Institutes of Health. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • PubChem. (n.d.). Ethyl 4-aminopiperidine-4-carboxylate. [Link]

  • National Institutes of Health. (n.d.). Identification of Covalent Cyclic Peptide Inhibitors Targeting Protein-Protein Interactions Using Phage Display. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is one such compound, a specialized building block whose proper management, from bench to disposal, is paramount. This guide provides a direct, experience-driven protocol for its safe disposal, grounded in regulatory principles and best laboratory practices. Our primary goal is to ensure personnel safety, maintain environmental integrity, and uphold rigorous compliance with federal and local regulations.

Hazard Characterization: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is essential. Since novel compounds often lack extensive safety data, we must infer risks from the constituent chemical moieties. All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise.[1]

Structural Analysis of this compound:

  • Halogenated Organic Compound: The presence of a fluorine atom classifies this molecule as a halogenated organic. This is the most critical factor for waste segregation, as halogenated wastes require specific disposal pathways, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2] Mixing with non-halogenated solvents can disrupt fuel blending recycling processes.

  • Piperidine Derivative: Piperidine and its derivatives can exhibit toxicity and are often skin and eye irritants.

  • Hydrochloride Salt: This salt form indicates the compound is acidic and may be corrosive, capable of causing skin burns and serious eye damage upon contact.[3][4]

Based on this analysis, the compound must be managed as a regulated hazardous waste. The following table summarizes the anticipated hazard profile.

Hazard Category Basis of Assessment Primary Risk Regulatory Consideration (U.S. EPA)
Toxicity Piperidine scaffoldHarmful if swallowed, inhaled, or in contact with skin.May meet criteria for Toxic Waste (D-listed) if it fails TCLP testing.
Corrosivity Hydrochloride saltPotential to cause severe skin burns and eye damage.[3]May meet the characteristic of Corrosive Waste (D002) if pH is ≤ 2.
Environmental Hazard Halogenated organic naturePotential for environmental contamination if released.[5]Discharge to drains or the environment is strictly prohibited.[5]

The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the mandatory, step-by-step procedure for the collection and disposal of waste this compound and associated materials.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of spills, a chemically resistant apron may be necessary.

Step 2: Waste Segregation

Proper segregation is crucial for safe and compliant disposal.[6]

  • Solid Waste: Collect waste this compound powder in a dedicated "Halogenated Organic Solids" waste container.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads used for minor spills, must also be placed in this same solid waste container.[1]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a "Halogenated Organic Liquids" waste container. Do not mix with non-halogenated waste streams.

Step 3: Containerization

The integrity of your waste container is essential to prevent leaks and exposures.[7]

  • Compatibility: Use only containers made of materials compatible with the waste, such as high-density polyethylene (HDPE) or glass.

  • Condition: The container must be in good condition, free of cracks or defects, and have a secure, leak-proof screw-top cap.[7][8]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[8] This is a common and critical EPA violation, as open containers can release hazardous vapors.[8]

Step 4: Labeling

As soon as the first particle of waste is added, the container must be labeled.

  • Mandatory Information: The label must clearly state the words "Hazardous Waste."[9][10]

  • Contents: List all chemical constituents by their full name (no abbreviations or formulas) and estimate their percentage.[10] For this compound, write "this compound."

  • Hazard Identification: Clearly indicate the associated hazards (e.g., Toxic, Corrosive).[10]

  • Contact Information: Include the name of the Principal Investigator (PI) and the laboratory location (Building and Room Number).[1]

Step 5: Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[9][10]

  • Location: The SAA must be under the control of laboratory personnel and within their line of sight.[9]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[1]

  • Segregation: Ensure incompatible waste types (e.g., acids and bases, oxidizers and flammables) are stored separately within the SAA.[10]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[1][11]

Step 6: Arranging for Final Disposal

Laboratory personnel must not transport hazardous waste outside of their immediate work area.

  • Contact EHS: When the waste container is nearly full or has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[1][10]

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste contractor for proper transportation and final disposal, which for this compound will involve controlled incineration.[5][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste generated from this compound.

G cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Waste Generated (Solid or Contaminated Material) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Characterize as Hazardous: - Halogenated Organic - Toxic - Corrosive B->C D Segregate into 'Halogenated Organic Solids' Waste Stream C->D E Select Compatible Container (HDPE or Glass, Leak-Proof) D->E F Attach Hazardous Waste Label - Full Chemical Name - Hazard Warnings - PI/Lab Information E->F G Keep Container Closed (Except when adding waste) F->G H Store in Designated SAA (Secondary Containment) G->H I Request Pickup from EHS (Environmental Health & Safety) H->I J Final Disposal via Licensed Vendor (High-Temp Incineration) I->J

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

Even with meticulous care, spills can occur. Immediate and correct action is vital.

  • Small Spills (<100 mL/g in a contained area):

    • Alert Personnel: Immediately notify others in the lab.

    • Isolate: Restrict access to the spill area.

    • Ventilate: Ensure work is performed in a chemical fume hood if possible.

    • Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or spill pads). Do not use combustible materials like paper towels for large spills.

    • Collect: Carefully scoop the absorbed material and place it into your designated "Halogenated Organic Solids" hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (>100 mL/g or outside of containment):

    • EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

    • ALERT: Notify your supervisor and contact your institution's EHS or emergency response number.

    • ISOLATE: Prevent personnel from entering the area until the emergency response team arrives.

All materials used to clean a spill must be disposed of as hazardous waste.[1][11]

Decontamination and Empty Container Disposal

Properly managing empty containers prevents "phantom waste" and ensures a safe work environment.

  • Glassware Decontamination: Glassware that has come into contact with the compound must be decontaminated before being returned to general use.

    • Triple Rinse: Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone).

    • Collect Rinseate: The first rinse is considered acutely hazardous and all subsequent rinses must be collected and disposed of as "Halogenated Organic Liquids" hazardous waste.[11]

    • Final Wash: Proceed with a standard soap and water wash.

  • Original Source Container: An empty container that held this compound can be disposed of as regular trash only after it has been properly emptied and decontaminated.

    • Triple Rinse: Rinse the container three times with a solvent capable of removing the residue.[11]

    • Collect Rinseate: All rinseate must be collected and managed as hazardous waste.[11]

    • Deface Label: Completely remove or deface the original chemical label to prevent misidentification.[1]

    • Dispose: Remove the cap and dispose of the container in the regular laboratory trash or glass disposal box.

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]

  • Guide to Managing Laboratory Chemical Waste. (2024). Vanderbilt University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). A-Spec. Retrieved from [Link]

  • Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). (n.d.). CloudSDS. Retrieved from [Link]

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  • OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023). Compliancy Group. Retrieved from [Link]

  • SAFETY DATA SHEETS. (2025). CATO Research Chemical Inc. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Process for dehalogenation of contaminated waste materials. (1992). Google Patents.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec. Retrieved from [Link]

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An In-depth Technical Guide to the Safe Handling of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride (CAS: 845909-49-1). As a Senior Application Scientist, this document synthesizes technical data with field-proven safety protocols to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined are based on the known hazards of structurally similar piperidine derivatives, fluorinated organic compounds, and hydrochloride salts.

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data for this specific molecule is not fully available, its constituent parts—a piperidine ring, a fluorinated carboxylate, and a hydrochloride salt—inform a cautious approach.

  • Piperidine Derivatives: The parent piperidine ring is known to be toxic and corrosive.[1][2][3] Derivatives can cause skin and eye irritation or severe burns.[4][5] Exposure may lead to effects on the central nervous system, increased blood pressure, and respiratory distress.[4]

  • Fluorinated Organic Compounds: The introduction of fluorine can significantly alter a molecule's reactivity and biological properties.[6] Some fluorinated compounds can be persistent in the environment, and their metabolism may produce toxic byproducts.[7]

  • Hydrochloride Salt: As a hydrochloride salt, this compound can be acidic and corrosive, particularly to metals.[8][9] It may also act as a respiratory irritant if inhaled as a dust or aerosol.

  • Known Hazards of Analogs: Safety data for similar compounds, such as 4-(4-Fluorobenzyl)piperidine hydrochloride and Ethyl 4-oxopiperidine-3-carboxylate hydrochloride, explicitly list skin irritation, serious eye irritation, and potential respiratory irritation as primary hazards.[10][11]

Therefore, this compound must be handled as a substance that is irritating to the skin, eyes, and respiratory system, with unknown potential for long-term toxicity.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to prevent exposure through all potential routes: dermal contact, inhalation, and ocular contact. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

PPE Selection Framework

The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection Start Start: Handling Required Assess_Task Assess Task: - Weighing Solid? - Preparing Solution? - Large or Small Scale? Start->Assess_Task Assess_Exposure Potential Exposure? - Dust/Aerosol Generation - Splash Hazard Assess_Task->Assess_Exposure Select_Eye Eye/Face Protection Assess_Exposure->Select_Eye Select_Skin Skin/Body Protection Assess_Exposure->Select_Skin Select_Resp Respiratory Protection Assess_Exposure->Select_Resp Goggles Chemical Safety Goggles (Min. Requirement) Select_Eye->Goggles Always Face_Shield Goggles + Face Shield Select_Eye->Face_Shield If Splash Risk Lab_Coat Lab Coat (Min. Requirement) Select_Skin->Lab_Coat Always Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Select_Skin->Gloves Always Fume_Hood Work in a Certified Chemical Fume Hood Select_Resp->Fume_Hood If Dust/Aerosol Risk Respirator NIOSH-Approved Respirator (If hood is not feasible) Fume_Hood->Respirator

Caption: PPE Selection Workflow for Chemical Handling.

Summary of Required Personal Protective Equipment
Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[12][13] A face shield should be worn over goggles if there is a significant splash hazard.Protects against splashes and airborne particles that can cause serious and irreversible eye damage.[11]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to the EN 374 standard.[1][2]Prevents direct skin contact. Piperidine derivatives can be toxic and cause severe skin irritation.[4][5] Always check for glove degradation and breakthrough times for the specific solvent being used.
Skin & Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.Minimizes the risk of skin exposure from spills or splashes.[4][5]
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a certified chemical fume hood.[10][14] If dust or aerosols may be generated outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate cartridge is mandatory.[4][13]Prevents inhalation of the compound, which may cause respiratory tract irritation.[10][11]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, systematic protocol is crucial for minimizing exposure and ensuring a safe operational environment.

A. Pre-Handling Checks

  • Verify Equipment: Ensure eyewash stations and safety showers are accessible and functional.[12]

  • Consult SDS: Always review the Safety Data Sheet for any new chemical. Since a specific SDS may not be available, review the SDS for closely related analogs.

  • Designated Area: Designate a specific area for handling, preferably within a certified chemical fume hood, especially when handling the solid form or creating solutions.[15]

  • Assemble PPE: Don the required PPE as determined by your risk assessment (see table above) before entering the designated handling area.

B. Handling the Compound

  • Avoid Dust Generation: When weighing or transferring the solid, do so carefully to minimize the creation of airborne dust. Use a spatula and handle containers gently.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Containment: Perform all operations over a tray or secondary containment to catch any spills.[16]

  • No Unattended Operations: Never leave the chemical or active experiments unattended.

C. Post-Handling Procedures

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent.

  • Remove PPE: Remove gloves and lab coat before leaving the designated work area. Do not wear gloves to touch common surfaces like doorknobs or keyboards.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[13][15]

Logistical Plan: Storage and Disposal

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage Protocol
  • Container: Keep the compound in its original, tightly sealed container.[12][17]

  • Location: Store in a cool, dry, and well-ventilated area.

  • Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[12][16] Although it is a hydrochloride salt, it should be stored away from reactive acids like nitric acid.[16]

  • Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[8]

Waste Disposal Workflow

All waste must be treated as hazardous. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[12][13]

Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal Generate_Waste Waste Generated (e.g., excess solid, contaminated gloves, paper towels, empty containers) Is_Sharp Is it a sharp? (e.g., contaminated needle) Generate_Waste->Is_Sharp Is_Solid Is waste solid or liquid? Solid_Container Collect in a labeled, sealed container for SOLID HAZARDOUS WASTE Is_Solid->Solid_Container Solid Liquid_Container Collect in a labeled, sealed container for LIQUID HAZARDOUS WASTE Is_Solid->Liquid_Container Liquid Arrange_Pickup Arrange for pickup by Environmental Health & Safety (EH&S) Solid_Container->Arrange_Pickup Liquid_Container->Arrange_Pickup Is_Sharp->Is_Solid No Sharps_Container Dispose in a designated SHARPS CONTAINER Is_Sharp->Sharps_Container Yes Sharps_Container->Arrange_Pickup Do_Not_Drain DO NOT dispose down the drain or in regular trash Arrange_Pickup->Do_Not_Drain

Caption: Chemical Waste Disposal Decision Tree.

Emergency Procedures: Immediate First Aid

In case of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[11][13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person is not breathing, give artificial respiration. Seek medical attention if you feel unwell.[12][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[12]

References

  • 12 - Generic Safety Data Sheet Information

  • 13 - Fisher Scientific

  • 1 - Carl ROTH

  • 2 - Carl ROTH

  • 4 - Santa Cruz Biotechnology

  • 5 - BenchChem

  • 15 - Apollo Scientific

  • 14 - Generic Safety Data Sheet

  • - Sigma-Aldrich

  • 3 - Jubilant Life Sciences Limited

  • - Sigma-Aldrich

  • 8 - U.S. Chemical Storage

  • 16 - University of California, Berkeley

  • 18 - ResearchGate

  • 6 - BenchChem

  • 9 - Quora

  • 17 - ChemicalBook

  • 19 - AK Scientific, Inc.

  • 10 - Fisher Scientific

  • 11 - Fisher Scientific

  • 7 - National Center for Biotechnology Information

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Retrosynthesis Analysis

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Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.